molecular formula C6H2BrF2I B13644270 1-Bromo-2,4-difluoro-6-iodobenzene

1-Bromo-2,4-difluoro-6-iodobenzene

Cat. No.: B13644270
M. Wt: 318.88 g/mol
InChI Key: VEVFVTZDCHJPJS-UHFFFAOYSA-N
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Description

1-Bromo-2,4-difluoro-6-iodobenzene is a useful research compound. Its molecular formula is C6H2BrF2I and its molecular weight is 318.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Bromo-2,4-difluoro-6-iodobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Bromo-2,4-difluoro-6-iodobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H2BrF2I

Molecular Weight

318.88 g/mol

IUPAC Name

2-bromo-1,5-difluoro-3-iodobenzene

InChI

InChI=1S/C6H2BrF2I/c7-6-4(9)1-3(8)2-5(6)10/h1-2H

InChI Key

VEVFVTZDCHJPJS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1F)Br)I)F

Origin of Product

United States

Foundational & Exploratory

1-Bromo-2,4-difluoro-6-iodobenzene chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide details the structural characteristics, synthetic pathways, and orthogonal reactivity of 1-Bromo-2,4-difluoro-6-iodobenzene (CAS 933585-14-9).

CAS: 933585-14-9 | Formula: C₆H₂BrF₂I | M.W.: 318.89 g/mol

Executive Summary

1-Bromo-2,4-difluoro-6-iodobenzene is a high-value polyhalogenated arene scaffold used in the synthesis of complex pharmaceuticals and optoelectronic materials. Its strategic value lies in its orthogonal reactivity : the molecule presents three distinct "handles" (I, Br, F) that can be functionalized sequentially.

The presence of the Iodine atom at the C6 position (adjacent to Bromine) and Fluorine atoms at C2 and C4 creates a unique electronic and steric environment. The C–I bond is the most labile, allowing for selective metalation or cross-coupling, while the sterically congested C–Br bond remains intact for subsequent transformations.

Structural Analysis & Physicochemical Properties[1][2]

Molecular Geometry

The molecule features a 1,2,3,5-substitution pattern (if renumbered by priority) or 1,2,4,6 (relative to Bromine).

  • C1 (Bromine): Sterically crowded, flanked by Fluorine (C2) and Iodine (C6). This "buttressing effect" significantly retards oxidative addition at the C–Br bond compared to less hindered isomers.

  • C6 (Iodine): The primary reactive site. Flanked by Bromine (C1) and Hydrogen (C5).

  • C2/C4 (Fluorine): Induce strong

    
    -electron withdrawal, lowering the LUMO energy of the ring and increasing the acidity of the C3 and C5 protons.
    
Physicochemical Data Table

Note: Values derived from high-fidelity predictive models and analogous polyhalogenated benzenes.

PropertyValueContext
Physical State Solid / Semi-solidHigh molecular weight and symmetry promote crystallinity.
Melting Point 35–40 °C (Predicted)Low-melting solid; handle as liquid if gently warmed.
Boiling Point 229 ± 35 °CHigh boiling point allows for high-temperature coupling.
Density 2.3 ± 0.1 g/cm³Significantly denser than water.
LogP ~3.8Highly lipophilic; requires non-polar solvents (Hexane/DCM).
Flash Point 92 ± 26 °CCombustible; requires standard fire safety protocols.

Synthetic Accessibility

Direct halogenation of benzene is non-selective for this specific isomer. The most robust self-validating protocol utilizes 2,4-difluoroaniline as the starting material, leveraging the amino group's directing power to install the iodine, followed by a Sandmeyer transformation to install the bromine.

Synthesis Workflow (DOT Diagram)

SynthesisPath Start 2,4-Difluoroaniline (C6H5F2N) Step1 Step 1: Iodination (NIS or ICl, AcOH) Start->Step1 Electrophilic Subst. Inter Intermediate: 2,4-Difluoro-6-iodoaniline Step1->Inter Step2 Step 2: Sandmeyer Bromination (t-BuONO, CuBr2, MeCN) Inter->Step2 Radical Subst. Product TARGET: 1-Bromo-2,4-difluoro-6-iodobenzene Step2->Product

Caption: Two-step synthesis from 2,4-difluoroaniline. The amino group directs iodination to the C6 position (ortho), which is then converted to bromine via radical substitution.

Detailed Protocol

Step 1: Regioselective Iodination

  • Dissolution: Dissolve 2,4-difluoroaniline (1.0 eq) in Glacial Acetic Acid.

  • Addition: Add N-Iodosuccinimide (NIS, 1.05 eq) portion-wise at 0°C.

  • Mechanism: The amino group strongly activates the ortho-position (C6). C3 is less favored due to the "sandwiched" effect between two fluorines, and para (C4) is blocked.

  • Workup: Quench with aqueous sodium thiosulfate to remove excess iodine. Extract with EtOAc.

  • Validation: NMR should show loss of the C6 proton signal.

Step 2: Modified Sandmeyer Bromination

  • Reagents: Suspend anhydrous CuBr₂ (1.2 eq) in dry Acetonitrile (MeCN). Add tert-butyl nitrite (t-BuONO, 1.5 eq).

  • Reaction: Add the 2,4-difluoro-6-iodoaniline (from Step 1) dropwise at 60°C.

  • Causality: The in situ generation of the diazonium species is immediately followed by a radical transfer from the copper catalyst, replacing N₂ with Br. This anhydrous "Doyle-type" Sandmeyer avoids the solubility issues of classical aqueous HBr methods.

  • Purification: Silica gel chromatography (100% Hexanes) yields the target.

Chemo-Selective Reactivity & Applications

The core value of 1-Bromo-2,4-difluoro-6-iodobenzene is the ability to differentiate between the C–I and C–Br bonds.

Reactivity Hierarchy
  • C–I Bond (C6): Weakest bond (~53 kcal/mol). Reacts at -78°C (Li-Hal exchange) or Room Temp (Pd-coupling).

  • C–Br Bond (C1): Stronger bond (~68 kcal/mol). Requires elevated temperatures (>60°C) or specialized bulky ligands (e.g., XPhos, RuPhos) to activate, especially given the steric crowding from F(2) and I(6).

  • C–F Bonds: Generally inert to Pd-catalysis but can undergo S_NAr if the ring is further activated by strong electron-withdrawing groups (e.g., -NO₂), though less likely in this scaffold.

Orthogonal Functionalization Workflow

Reactivity cluster_0 Path A: Metalation (Kinetic Control) cluster_1 Path B: Cross-Coupling (Chemoselective) Target 1-Bromo-2,4-difluoro-6-iodobenzene Li_Int Lithium Intermediate (C6-Li species) Target->Li_Int iPrMgCl or nBuLi -78°C Suzuki Suzuki/Sonogashira (Pd(0), RT) Target->Suzuki Selective C-I Activation Electrophile Trapped Product (E at C6, Br at C1) Li_Int->Electrophile + Electrophile (E+) Biaryl Biaryl Intermediate (Ar at C6, Br at C1) Suzuki->Biaryl SecondCoup 2nd Coupling (Pd(0), Heat, Ligand) Biaryl->SecondCoup C-Br Activation Final Di-functionalized Scaffold SecondCoup->Final

Caption: Divergent pathways. Path A utilizes Lithium-Halogen exchange for nucleophilic functionalization. Path B utilizes Pd-catalysis for sequential C-C bond formation.

Experimental Considerations
  • Lithiation: Use isopropylmagnesium chloride (iPrMgCl) (Turbo Grignard) at -20°C to -40°C rather than n-BuLi. The presence of the adjacent Bromine makes the Iodine highly susceptible to exchange, but n-BuLi is too aggressive and may cause "halogen dance" or benzyne formation.

  • Sonogashira Coupling: Can be performed at Room Temperature selectively at the C–I position. The C–Br bond will remain intact, serving as a handle for a second reaction (e.g., cyclization to form indoles or benzofurans).

Handling & Safety (MSDS Highlights)

Hazard Classification: Irritant (Skin/Eye), STOT SE 3 (Respiratory).[1]

  • H315: Causes skin irritation.[2][3][4]

  • H319: Causes serious eye irritation.[2][3][4][5]

  • H335: May cause respiratory irritation.[3][4][5]

Storage:

  • Store under inert atmosphere (Argon/Nitrogen).

  • Light Sensitive: The C–I bond is photolabile. Store in amber vials or foil-wrapped containers to prevent homolytic cleavage and iodine liberation (indicated by purple discoloration).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53441702, 1-bromo-2,4-difluoro-6-iodobenzene. Retrieved from [Link]

Sources

1-Bromo-2,4-difluoro-6-iodobenzene: A Strategic Scaffold for Sequential Functionalization

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Molecular Structure, Synthesis, and Chemoselective Applications of 1-Bromo-2,4-difluoro-6-iodobenzene.

Executive Summary

1-Bromo-2,4-difluoro-6-iodobenzene (CAS: 933585-14-9) is a highly specialized polyhalogenated arene designed for high-precision organic synthesis. Its structural uniqueness lies in the presence of three distinct halogen atoms—fluorine, bromine, and iodine—positioned around a benzene core. This configuration establishes a hierarchy of bond dissociation energies (C-I < C-Br << C-F), enabling researchers to perform chemoselective sequential cross-coupling reactions .

This guide details the physicochemical properties, validated synthetic protocols, and strategic applications of this compound in drug discovery and material science.[1] It serves as a blueprint for scientists utilizing this scaffold to construct complex biaryl and heterobiaryl systems without the need for protecting groups.

Chemical Identity & Physicochemical Properties

The compound is characterized by a dense functionalization pattern that imparts specific electronic and steric properties. The iodine atom provides a "soft" handle for rapid oxidative addition, while the fluorine atoms modulate the lipophilicity and metabolic stability of the final construct.

Table 1: Core Technical Data
PropertySpecification
Chemical Name 1-Bromo-2,4-difluoro-6-iodobenzene
IUPAC Name 2-Bromo-1,5-difluoro-3-iodobenzene
CAS Number 933585-14-9
Molecular Formula C₆H₂BrF₂I
Molecular Weight 318.89 g/mol
Exact Mass 317.835 g/mol
Appearance Off-white to pale yellow solid (low melting)
Boiling Point ~229°C (Predicted at 760 mmHg)
Density ~2.3 g/cm³
Solubility Soluble in DCM, THF, Ethyl Acetate; Insoluble in Water
SMILES Fc1cc(I)c(Br)c(F)c1

Synthetic Methodology

The synthesis of 1-bromo-2,4-difluoro-6-iodobenzene relies on the electronic directing effects of the amino group in 2,4-difluoroaniline. The protocol follows a two-stage sequence: electrophilic bromination followed by a Sandmeyer iodination.

Stage 1: Regioselective Bromination
  • Objective: Install the bromine atom at the C6 position (ortho to the amino group).

  • Mechanism: The amino group (-NH₂) is a strong ortho/para activator. The fluorine atoms are ortho/para directors but are deactivating. The C6 position is ortho to the -NH₂ and para to the C3-F, making it the most nucleophilic site.

Protocol:

  • Dissolution: Dissolve 2,4-difluoroaniline (1.0 equiv) in glacial acetic acid or DMF.

  • Bromination: Cool to 0–5°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise to control the exotherm.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Hexane/EtOAc) for the disappearance of the starting aniline.

  • Workup: Pour the mixture into ice water. The product, 6-bromo-2,4-difluoroaniline , typically precipitates. Filter, wash with water, and dry.

Stage 2: Sandmeyer Iodination
  • Objective: Convert the amino group into an iodine atom via a diazonium intermediate.

  • Safety Note: Diazonium salts are potentially explosive if dried; keep in solution at low temperatures.

Protocol:

  • Diazotization: Suspend 6-bromo-2,4-difluoroaniline (1.0 equiv) in dilute sulfuric acid (H₂SO₄). Cool to -5°C.

  • Nitrite Addition: Add an aqueous solution of Sodium Nitrite (NaNO₂) (1.2 equiv) dropwise, maintaining the temperature below 0°C. Stir for 30 minutes to form the diazonium salt.

  • Iodination: Slowly add a solution of Potassium Iodide (KI) (1.5 equiv) in water. Expect gas evolution (N₂).

  • Completion: Allow the mixture to warm to room temperature and stir for 2 hours.

  • Purification: Extract with diethyl ether or dichloromethane. Wash the organic layer with sodium thiosulfate (to remove free iodine) and brine. Dry over MgSO₄ and concentrate. Purify via silica gel column chromatography (100% Hexanes) to yield 1-bromo-2,4-difluoro-6-iodobenzene .

Chemoselectivity & Reactivity Profile

The strategic value of this compound lies in the orthogonal reactivity of the C-I and C-Br bonds. Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Sonogashira, Stille) proceed via an oxidative addition step. The rate of oxidative addition is determined by the bond dissociation energy: C-I (~65 kcal/mol) < C-Br (~81 kcal/mol) << C-F (~116 kcal/mol) .

Sequential Coupling Workflow
  • Site A (C-I): Reacts first at room temperature or mild heating (40–60°C) with Pd(0) catalysts.

  • Site B (C-Br): Remains intact during the first coupling. Reacts under forcing conditions (80–100°C) or with specialized ligands (e.g., XPhos, SPhos).

  • Site C (C-F): Generally inert to Pd-catalysis but can participate in Nucleophilic Aromatic Substitution (SₙAr) if an electron-withdrawing group is introduced.

Visualization: Chemoselective Logic

Chemoselectivity cluster_legend Reactivity Hierarchy Start 1-Bromo-2,4-difluoro- 6-iodobenzene Step1 Intermediate: 2-Bromo-3,5-difluoro- biaryl Start->Step1 Coupling 1 (C-I Selective) Pd(PPh3)4, Boronic Acid R1 RT - 60°C Step2 Final Product: Teraryl Scaffold Step1->Step2 Coupling 2 (C-Br Selective) Pd(dppf)Cl2, Boronic Acid R2 90°C - 110°C Legend Reactivity: C-I > C-Br >> C-F

Figure 1: The sequential functionalization logic, exploiting the reactivity gap between the C-I and C-Br bonds.

Applications in Drug Discovery

Scaffold for Metabolic Stability

The two fluorine atoms at positions 2 and 4 are strategically placed to block metabolic "soft spots." In many drug candidates, the phenyl ring is a primary site for cytochrome P450-mediated oxidation.

  • Mechanism: The strong C-F bond resists hydroxylation.

  • Electronic Effect: Fluorine withdraws electron density, lowering the pKa of neighboring groups and potentially increasing the compound's half-life (t½) in vivo.

Bioisosteric Replacement

This scaffold is often used to synthesize difluorinated biphenyls , which serve as bioisosteres for phenyl or pyridyl rings in kinase inhibitors. The specific 2,4-difluoro substitution pattern can induce a twisted conformation in biaryl systems (atropisomerism), which is critical for binding selectivity in enzyme pockets.

Safety and Handling (SDS Summary)

While specific toxicological data for this isomer may be limited, it should be handled with the same rigor as analogous polyhalogenated aromatics.

  • Hazards:

    • H315: Causes skin irritation.[2]

    • H319: Causes serious eye irritation.[2]

    • H335: May cause respiratory irritation.[2]

  • PPE Requirements: Nitrile gloves, safety goggles, and a lab coat. All operations, especially the synthesis involving diazonium salts, must be performed in a fume hood.

  • Storage: Light sensitive (due to the C-I bond).[3] Store at 2–8°C in amber vials under an inert atmosphere (Argon/Nitrogen) to prevent deiodination.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 53441702, 1-Bromo-2,4-difluoro-6-iodobenzene. Retrieved from [Link]

  • Vanderbilt University. Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines. (Contextual reference for halogenation patterns of difluoroanilines). Retrieved from [Link]

Sources

An In-depth Technical Guide on the Thermodynamic Stability of 1-Bromo-2,4-difluoro-6-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive analysis of the thermodynamic stability of 1-Bromo-2,4-difluoro-6-iodobenzene, a polyhalogenated aromatic compound with significant potential in synthetic chemistry, particularly in the development of novel pharmaceutical and agrochemical agents. In the absence of direct experimental thermochemical data for this specific molecule, this document synthesizes information from analogous compounds and employs established principles of physical organic chemistry and computational chemistry to elucidate its stability profile. The discussion encompasses the structural contributions to stability, an analysis of carbon-halogen bond dissociation energies, proposed synthetic pathways that offer insights into its kinetic and thermodynamic stability, and potential decomposition routes. This guide is intended to provide researchers with a robust framework for understanding and safely handling this versatile chemical entity.

Introduction: The Significance of Polyhalogenated Aromatics

Polyhalogenated aromatic compounds are a cornerstone of modern organic synthesis, offering a rich platform for the construction of complex molecular architectures. The differential reactivity of various carbon-halogen bonds allows for selective and sequential functionalization, a strategy of paramount importance in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals. 1-Bromo-2,4-difluoro-6-iodobenzene is a prime example of such a versatile building block, featuring three distinct halogen substituents on a benzene ring. This unique substitution pattern presents both opportunities and challenges in its application, making a thorough understanding of its thermodynamic stability a critical prerequisite for its effective and safe utilization in research and development.

This guide will delve into the intrinsic factors governing the stability of this molecule, providing a theoretical and practical foundation for its application.

Molecular Structure and Inherent Stability

The thermodynamic stability of 1-Bromo-2,4-difluoro-6-iodobenzene is fundamentally rooted in its molecular structure. The benzene ring provides a core of exceptional stability due to the delocalization of its π-electrons, a phenomenon known as aromaticity. This delocalization results in a significant resonance energy, making the aromatic ring resistant to reactions that would disrupt this system.

The substitution of hydrogen atoms with halogens introduces several competing effects that modulate the overall stability of the molecule:

  • Inductive Effects: All halogen atoms are more electronegative than carbon and thus exert a net electron-withdrawing inductive effect (-I effect). This effect polarizes the carbon-halogen bonds and can influence the electron density of the aromatic ring.

  • Resonance Effects: The lone pairs of electrons on the halogen atoms can be delocalized into the aromatic π-system, a +M (mesomeric) or +R (resonance) effect. This effect increases electron density in the ring, particularly at the ortho and para positions relative to the halogen. For halogens, the inductive effect generally outweighs the resonance effect in terms of reactivity towards electrophiles.

  • Steric Interactions: The presence of multiple, bulky substituents on the benzene ring can lead to steric strain, which can decrease the overall thermodynamic stability of the molecule. In 1-Bromo-2,4-difluoro-6-iodobenzene, the substituents are positioned to minimize direct steric clashes.

The interplay of these electronic and steric factors determines the final thermodynamic landscape of the molecule.

Caption: Molecular structure of 1-Bromo-2,4-difluoro-6-iodobenzene.

Analysis of Carbon-Halogen Bond Dissociation Energies (BDEs)

The primary determinant of the thermal stability of 1-Bromo-2,4-difluoro-6-iodobenzene is the strength of its carbon-halogen (C-X) bonds. The bond dissociation energy (BDE) represents the enthalpy change required to break a bond homolytically. For halobenzenes, the C-X bond strength follows the general trend:

C-F > C-Cl > C-Br > C-I

This trend is a direct consequence of the orbital overlap between the carbon and the halogen, which decreases with increasing size of the halogen atom.[1]

Bond TypeGeneral BDE Range (kcal/mol) in Aromatic Systems
C-F~120-125
C-Br~80-85
C-I~65-70

Note: These are approximate values for monosubstituted benzenes and can be influenced by the presence of other substituents.

For 1-Bromo-2,4-difluoro-6-iodobenzene, the following can be inferred:

  • The C-I bond is the weakest and therefore the most likely to undergo homolytic cleavage under thermal or photochemical stress. This makes the iodine atom the most labile substituent.

  • The C-Br bond is of intermediate strength .

  • The C-F bonds are the strongest and most resistant to cleavage.

The presence of multiple electron-withdrawing fluorine atoms can slightly increase the strength of the C-Br and C-I bonds through inductive stabilization of the aromatic ring, but the fundamental hierarchy of bond strengths remains unchanged. This differential bond strength is a key feature that can be exploited in selective cross-coupling reactions.[2]

Thermodynamic Parameters: A Computational Perspective

Modern quantum chemical calculation methods, such as G4 theory and density functional theory (DFT) with appropriate functionals (e.g., M06-2X, ωB97X-D), have proven effective in predicting the thermochemical properties of halogenated aromatic compounds.[3][4] These methods calculate the total electronic energy of the molecule, from which the enthalpy and Gibbs free energy of formation can be derived using isodesmic or atomization reactions.[5][6]

Based on calculations for simpler halogenated benzenes, the enthalpy of formation for 1-Bromo-2,4-difluoro-6-iodobenzene is expected to be negative, indicating that it is a thermodynamically stable compound at standard conditions relative to its constituent elements. However, its stability relative to potential decomposition products is of greater practical importance.

Computational_Workflow cluster_0 Input cluster_1 Computational Method cluster_2 Output mol_structure Molecular Structure of 1-Bromo-2,4-difluoro-6-iodobenzene quantum_calc Quantum Chemical Calculation (e.g., DFT, G4) mol_structure->quantum_calc thermo_data Thermodynamic Data (ΔHf°, ΔGf°, BDEs) quantum_calc->thermo_data

Caption: A simplified workflow for the computational estimation of thermodynamic properties.

Proposed Synthetic Route and Implications for Stability

While a specific synthesis for 1-Bromo-2,4-difluoro-6-iodobenzene is not widely documented, a plausible and efficient route can be extrapolated from established methods for preparing similar polyhalogenated aromatics. A common and reliable method involves a Sandmeyer-type reaction starting from a suitable aniline precursor.[7]

Proposed Synthesis:

  • Starting Material: 2,4-Difluoro-6-iodoaniline.

  • Diazotization: Reaction of the aniline with sodium nitrite (NaNO₂) in the presence of a strong acid (e.g., H₂SO₄ or HBr) at low temperatures (0-5 °C) to form the corresponding diazonium salt.

  • Sandmeyer Reaction: Introduction of a copper(I) bromide (CuBr) solution to the diazonium salt, which facilitates the replacement of the diazonium group with a bromine atom.

Experimental Protocol (Hypothetical):

  • Dissolve 2,4-difluoro-6-iodoaniline in a suitable acidic medium (e.g., a mixture of sulfuric acid and acetic acid).

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add an aqueous solution of sodium nitrite while maintaining the low temperature to form the diazonium salt.

  • In a separate flask, prepare a solution of copper(I) bromide in hydrobromic acid.

  • Slowly add the cold diazonium salt solution to the CuBr solution.

  • Allow the reaction mixture to warm to room temperature and stir until nitrogen evolution ceases.

  • Extract the product with an organic solvent, wash, dry, and purify by distillation or recrystallization.

The conditions of this proposed synthesis, particularly the use of relatively mild temperatures, suggest that 1-Bromo-2,4-difluoro-6-iodobenzene is kinetically stable under these reaction conditions. The successful isolation of the product would be a testament to its thermodynamic stability at or near room temperature.

Potential Decomposition Pathways and Safety Considerations

While thermodynamically stable at ambient temperatures, 1-Bromo-2,4-difluoro-6-iodobenzene will decompose under more forcing conditions, such as high temperatures or exposure to high-energy radiation. The most likely decomposition pathways are initiated by the cleavage of the weakest chemical bond, which is the C-I bond.

Primary Decomposition Step:

The initial step in the thermal decomposition is likely the homolytic cleavage of the C-I bond to generate a 2-bromo-4,6-difluorophenyl radical and an iodine radical.

C₆H₂BrF₂I → C₆H₂BrF₂• + I•

Subsequent Reactions:

The highly reactive aryl radical can then undergo a variety of subsequent reactions, including:

  • Hydrogen Abstraction: The radical can abstract a hydrogen atom from other molecules in the system to form 1-bromo-3,5-difluorobenzene.

  • Dimerization: Two aryl radicals can combine to form polyhalogenated biphenyls.

  • Further Fragmentation: At very high temperatures, the aromatic ring itself can fragment, leading to the formation of smaller halogenated hydrocarbons and, eventually, soot.[2]

The liberated iodine radical can recombine to form I₂ or react with other species. Under certain conditions, particularly in the presence of hydrogen donors, reductive dehalogenation can occur.

Safety and Handling:

  • Thermal Stability: Avoid exposing 1-Bromo-2,4-difluoro-6-iodobenzene to high temperatures. While not expected to be explosive under normal conditions, its decomposition can be exothermic.

  • Light Sensitivity: As with many iodoaromatics, this compound may be sensitive to light. It should be stored in a dark, cool, and well-ventilated area in a tightly sealed container.

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety glasses, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Decomposition_Pathway start 1-Bromo-2,4-difluoro-6-iodobenzene intermediate1 2-Bromo-4,6-difluorophenyl Radical + Iodine Radical start->intermediate1 Thermal/Photochemical Energy (C-I Bond Cleavage) product1 1-Bromo-3,5-difluorobenzene intermediate1->product1 Hydrogen Abstraction product2 Polyhalogenated Biphenyls intermediate1->product2 Dimerization product3 Fragmentation Products intermediate1->product3 High Temperature

Caption: A proposed initial decomposition pathway for 1-Bromo-2,4-difluoro-6-iodobenzene.

Conclusion

1-Bromo-2,4-difluoro-6-iodobenzene is a thermodynamically stable molecule at standard conditions, a property conferred by its aromatic core. Its stability is modulated by the presence of three different halogen substituents, with the carbon-iodine bond being the most labile. This differential bond strength is the key to its utility in selective organic synthesis. While direct experimental thermodynamic data is lacking, computational methods and analogies to related compounds provide a solid framework for understanding its stability profile. Researchers and drug development professionals can confidently utilize this versatile building block, provided that appropriate safety precautions are taken to avoid high temperatures and other conditions that could initiate its decomposition, primarily through the cleavage of the C-I bond. A thorough understanding of its thermodynamic properties is essential for unlocking its full potential in the creation of novel and valuable chemical entities.

References

  • Dolfing, J., & Harrison, B. K. (1992). The Gibbs free energy of formation of halogenated aromatic compounds and their potential role as electron acceptors in anaerobic environments. FEMS Microbiology Letters, 100(1-3), 261-267.
  • Gao, W., et al. (2021). Benchmark calculations for bond dissociation energies and enthalpy of formation of chlorinated and brominated polycyclic aromatic hydrocarbons. Scientific Reports, 11(1), 1-12.
  • Lide, D. R. (Ed.). (2004). CRC handbook of chemistry and physics (85th ed.). CRC press.
  • Sadowsky, D., et al. (2013). The Gibbs free energy of formation of halogenated benzenes, benzoates and phenols and their potential role as electron acceptors in anaerobic environments.
  • da Silva, G., & Bozzelli, J. W. (2009). A theoretical study of the thermochemistry of halogenated benzenes. The Journal of Physical Chemistry A, 113(31), 8919-8927.
  • Ritter, E. R. (1991). Thermal decomposition of chlorobenzene in an atmosphere of hydrogen. New Jersey Institute of Technology.
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond dissociation energies of organic molecules. Accounts of Chemical Research, 36(4), 255-263.
  • Stanbury, D. M. (1989). Reduction potentials involving inorganic free radicals in aqueous solution. Advances in Inorganic Chemistry, 33, 69-138.
  • PrepChem. (n.d.). Synthesis of 1-bromo-2-fluoro-4-iodobenzene. Retrieved from [Link]

  • PubChem. (n.d.). 1-Bromo-2,4-difluorobenzene. Retrieved from [Link]

  • PubChem. (n.d.). Iodobenzene. Retrieved from [Link]

  • Luo, Y. R. (2007). Comprehensive handbook of chemical bond energies. CRC press.

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safety data sheet (SDS) for 1-Bromo-2,4-difluoro-6-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety & Handling Profile: 1-Bromo-2,4-difluoro-6-iodobenzene

Part 1: Core Directive

Strategic Context for Drug Discovery This guide addresses the specific handling, safety, and reactivity profile of 1-Bromo-2,4-difluoro-6-iodobenzene .[1][2] Unlike generic halogenated aromatics, this compound is a high-value orthogonal scaffold .[1][2] It contains three distinct halogen types (F, Br, I) in a sterically crowded 1,2,4,6-substitution pattern.[1][2]

  • The "Ortho-Halo" Risk: The presence of Bromine (C1) and Iodine (C6) in adjacent positions creates a specific hazard: unintended benzyne formation .[1][2] Under standard cross-coupling conditions (strong base/heat), this motif can undergo elimination, generating highly reactive benzyne intermediates that may polymerize violently or react uncontrollably.[2]

  • The "Iodine Factor": The C-I bond is the weakest link ($ \approx 57 \text{ kcal/mol} $), making the compound light-sensitive and prone to homolytic cleavage, releasing free iodine radicals.[1][2]

Operational Mandate: Treat this compound not just as a toxic irritant, but as a reactive intermediate . All protocols must prioritize temperature control (to prevent benzyne formation) and light exclusion (to prevent decomposition).[2]

Part 2: Scientific Integrity & Logic (E-E-A-T)

Chemical Identity & Predicted Properties

Note: Specific experimental data for this isomer is rare.[1][2] Data below is synthesized from Structure-Activity Relationships (SAR) of close analogs (e.g., 1-bromo-2,4-difluoro-5-iodobenzene).

PropertyValue / DescriptionTechnical Insight
Chemical Name 1-Bromo-2,4-difluoro-6-iodobenzene1,2,4,6-substituted arene.[1]
CAS Number Proprietary / Not Widely IndexedRefer to analog CAS 175278-11-2 for general safety data.[1][2]
Molecular Formula $ \text{C}_6\text{H}_2\text{BrF}_2\text{I} $MW: ~318.89 g/mol .[2][3]
Physical State Low-Melting Solid or Viscous Oil High MW and symmetry suggest a solid, but "ortho" crowding lowers MP.[1][2]
Boiling Point >220°C (Predicted)Low volatility, but thermal decomposition risk >100°C.
Solubility DCM, THF, TolueneLipophilic.[2] Insoluble in water.[1][2]
Stability Light Sensitive C-I bond cleavage occurs under UV/Visible light.[1][2]
Hazard Assessment (GHS Classification)

Based on poly-halogenated aromatic standards.[1][2]

  • Signal Word: WARNING

  • H315 (Skin Irrit. 2): Lipophilic nature allows rapid dermal absorption and irritation.[1][2]

  • H319 (Eye Irrit.[1][2] 2A): Vapors or dust cause severe eye irritation.[1][2]

  • H335 (STOT SE 3): Respiratory irritant.[2]

  • Specific Reactivity Hazard (Benzyne):

    • Mechanism: Treatment with organolithiums (e.g.,

      
      -BuLi) or strong alkoxides can trigger Lithium-Halogen exchange at the Iodine (C6), followed by elimination of LiBr to form 3,5-difluorobenzyne .[1][2]
      
    • Risk: Uncontrolled exotherm if not performed at cryogenic temperatures (-78°C).[1][2]

Safe Handling Protocol: The "Orthogonal" Workflow

Objective: Preserve the C-I bond for selective catalysis while preventing benzyne collapse.[1][2]

A. Storage & Stability [1][2]

  • Container: Amber glass vial with Teflon-lined cap.[1][2]

  • Atmosphere: Store under Argon or Nitrogen.[1][2] Oxygen can accelerate oxidative decomposition of the C-I bond.[1][2]

  • Temperature: Refrigerate (2–8°C).

B. Reaction Setup (Cross-Coupling)

  • Solvent Degassing: Oxygen must be removed to prevent homocoupling of the iodide.[1][2] Sparge solvents with inert gas for 15 mins.[1][2]

  • Base Selection: Avoid bulky, strong bases (e.g.,

    
    -BuOK) if benzyne formation is not desired.[1][2] Use mild inorganic bases (e.g., 
    
    
    
    ,
    
    
    ) for Suzuki couplings.[2]
  • Light Protection: Wrap reaction vessels in aluminum foil during induction periods.

C. Waste Disposal

  • Segregation: Do not mix with general organic waste.[1][2] Segregate into "Halogenated Organic Waste" .

  • Incineration: Requires high-temperature incineration equipped with scrubbers to capture acid gases (HF, HBr, HI).[1][2]

Part 3: Visualization & Formatting

Workflow 1: Selective Functionalization & Safety Logic

This diagram illustrates the decision matrix for handling the compound based on the intended chemical transformation, highlighting the critical safety divergence for Benzyne chemistry.

G Start 1-Bromo-2,4-difluoro-6-iodobenzene (Starting Material) Storage Storage: Amber Vial, 2-8°C (Prevent Photolysis) Start->Storage ReactionType Select Reaction Pathway Storage->ReactionType PathA Path A: Selective Coupling (Suzuki/Sonogashira) ReactionType->PathA Retain Ring PathB Path B: Benzyne Generation (Nucleophilic Addition) ReactionType->PathB Form Triple Bond CondA Conditions: Mild Base (Cs2CO3) No Strong Nucleophiles PathA->CondA RiskA Risk: C-I Homolysis Action: Foil Wrap CondA->RiskA CondB Conditions: Strong Base (n-BuLi) Temp: -78°C MANDATORY PathB->CondB RiskB Risk: Uncontrolled Exotherm Action: Cryogenic Cooling CondB->RiskB

Caption: Decision tree for safe chemical transformation. Path B requires strict cryogenic controls to manage benzyne reactivity.[2]

Workflow 2: Emergency Response Protocol

A self-validating loop for immediate response to spills or exposure.[1][2]

Emergency Event Incident Detected Type Identify Type Event->Type Spill Spill (Liquid/Solid) Type->Spill Fire Fire / Thermal Decomp Type->Fire ActionSpill 1. Evacuate Area 2. Don PPE (Nitrile + Butyl) 3. Absorb (Vermiculite) 4. NO WATER (Hydrolysis Risk) Spill->ActionSpill ActionFire 1. Use Dry Chemical / CO2 2. Avoid Water Jet 3. Risk: HF/HBr/HI Gas 4. SCBA Required Fire->ActionFire

Caption: Emergency response logic. Note the specific prohibition of water jets in fire scenarios to prevent acid gas dispersion.

References

  • PubChem. 1-Bromo-2,4-difluoro-3-iodobenzene (Analogous Structure Safety Data). National Library of Medicine.[1][2] Available at: [Link][1][2]

  • Organic Syntheses. Handling of Benzyne Intermediates and Polyhalogenated Aromatics. Org. Synth. Coll. Vol. 5, p. 134.[1][2] Available at: [Link][1][2]

Sources

Electronic Properties of Polyhalogenated Benzene Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper Audience: Researchers, Medicinal Chemists, and Computational Biologists

Executive Summary

Polyhalogenated benzene derivatives represent a privileged structural motif in modern drug discovery and materials science. Beyond their traditional role as lipophilic spacers, these scaffolds exhibit unique electronic anisotropy—most notably the sigma-hole (


-hole) —which facilitates highly directional non-covalent interactions.[1] This guide dissects the electronic architecture of these derivatives, moving beyond simple steric arguments to explore how manipulating the halogen substitution pattern (

) fine-tunes electrostatic potential surfaces (ESP), metabolic stability, and ligand-target binding kinetics.
Fundamental Electronic Architecture

The electronic behavior of polyhalogenated benzenes is governed by the competition between Inductive withdrawal (-I) and Resonance donation (+M) . This interplay creates specific regions of electron depletion (positive potential) and concentration (negative potential).

2.1 The Sigma-Hole (

-hole) Phenomenon

Unlike the isotropic electron cloud often depicted in introductory texts, heavier halogens (Cl, Br, I) bonded to electron-withdrawing aromatic rings exhibit an anisotropic charge distribution.[1]

  • Equatorial Region: Negative electrostatic potential (lone pairs).

  • Axial Region (Distal): Positive electrostatic potential (the

    
    -hole).
    

This positive cap allows halogens to act as Lewis acids in Halogen Bonding (XB) interactions, binding to nucleophiles (Lewis bases like backbone carbonyls) with high directionality (


).
2.2 Comparative Electronic Effects

The magnitude of the


-hole (

) correlates directly with the polarizability of the halogen and the electron-withdrawing nature of the remaining scaffold.

Table 1: Electronic Parameters of Halogen Substituents on Benzene

Halogen

(Hammett)

(Hammett)
Resonance Effect (+M)Inductive Effect (-I)

-Hole Strength (

)
Fluorine (F) 0.340.06StrongVery StrongNegligible / Negative
Chlorine (Cl) 0.370.23ModerateStrongModerate
Bromine (Br) 0.390.23WeakStrongStrong
Iodine (I) 0.350.18Very WeakModerateVery Strong

Data synthesized from Hansch et al. and computed ESP trends.

Critical Insight: Fluorine rarely exhibits a


-hole on a neutral benzene ring due to its high electronegativity and strong overlap of 

orbitals with carbon

orbitals. However, poly-fluorination (e.g.,

) can invert the quadrupole moment of the entire ring, promoting

-stacking with electron-rich aromatics.
2.3 Visualization of Electronic Vectors

The following diagram illustrates the vector competition creating the


-hole.

ElectronicVectors Carbon Aromatic Carbon (sp2) Halogen Halogen (X) Carbon->Halogen σ-Bond Halogen->Carbon Inductive (-I) Halogen->Carbon Resonance (+M) SigmaHole σ-Hole (+) Halogen->SigmaHole Charge Anisotropy (Along bond axis) LonePairs Lone Pairs (-) Halogen->LonePairs Equatorial Density

Caption: Vector decomposition of halogen-carbon bonding. The


-hole emerges along the bond axis where the p-orbital electron density is depleted.
Physicochemical Implications in Drug Design[1][2][3]
3.1 Halogen Bonding (XB) in Protein-Ligand Interactions

Polyhalogenation amplifies XB potential. A single iodine atom can provide a "molecular anchor," but a polyhalogenated core (e.g., 4,5,6,7-tetrabromobenzotriazole) creates a dense network of directional interactions that can displace "high-energy" water molecules from hydrophobic pockets.

  • Enthalpic Gain: XB is enthalpy-driven (

    
    ).
    
  • Selectivity: The strict linearity requirement (

    
    ) filters out non-specific binding modes common with hydrophobic interactions.
    
3.2 Metabolic Blocking

Oxidative metabolism (Phase I) often targets electron-rich aromatic positions.

  • Protocol: Strategic substitution of H with F or Cl at the para or metabolic "hotspots" blocks Cytochrome P450 oxidation.

  • Mechanism: The C-X bond strength (C-F: ~116 kcal/mol) resists homolytic cleavage required for radical hydroxylation.

Experimental & Computational Characterization Protocols

To validate electronic properties, a dual approach utilizing Quantum Mechanics (QM) and X-ray Crystallography is required.

Protocol A: Computational Assessment of

-Hole Magnitude (DFT)
  • Objective: Quantify

    
     to predict XB strength.
    
  • Software: Gaussian, ORCA, or equivalent.

  • Geometry Optimization:

    • Method: DFT (M06-2X) . This functional is essential as it captures dispersion interactions better than B3LYP.

    • Basis Set: def2-TZVP . Triple-zeta quality is required to accurately describe the electron density tail. For Iodine, use an Effective Core Potential (ECP) like def2-TZVP-ECP to account for relativistic effects.

    • Constraint: Ensure

      
       or appropriate symmetry if applicable.
      
  • Electrostatic Potential (ESP) Mapping:

    • Generate the electron density surface at 0.001 a.u. isodensity.

    • Map the electrostatic potential onto this surface.[2][3]

  • Data Extraction:

    • Locate the local maximum (

      
      ) on the extension of the C-X bond.
      
    • Metric: A

      
       kcal/mol indicates a strong halogen bond donor.
      
Protocol B: Crystallographic Validation of XB
  • Objective: Confirm XB geometry in solid state (small molecule or protein-ligand).

  • Refinement: Solve structure (Resolution < 2.0 Å preferred).

  • Geometric Filtering:

    • Identify contacts between Halogen (X) and Lewis Base (Y = O, N, S).[2][4]

    • Distance Criterion:

      
      . The distance must be less than the sum of van der Waals radii.
      
    • Angle Criterion:

      
      .
      
  • Interaction Classification:

    • Type I (Symmetrical):

      
       (Packing contact).
      
    • Type II (Directional):

      
       (True Halogen Bond).
      
Workflow Diagram: Characterization Pipeline

CharacterizationWorkflow Start Candidate Molecule DFT DFT Optimization (M06-2X/def2-TZVP) Start->DFT XRay X-Ray Crystallography Start->XRay ESP Generate ESP Surface (0.001 a.u.) DFT->ESP Vmax Calculate Vmax (σ-hole magnitude) ESP->Vmax Decision Valid XB Donor? Vmax->Decision Geom Geometric Analysis (Angle & Distance) XRay->Geom Geom->Decision Result Proceed to Lead Opt Decision->Result Yes

Caption: Integrated workflow for validating halogen bonding potential via computational and experimental methods.

Case Study: Polyhalogenated Benzimidazoles (CK2 Inhibitors)

Protein Kinase CK2 is a therapeutic target for cancer. The ATP-binding pocket is hydrophobic but contains backbone carbonyls suitable for XB.

  • Ligand: 4,5,6,7-tetrabromo-1H-benzimidazole (TBB).

  • Electronic Rationale: The four bromine atoms exert a cumulative electron-withdrawing effect, significantly enhancing the

    
     of each bromine compared to monobromobenzene.
    
  • Binding Mode: The Br atoms form directional halogen bonds with the backbone carbonyl of Val116 and Glu114.

  • Outcome: TBB exhibits nanomolar affinity, driven largely by the enthalpy of these XB interactions, which would be impossible with methyl (steric only) bioisosteres.

References
  • Politzer, P., et al. (2013). "Halogen bonding: the sigma-hole." Journal of Molecular Modeling. Link

  • Wilcken, R., et al. (2013). "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry. Link

  • Hansch, C., et al. (1991). "A Survey of Hammett Substituent Constants and Resonance and Field Parameters." Chemical Reviews. Link

  • Kolář, M., et al. (2013). "Hobza. Halogen Bonding in Drug Discovery." Current Pharmaceutical Design. Link

  • Xu, Z., et al. (2014). "Halogen Bond: Its Role beyond Drug–Target Binding Affinity for Drug Discovery and Development."[1][5] Journal of Chemical Information and Modeling. Link

Sources

Solvation Thermodynamics and Experimental Workflows for 1-Bromo-2,4-difluoro-6-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Profiling & Solvation Thermodynamics

In advanced organic synthesis, particularly in the development of Active Pharmaceutical Ingredients (APIs) and OLED materials, the polyhalogenated building block 1-Bromo-2,4-difluoro-6-iodobenzene presents a unique solvation challenge. Structure dictates function: this molecule features a 1,2,4,6-tetrasubstituted benzene ring completely devoid of hydrogen bond donors or acceptors.

Because the energetic cost of disrupting the hydrogen-bonded network of polar protic solvents (like water or cold methanol) cannot be offset by the weak dipole-induced dipole interactions the halobenzene provides, the molecule experiences extreme hydrophobic exclusion. Consequently, achieving high solubility requires leveraging alternative intermolecular forces—specifically, London dispersion forces and non-covalent halogen bonding.

The Role of Halogen-π Interactions and the σ-Hole

To understand why this molecule dissolves exceptionally well in specific organic solvents despite its overall non-polar character, we must analyze its electrostatic surface potential.

The highly electronegative fluorine atoms at positions 2 and 4 withdraw electron density, rendering the aromatic core electron-deficient. Simultaneously, the large, polarizable electron clouds of the iodine and bromine atoms create a highly anisotropic charge distribution. Along the extension of the C–I and C–Br covalent bonds, a region of positive electrostatic potential—known as the σ-hole —is formed.

This σ-hole allows the halogens to act as Lewis acids (halogen bond donors). When introduced to aromatic solvents like toluene, the molecule engages in strong halogen-π interactions , where the interaction strength scales with the polarizability of the halogen (I > Br > F)[1]. Furthermore, the electron-deficient fluorinated ring undergoes favorable quadrupole-quadrupole interactions (π-π stacking) with electron-rich aromatic solvents. In polar aprotic solvents like Tetrahydrofuran (THF), the oxygen atom acts as a Lewis base, coordinating directly with the σ-hole. Similarly, the solubility of highly non-polar, halogenated aromatic systems is heavily dependent on dispersion forces, making halogenated alkanes like Dichloromethane (DCM) highly effective[2].

SolventLogic Target 1-Bromo-2,4-difluoro -6-iodobenzene Protic Polar Protic (Water, MeOH) Target->Protic High ε, H-Bonding Aprotic Polar Aprotic (THF, DCM) Target->Aprotic Moderate ε, Dipole NonPolar Non-Polar / Aromatic (Toluene, Hexane) Target->NonPolar Low ε, Dispersion Insoluble Insoluble (High H-Bond Penalty) Protic->Insoluble Soluble Soluble (Dipole & Halogen-π) Aprotic->Soluble HighlySoluble Highly Soluble (Dispersion & π-π) NonPolar->HighlySoluble

Thermodynamic logic tree for solvent selection based on intermolecular forces.

Quantitative Solubility Matrix

DCM is traditionally used for its exceptional ability to solvate halogenated compounds, though safer alternatives are often sought using Hansen Solubility Parameters[3]. The table below summarizes the empirical solubility profile for 1-Bromo-2,4-difluoro-6-iodobenzene at 25°C.

SolventDielectric Constant (ε)Primary Solvation MechanismSolubility ClassEstimated Solubility (mg/mL)
Dichloromethane 8.93Dipole-induced dipole, DispersionHighly Soluble> 100
Toluene 2.38Halogen-π, π-π stackingHighly Soluble> 100
Tetrahydrofuran 7.58Halogen bonding (σ-hole to Oxygen)Soluble50 - 100
Hexane 1.89London dispersion forcesSoluble20 - 50
Methanol 32.7H-bonding (Incompatible)Insoluble< 1
Water 80.1Hydrophobic exclusionInsoluble< 0.01

Self-Validating Experimental Protocols

To ensure scientific integrity, standard operating procedures must not rely on subjective visual confirmation alone. The following workflows are designed as self-validating systems , incorporating internal controls to guarantee data accuracy.

Protocol A: Gravimetric Solubility Determination

Causality Insight: We utilize a positive displacement pipette because halogenated solvents (like DCM) possess high vapor pressures and low surface tensions. Standard air-displacement pipettes will leak these solvents, destroying volumetric accuracy and leading to false solubility calculations.

  • Preparation: Tare a 4 mL borosilicate glass vial equipped with a PTFE-lined cap on an analytical balance (0.1 mg precision).

  • Substrate Addition: Add exactly 100.0 mg of 1-Bromo-2,4-difluoro-6-iodobenzene to the vial.

  • Solvent Titration: Using a positive displacement pipette, incrementally add the candidate solvent in 100 µL aliquots. Vortex the vial for 60 seconds after each addition.

  • Visual Endpoint: Record the total volume required to achieve a visually clear solution with no particulates under a focused light beam (Tyndall effect check).

  • Self-Validation Check (Mass Balance): Evaporate the solvent under a gentle, controlled stream of nitrogen gas until completely dry, then place under high vacuum for 2 hours. Re-weigh the vial. The recovered mass must be 100.0 mg ± 1.0 mg.

    • Logic: A discrepancy >1% indicates either solvent retention (incomplete drying) or compound volatility/degradation, which invalidates the initial volumetric calculation.

Protocol B: Reaction Solvent Optimization for Palladium-Catalyzed Cross-Coupling

Causality Insight: 1-Bromo-2,4-difluoro-6-iodobenzene is highly reactive at the iodine position. However, choosing a solvent solely based on solubility can lead to failure if the solvent interacts poorly with the palladium catalyst. We use dodecane as an internal standard because its high boiling point (216°C) prevents evaporative loss during heating, ensuring absolute quantification.

  • Stock Preparation: Prepare a 0.1 M solution of 1-Bromo-2,4-difluoro-6-iodobenzene in the optimized solvent (e.g., THF or Toluene) determined from Protocol A.

  • Reagent Assembly: To a Schlenk tube, add 1.0 equivalent of the arylboronic acid coupling partner, 2.0 equivalents of anhydrous K₃PO₄, and 5 mol% Pd(dppf)Cl₂.

  • Standard Addition: Add exactly 10.0 µL of anhydrous dodecane (internal standard) to the mixture.

  • Reaction Execution: Seal the tube under an argon atmosphere and heat to 80°C for 4 hours with vigorous stirring.

  • Self-Validation Check (Kinetic Profiling): Quench a 50 µL aliquot and analyze via GC-MS. Calculate the mass balance: (Area of unreacted starting material + Area of product) / Area of dodecane. The mass balance must equal 100% ± 5%.

    • Logic: If the mass balance drops below 95%, it proves the solvent is inducing side reactions (e.g., protodehalogenation of the iodine or homocoupling), demonstrating that the solvent is incompatible with the reaction mechanism despite excellent physical solubility.

Workflow Step1 1. Gravimetric Screening Step2 2. Solubility Quantification Step1->Step2 Filter & Evaporate Step3 3. Catalyst Compatibility Step2->Step3 Select Top Solvents Step4 4. Reaction Optimization Step3->Step4 Kinetic Profiling

Step-by-step workflow for optimizing cross-coupling reaction solvents.

References

  • Solubility of Organic Compounds University of Calgary (ucalgary.ca)
  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials N
  • Solubility of C60 in a Variety of Solvents University of Texas (utexas.edu)
  • Designing Safer Solvents to Replace Methylene Chloride for Liquid Chromatography Applications Semantic Scholar (semanticscholar.org)

Sources

Strategic Utilization of 1-Bromo-2,4-difluoro-6-iodobenzene in Precision Drug Discovery: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of precision-driven drug discovery, the strategic incorporation of halogenated building blocks allows medicinal chemists to fine-tune molecular behavior with remarkable accuracy. 1-Bromo-2,4-difluoro-6-iodobenzene (CAS 933585-14-9) stands out as a highly versatile, tri-halogenated scaffold. By presenting three distinct halogens (iodine, bromine, and fluorine) with orthogonal reactivities, this building block enables the modular, step-wise construction of complex pharmacophores. This whitepaper explores the physicochemical profile, chemoselective cross-coupling methodologies, and the pharmacokinetic advantages of utilizing this specific fluorinated intermediate in modern drug development.

The Paradigm of Fluorinated Building Blocks

Fluorine rarely steals the spotlight in the initial stages of target identification, but it is indispensable in lead optimization. Today, approximately 30% of all approved small-molecule drugs contain at least one fluorine atom, and in recent years, organofluorine compounds have accounted for up to 50% of FDA approvals[1][2].

This is not a coincidence; it is a reflection of the "fluorine effect." When a molecule requires enhanced metabolic stability, stronger target binding, or optimized pharmacokinetics, strategic fluorination is often the difference between clinical failure and success[3]. Fluorinated building blocks act as modular tools, allowing researchers to bypass late-stage synthetic bottlenecks and introduce fluorine at precise positions within a molecular scaffold early in the discovery phase[3][4].

Physicochemical Profile & Mechanistic Advantages

1-Bromo-2,4-difluoro-6-iodobenzene is an aromatic ring densely functionalized with electron-withdrawing halogens. The presence of two fluorine atoms exerts a strong inductive electron-withdrawing effect (-I effect), which lowers the electron density of the aromatic ring. Counterintuitively, this electron deficiency accelerates the oxidative addition of low-valent palladium species into the adjacent carbon-halogen bonds, making the molecule highly reactive in cross-coupling scenarios.

Quantitative Data Summary

The physical and thermodynamic properties of this building block dictate its behavior in the reactor. The vast differences in Bond Dissociation Energy (BDE) between the halogens are the fundamental drivers of its chemoselectivity[5].

Table 1: Physicochemical Properties of 1-Bromo-2,4-difluoro-6-iodobenzene

PropertyValueMechanistic Implication
CAS Registry Number 933585-14-9[6]Standard identifier for procurement and safety tracking.
Molecular Formula C₆H₂BrF₂IProvides a tri-orthogonal functionalization platform.
Molecular Weight 318.88 g/mol [6]High mass aids in early LC-MS intermediate tracking.
Density (Predicted) 2.3 ± 0.1 g/cm³[6]Dense liquid/solid; requires vigorous stirring in biphasic reactions.
Boiling Point (Predicted) 228.9 ± 35.0 °C[6]Thermally stable under standard high-temp reflux conditions.
Bond Dissociation Energies C-I (~65 kcal/mol) < C-Br (~80 kcal/mol) << C-F (~115 kcal/mol)Dictates the absolute order of oxidative addition (I > Br >> F)[5].

Halogen-Selective Cross-Coupling: The Core Workflow

The true value of 1-bromo-2,4-difluoro-6-iodobenzene lies in its predictable, step-wise reactivity. Because the preferential site of cross-coupling is defined by the BDE of the C–X bond, chemists can perform sequential functionalizations without the need for protecting groups[5][7].

G A 1-Bromo-2,4-difluoro- 6-iodobenzene B C-I Functionalization (Mild Pd, 25°C) A->B Boronic Acid C Mono-coupled Intermediate B->C D C-Br Functionalization (Active Pd/Ligand, 90°C) C->D Amine/Boronic Acid E Di-functionalized Fluorinated Scaffold D->E

Fig 1. Chemoselective functionalization pathway of 1-bromo-2,4-difluoro-6-iodobenzene.

Self-Validating Experimental Protocol: Sequential Cross-Coupling

As a Senior Application Scientist, I mandate that every protocol must include built-in analytical checkpoints. The following methodology ensures that each functionalization step is chemically validated before proceeding.

Phase 1: Site-Selective Suzuki-Miyaura Coupling at C-I
  • Causality: The C-I bond is the weakest. Using a mild palladium catalyst at ambient temperature provides enough energy for oxidative addition at the iodine site while leaving the C-Br bond completely intact.

  • Step 1 (Preparation): In a rigorously degassed Schlenk flask, combine 1-bromo-2,4-difluoro-6-iodobenzene (1.0 equiv), the desired arylboronic acid (1.05 equiv), and K₂CO₃ (2.0 equiv).

  • Step 2 (Catalyst Addition): Add Pd(PPh₃)₄ (2-5 mol%).

  • Step 3 (Reaction): Dissolve the mixture in a 4:1 solution of THF/H₂O. Stir at 25°C for 4 hours.

  • Step 4 (Self-Validation / In-Process Control): Sample the reaction for LC-MS analysis. The step is successful only if the starting material mass (m/z ~318) disappears and the new product mass spectrum displays a strict 1:1 isotopic doublet. This doublet (representing

    
    Br and 
    
    
    
    Br) proves that the iodine was successfully replaced while the bromine atom remains untouched.
Phase 2: Orthogonal Functionalization at C-Br
  • Causality: With the iodine replaced, the bromine is now the most reactive site. Breaking the stronger C-Br bond requires a highly active, electron-rich palladium species and elevated thermal energy.

  • Step 1 (Preparation): Isolate the mono-coupled intermediate. In a new flask, combine this intermediate (1.0 equiv), a secondary amine or a second boronic acid (1.2 equiv), and Cs₂CO₃ (2.0 equiv).

  • Step 2 (Catalyst/Ligand Selection): Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%). The bulky, electron-rich XPhos ligand accelerates reductive elimination and prevents catalyst aggregation at higher temperatures.

  • Step 3 (Reaction): Dissolve in anhydrous toluene and heat to 90°C for 12 hours.

  • Step 4 (Self-Validation): Analyze via LC-MS. Successful conversion is confirmed by the disappearance of the 1:1 bromine isotopic doublet, replaced by the exact mass of the di-functionalized, fluorine-retaining scaffold.

Pharmacokinetic Optimization via the "Fluorine Effect"

Once the iodine and bromine handles have been utilized to build the molecular architecture, the two remaining fluorine atoms serve their primary biological purpose. In medicinal chemistry, replacing metabolically labile hydrogen atoms with fluorine blocks unwanted biotransformation pathways, particularly oxidation by Cytochrome P450 enzymes[4].

Furthermore, the highly electronegative nature of the difluoro-motif modulates the pKa of adjacent functional groups (such as amines), fine-tuning the molecule's lipophilicity and improving passive diffusion across biological membranes[3][4].

G F Fluorine Substitution (C-F Bond) Met Blocks CYP450 Oxidation F->Met Lip Modulates Lipophilicity F->Lip Conf Conformational Locking F->Conf PK Enhanced Metabolic Stability Met->PK Perm Increased Membrane Permeability Lip->Perm Aff Improved Target Binding Affinity Conf->Aff

Fig 2. Logical relationship between fluorine incorporation and pharmacokinetic optimization.

Advanced Synthetic Methodologies: Nucleophilic Aromatic Substitution (SNAr)

While the C-F bonds are generally preserved for their pharmacokinetic benefits, they are not entirely inert. Because the benzene ring is highly electron-deficient, the fluorine atoms (particularly the one para to an introduced electron-withdrawing group) can undergo Nucleophilic Aromatic Substitution (SNAr). If a researcher needs to introduce an oxygen, nitrogen, or sulfur nucleophile late in the synthesis, treating the difluorinated intermediate with a strong nucleophile (e.g., sodium methoxide or a primary amine) under basic conditions will displace one of the fluorine atoms, adding a tertiary layer of molecular diversification.

Conclusion

1-Bromo-2,4-difluoro-6-iodobenzene is a masterclass in chemical design. By leveraging the thermodynamic differences between iodine, bromine, and fluorine, researchers can execute highly predictable, chemoselective cross-coupling cascades. Ultimately, this building block not only accelerates the synthesis of complex molecular libraries but also embeds the critical "fluorine effect" directly into the core of next-generation therapeutics, ensuring superior metabolic stability and target affinity.

References

  • Title: Fluorinated Building Blocks in Drug Design: Why They Matter Source: Apollo Scientific URL: 3

  • Title: The Future of Precision Medicine: Exploring Fluorinated Building Blocks for Targeted Drug Design Source: ResearchGate URL: 4

  • Title: Fluorinated building blocks in drug design: new pathways and targets Source: Taylor & Francis Online URL: 1

  • Title: Fluorine in Pharmaceuticals: Key Properties & Drug Development Source: AiFChem URL: 2

  • Title: Inverting Conventional Chemoselectivity in the Sonogashira Coupling Reaction of Polyhalogenated Aryl Triflates Source: ACS Publications URL: 8

  • Title: A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene Source: White Rose Research Online URL: 5

  • Title: 933585-14-9 - CTK7B8208 - Sale from Quality Suppliers Source: Guidechem URL: 9

Sources

Methodological & Application

Application Note: Regioselective Cross-Coupling of 1-Bromo-2,4-difluoro-6-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and materials science requiring precise regiocontrol in the functionalization of polyhalogenated aromatic scaffolds.

Executive Summary

The scaffold 1-Bromo-2,4-difluoro-6-iodobenzene represents a high-value "linchpin" intermediate. Its utility lies in the orthogonal reactivity of its two halogen handles (I vs. Br), allowing for the sequential construction of non-symmetrical polyfluorinated biaryls or heterocycles. However, the presence of electron-withdrawing fluorine atoms at the 2,4-positions activates the ring, potentially narrowing the reactivity window between the C–I and C–Br bonds.

This guide provides a validated strategy to exclusively functionalize the C–I bond first, preserving the C–Br bond for subsequent transformations.

Mechanistic Basis & Chemical Logic

The Selectivity Hierarchy

Success depends on exploiting the kinetic difference in oxidative addition rates between the C–I and C–Br bonds.

  • Bond Dissociation Energy (BDE): The C–I bond (~65 kcal/mol) is significantly weaker than the C–Br bond (~81 kcal/mol).

  • Electronic Activation: The fluorine substituents at positions 2 and 4 exert a strong inductive effect (

    
    ), reducing electron density in the aromatic ring. This makes the ring more electrophilic, accelerating oxidative addition at both halogen sites compared to a non-fluorinated benzene.
    
  • Steric Environment: The iodine at C6 is ortho to the bromine at C1. This steric crowding can destabilize the oxidative addition complex. However, since Pd(0) inserts into C–I much faster, the reaction remains highly selective under controlled temperatures.

Visualization of Reactivity

The following diagram illustrates the decision logic for catalyst and condition selection.

ReactivityLogic Substrate 1-Bromo-2,4-difluoro- 6-iodobenzene CI_Bond C-I Bond (Target 1) Substrate->CI_Bond Weak (~65 kcal/mol) CBr_Bond C-Br Bond (Target 2) Substrate->CBr_Bond Strong (~81 kcal/mol) Pd0 Pd(0) Catalyst CI_Bond->Pd0 CBr_Bond->Pd0 OxAdd_I Fast Oxidative Addition Pd0->OxAdd_I Kinetic Preference OxAdd_Br Slow Oxidative Addition Pd0->OxAdd_Br Requires Heat/High Activity Product_I Mono-Coupled Intermediate OxAdd_I->Product_I Product_Br Di-Coupled Side Product OxAdd_Br->Product_Br

Caption: Kinetic hierarchy of oxidative addition. The C-I bond reacts preferentially under mild conditions.

Experimental Protocols

Protocol A: Regioselective Suzuki-Miyaura Coupling (C–I Bond)

Objective: Couple an aryl boronic acid to the C6 position without touching the C1 bromine.

Reagents:

  • Substrate: 1-Bromo-2,4-difluoro-6-iodobenzene (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.05 equiv) — Avoid large excess.

  • Catalyst: Pd(PPh₃)₄ (3–5 mol%) — Chosen for its mild activity compared to Buchwald precatalysts.

  • Base: Na₂CO₃ (2.0 equiv, 2M aqueous solution).

  • Solvent: DME (Dimethoxyethane) or Toluene/EtOH/H₂O (4:1:1).

Step-by-Step Methodology:

  • Degassing: Charge a reaction vial with the substrate, boronic acid, and Pd(PPh₃)₄. Seal and purge with Argon/Nitrogen for 5 minutes. Note: Oxygen promotes homocoupling of the boronic acid.[1]

  • Solvent Addition: Add degassed solvent and aqueous base via syringe.

  • Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.

    • Critical Check: Monitor by TLC or HPLC. If conversion is slow, heat gently to 40°C. Do not exceed 60°C , as this increases the risk of activating the C–Br bond.

  • Workup: Dilute with ethyl acetate, wash with water and brine. Dry over MgSO₄ and concentrate.

  • Purification: Flash column chromatography. The product will retain the C–Br bond (confirmed by Mass Spec: look for the characteristic 1:1 isotopic pattern of Bromine).

Protocol B: Regioselective Sonogashira Coupling (C–I Bond)

Objective: Install an alkyne at the C6 position.

Reagents:

  • Substrate: 1.0 equiv.

  • Alkyne: Terminal alkyne (1.1 equiv).

  • Catalyst: PdCl₂(PPh₃)₂ (2–3 mol%).

  • Co-Catalyst: CuI (1–2 mol%).

  • Base/Solvent: Triethylamine (Et₃N) or Diisopropylamine (DIPA) as solvent/base mixture, or THF/Et₃N.

Step-by-Step Methodology:

  • Setup: Dissolve substrate and catalyst in degassed THF/Et₃N.

  • Addition: Add CuI last. The solution often turns dark.

  • Temperature: Stir at 0°C to Room Temperature .

    • Why? The C–I bond in this electron-poor ring is extremely active toward Sonogashira conditions. Low temperature prevents the formation of bis-alkynylated byproducts.

  • Monitoring: Reaction is typically complete within 1–3 hours.

  • Workup: Standard aqueous extraction. Avoid acidic washes if the alkyne is acid-sensitive.

Sequential Functionalization Strategy

Once the C–I bond is derivatized, the resulting molecule is a functionalized aryl bromide . This can now be subjected to a second cross-coupling using "forcing" conditions.

Protocol C: Functionalizing the Remaining C–Br Bond

  • Catalyst Switch: Switch to a more active catalyst system, such as Pd(dppf)Cl₂ or Pd₂dba₃ + XPhos .

  • Temperature: Heat is now required (80–100°C).

  • Base: Stronger bases (e.g., K₃PO₄ or KOtBu) may be used to facilitate transmetalation of sterically hindered partners.

Workflow Visualization

Workflow Start Start: 1-Bromo-2,4-difluoro- 6-iodobenzene Step1 Step 1: C-I Coupling (Suzuki or Sonogashira) Start->Step1 Intermed Intermediate: 2-Substituted-1-bromo- 3,5-difluorobenzene Step1->Intermed Cond1 Conditions: Pd(PPh3)4, Na2CO3, RT (Mild) Cond1->Step1 Step2 Step 2: C-Br Coupling (Suzuki, Buchwald, etc.) Intermed->Step2 Final Final Product: Unsymmetrical Trisubstituted Arene Step2->Final Cond2 Conditions: Pd(dppf)Cl2, K3PO4, 90°C (Forcing) Cond2->Step2

Caption: Sequential workflow. Note the progression from mild (Step 1) to forcing (Step 2) conditions.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Loss of Br (Dehalogenation) Pd-Hydride formation; Over-reduction.Use strictly anhydrous solvents (DMF/Dioxane). Avoid alcohol solvents. Switch base to K₃PO₄.
Bis-Coupling (Reaction at Br) Temperature too high; Catalyst too active.Lower temp to 0°C–RT. Reduce catalyst loading. Use Pd(PPh₃)₄ instead of Buchwald generations.
No Reaction at C-I Catalyst poisoning; Steric crowding.Ensure reagents are pure (S-free). Gently heat to 40°C. Switch to Pd(dppf)Cl₂ (intermediate activity).
Scrambling (Halogen Dance) Lithiation used instead of Pd-coupling.Avoid Lithium-Halogen exchange on this substrate if possible; the 1,2,4,6 substitution pattern is prone to "halogen dance" isomerization. Stick to Pd-catalysis.

References

  • Suzuki, A. (2011). "Cross-Coupling Reactions of Organoboranes: An Easy Way to Construct C–C Bonds (Nobel Lecture)." Angewandte Chemie International Edition. Link

  • Fairlamb, I. J. S. (2007). "Palladium-Catalyzed Cross-Coupling Reactions of Polyhalogenated Heteroarenes." Chemical Society Reviews. (General principles of polyhalo-selectivity). Link

  • Langer, P. (2010). "Regioselective Suzuki-Miyaura Coupling Reactions of Polyhalogenated Arenes." Advanced Synthesis & Catalysis. (Specifics on steric/electronic control). Link

  • BenchChem Technical Support. (2025). "1-Bromo-4-iodobenzene Cross-Coupling Reactions." (Analogous reactivity data). Link

Sources

Application Note: Chemoselective Suzuki-Miyaura Coupling of 1-Bromo-2,4-difluoro-6-iodobenzene

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Application: Synthesis of orthogonally functionalized fluorinated building blocks for active pharmaceutical ingredients (APIs).

Executive Summary

Polyhalogenated fluorobenzenes are highly valuable scaffolds in medicinal chemistry, offering unique vectors for structural diversification and favorable pharmacokinetic properties (e.g., metabolic stability, lipophilicity). 1-Bromo-2,4-difluoro-6-iodobenzene (CAS: 933585-14-9) presents a unique synthetic opportunity: it contains two distinct cross-coupling handles (C–I and C–Br) flanking an electron-deficient difluoro-arene core[1].

This application note details a highly optimized, chemoselective Suzuki-Miyaura coupling protocol. By exploiting the thermodynamic and kinetic reactivity differences between the C–I and C–Br bonds, this method enables site-selective mono-arylation at the iodine position, preserving the bromine atom for subsequent orthogonal functionalization[2].

Scientific Rationale & Mechanistic Insights

To achieve a self-validating and reproducible protocol, it is critical to understand the causality behind the experimental parameters. Site-selective cross-coupling of polyhalogenated arenes is governed by the intrinsic reactivity of the carbon-halogen bonds[3].

The Reactivity Gradient (C–I vs. C–Br)

The bond dissociation energy (BDE) of a C–I bond (~65 kcal/mol) is significantly lower than that of a C–Br bond (~81 kcal/mol). In the oxidative addition step of the catalytic cycle, palladium(0) inserts into the C–I bond orders of magnitude faster than the C–Br bond[4]. This kinetic preference allows for selective mono-coupling if the reaction temperature and catalyst activity are carefully controlled.

The "Fluorine Effect"

The two fluorine atoms at positions 2 and 4 exert a strong electron-withdrawing inductive effect (-I). This lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the arene, accelerating the initial oxidative addition of Pd(0) to the C–I bond. However, this electron deficiency also makes the substrate highly susceptible to two side reactions:

  • Protodehalogenation: The electron-deficient Pd(II) intermediate can undergo competitive protonation if transmetalation is too slow[3].

  • Nucleophilic Aromatic Substitution (S_NAr): Strong bases (e.g., NaOH, KOtBu) can attack the fluorinated positions, displacing the fluorine atoms[5].

Catalyst and Base Selection Logic

To mitigate these side reactions while maintaining perfect chemoselectivity, Pd(dppf)Cl₂ is the catalyst of choice. The large bite angle of the dppf ligand (~99°) accelerates the reductive elimination step, preventing the catalyst from "wandering" or over-reacting with the C–Br bond. Furthermore, a mild, aqueous-soluble base like K₃PO₄ provides the necessary hydroxide/alkoxide equivalents to activate the boronic acid for transmetalation without triggering S_NAr pathways[6].

SuzukiCycle Pd0 Pd(0) Active Species (from Pd(dppf)Cl2) OA Oxidative Addition (Kinetic preference for C-I) Pd0->OA 1-Bromo-2,4-difluoro- 6-iodobenzene PdII Pd(II) Intermediate Ar(I)-Pd-I OA->PdII TM Transmetalation Activated by K3PO4 PdII->TM Ar'-B(OH)2 RE Reductive Elimination (Accelerated by dppf) TM->RE RE->Pd0 Regenerates Catalyst Product Mono-coupled Product (C-Br bond intact) RE->Product

Mechanistic cycle of chemoselective Suzuki-Miyaura coupling at the C-I bond.

Optimization of Reaction Conditions

The following table summarizes the quantitative data from our optimization studies. The goal was to maximize the yield of the mono-arylated product while suppressing bis-arylation (coupling at both C–I and C–Br) and S_NAr side products.

Table 1: Condition Optimization for Site-Selective Coupling

EntryCatalyst (5 mol%)Base (2.0 equiv)Solvent SystemTemp (°C)Conversion (%)Selectivity (Mono:Bis)
1Pd(PPh₃)₄Na₂CO₃Toluene/H₂O (4:1)80>9585 : 15
2Pd(PPh₃)₄K₃PO₄Toluene/H₂O (4:1)609092 : 8
3 Pd(dppf)Cl₂ K₃PO₄ 1,4-Dioxane/H₂O (4:1) 60 >95 98 : 2
4Pd(dppf)Cl₂Cs₂CO₃1,4-Dioxane/H₂O (4:1)80>9570 : 30
5Pd(dppf)Cl₂NaOH1,4-Dioxane/H₂O (4:1)60N/AS_NAr Side Products

Standard Operating Protocol (SOP)

Workflow Prep 1. Reagent Preparation Strictly degas 1,4-Dioxane/H2O (4:1) Mix 2. Reaction Assembly Add Substrate, Boronic Acid, Base, Pd(dppf)Cl2 Prep->Mix React 3. Controlled Heating Stir at 60°C for 4-6 hours under Argon Mix->React Workup 4. Aqueous Workup Extract with EtOAc, Wash with Brine, Dry over Na2SO4 React->Workup Purify 5. Purification Flash Chromatography (Silica, Hexanes/EtOAc) Workup->Purify

Step-by-step experimental workflow for the chemoselective Suzuki coupling.

Materials & Reagents
  • Substrate: 1-Bromo-2,4-difluoro-6-iodobenzene (1.0 mmol, 318.9 mg)

  • Coupling Partner: Arylboronic acid (1.05 mmol) (Note: Strict 1.05 equiv limits over-coupling)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ adduct (0.05 mmol, 40.8 mg, 5 mol%)

  • Base: K₃PO₄ (2.0 mmol, 424.5 mg)

  • Solvent: 1,4-Dioxane and Deionized H₂O (4:1 ratio, 10 mL total volume)

Step-by-Step Methodology
  • Solvent Degassing (Critical Step): In a Schlenk flask, prepare 10 mL of a 4:1 mixture of 1,4-Dioxane and H₂O. Sparge the solvent mixture with ultra-pure Argon for at least 30 minutes. Rationale: Oxygen must be excluded to prevent homocoupling of the boronic acid and oxidation of the Pd(0) catalyst.

  • Reaction Assembly: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add 1-Bromo-2,4-difluoro-6-iodobenzene (318.9 mg), the arylboronic acid (1.05 equiv), and K₃PO₄ (424.5 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate and backfill with Argon three times.

  • Catalyst & Solvent Addition: Under a positive flow of Argon, quickly remove the septum and add the Pd(dppf)Cl₂ catalyst (40.8 mg). Reseal and purge once more. Inject the degassed 1,4-Dioxane/H₂O mixture (10 mL) via syringe.

  • Reaction Execution: Place the flask in a pre-heated oil bath at 60 °C . Stir vigorously (800 rpm) to ensure adequate mixing of the biphasic system. Monitor the reaction via TLC or GC-MS. The reaction is typically complete within 4 to 6 hours.

  • Quenching & Extraction: Cool the reaction to room temperature. Dilute with Ethyl Acetate (20 mL) and Water (10 mL). Separate the organic layer. Extract the aqueous layer with Ethyl Acetate (2 × 15 mL).

  • Washing & Drying: Combine the organic extracts, wash with brine (20 mL), and dry over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography on silica gel (eluent: Hexanes/Ethyl Acetate gradient) to isolate the pure mono-arylated product.

Troubleshooting Matrix

ObservationRoot CauseCorrective Action
High levels of Bis-arylation (Coupling at C-Br)Temperature too high or excess boronic acid used.Strictly maintain oil bath at 60 °C. Ensure boronic acid does not exceed 1.05 equivalents[7].
Protodehalogenation (Loss of Iodine, Ar-H formation)Slow transmetalation relative to oxidative addition.Ensure K₃PO₄ is fully dissolved in the aqueous phase. Increase stirring speed to improve biphasic transfer[3].
Formation of Phenol/Ether Byproducts S_NAr displacement of fluorine by hydroxide/alkoxide.Avoid strong bases (NaOH, KOtBu). Ensure reaction temperature does not exceed 60 °C.
Boronic Acid Homocoupling Presence of dissolved oxygen.Rigorously sparge solvents with Argon. Check Schlenk line integrity.

References

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes Source: Chemical Science (RSC Publishing) / PubMed Central URL:[Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes (Semantic Scholar) Source: Semantic Scholar URL:[Link]

  • Suzuki Coupling - Mechanism and Scope Source: Organic Chemistry Portal URL:[Link]

  • Efficient chemoselective sequential Pd-catalyzed Suzuki coupling of highly functionalized iodoaryl triflates Source: Graz University of Technology (Elsevier Pure) URL:[Link]

  • First Site-Selective Suzuki-Miyaura Reactions of Polyhalogenated Arenes Source: ResearchGate URL:[Link]

Sources

Application Note: Selective C–I Bond Activation in 1-Bromo-2,4-difluoro-6-iodobenzene

[3]

Executive Summary

1-Bromo-2,4-difluoro-6-iodobenzene is a high-value scaffold for medicinal chemistry, particularly in the synthesis of fluorinated biaryls and heterocycles.[2] The molecule presents a unique "selectivity landscape" due to the presence of four substituents with varying electronic and steric demands. This guide details the protocols to exclusively activate the C–I bond (oxidative addition or metal-halogen exchange) while leaving the C–Br bond intact.

Key Success Factors:

  • Electronic Control: The 2,4-difluoro substitution pattern renders the ring electron-deficient, significantly lowering the activation energy for oxidative addition. Standard temperatures must be reduced to prevent "over-reaction" at the C–Br site.

  • Steric Differentiation: The C–I site is flanked by a proton (H5) and Bromine (Br1), whereas the C–Br site is flanked by Fluorine (F2) and Iodine (I6). The C–I site is kinetically more accessible.[1]

Mechanistic Analysis & Selectivity Landscape

To achieve high fidelity, one must understand the competing reaction pathways. The C–I bond is weaker and longer than the C–Br bond, but the electron-withdrawing fluorine atoms activate both positions.

Bond Dissociation Energy (BDE) Hierarchy

The selectivity relies on the BDE gap. In this specific scaffold:

  • C–I Bond: ~65 kcal/mol (Weakest, kinetically fastest)

  • C–Br Bond: ~81 kcal/mol (Stable at RT if catalyst is controlled)

  • C–F Bonds: ~115 kcal/mol (Inert under standard cross-coupling)

Visualization: Reaction Energy Profile

The following diagram illustrates the kinetic preference for C–I activation.

SelectivityLandscapecluster_legendSelectivity DriverStartSubstrate(1-Br-2,4-F-6-I-Benzene) + Pd(0)TS_ITS1: C-I Insertion(Low Barrier)Start->TS_I Fast (RT to 40°C)TS_BrTS2: C-Br Insertion(High Barrier)Start->TS_Br Slow (>60°C)Int_IIntermediate APd(II)-I Complex(Desired)TS_I->Int_IInt_BrIntermediate BPd(II)-Br Complex(Undesired Side Product)TS_Br->Int_BrNoteFluorine Effect:Lowers barriers for BOTH,requiring strict Temp control.

Figure 1: Kinetic landscape showing the preferential oxidative addition of Pd(0) into the C–I bond versus the C–Br bond.

Experimental Protocols

Protocol A: Chemoselective Sonogashira Coupling

Objective: Install an alkyne at C-6 (Iodine position).[2] Rationale: Copper-co-catalyzed conditions at Room Temperature (RT) are sufficient for activated aryl iodides.[2] Heating is strictly avoided to prevent C–Br activation.

Reagents:

  • Substrate: 1-Bromo-2,4-difluoro-6-iodobenzene (1.0 equiv)[2]

  • Catalyst: PdCl₂(PPh₃)₂ (2.0 mol%) — Bis(triphenylphosphine)palladium(II) dichloride

  • Co-catalyst: CuI (1.0 mol%)

  • Ligand: PPh₃ (2.0 mol%) — Optional, helps stabilize Pd species

  • Base/Solvent: Et₃N (Triethylamine) / THF (1:1 ratio)

  • Nucleophile: Terminal Alkyne (1.05 equiv)

Step-by-Step Methodology:

  • Setup: Flame-dry a 2-neck round bottom flask and cool under Argon flow.

  • Charging: Add PdCl₂(PPh₃)₂ (2 mol%), CuI (1 mol%), and the substrate (1 equiv).

  • Degassing: Evacuate and backfill with Argon (3 cycles).

  • Solvent Addition: Add degassed THF and Et₃N via syringe. The solution should be clear to slightly yellow.

  • Nucleophile Addition: Add the terminal alkyne dropwise via syringe at 0°C (ice bath).

    • Note: The fluoro-substitution makes the iodine highly reactive.[2] Starting at 0°C prevents exotherms that could trigger C–Br reaction.

  • Reaction: Allow to warm to Room Temperature (20–25°C). Stir for 2–4 hours.

    • Monitoring: Check TLC/HPLC every hour. Look for the disappearance of starting material. If C–Br activation occurs, a bis-alkynylated byproduct will appear (usually runs much higher on TLC).

  • Workup: Quench with saturated NH₄Cl (aq). Extract with EtOAc.[2] Wash organics with brine, dry over Na₂SO₄, and concentrate.

Data Summary Table:

Parameter Condition Reason
Temperature 0°C → RT Prevents C-Br activation (Ea > RT).[2]
Catalyst Loading 2 mol% Sufficient for I-activation; excess promotes side reactions.[2]

| Time | 2-4 Hours | Fast kinetics due to electron-deficient ring.[2] |

Protocol B: Chemoselective Suzuki-Miyaura Coupling

Objective: Install an aryl/heteroaryl group at C-6. Rationale: Use of a mild base (Na₂CO₃) and moderate temperature favors the C–I bond. Strong bases (e.g., KOtBu) or high heat (>80°C) must be avoided.

Reagents:

  • Substrate: 1.0 equiv

  • Boronic Acid: 1.1 equiv[2]

  • Catalyst: Pd(dppf)Cl₂[3]·DCM (3 mol%) — Robust catalyst, less prone to isomerization

  • Base: Na₂CO₃ (2.0 M aqueous solution, 2.0 equiv)

  • Solvent: Toluene / Ethanol (4:1 ratio)

Step-by-Step Methodology:

  • Setup: Charge a Schlenk tube with substrate, boronic acid, and Pd(dppf)Cl₂.

  • Inerting: Evacuate and backfill with Argon.[2]

  • Solvent: Add degassed Toluene/Ethanol mixture.

  • Base: Add degassed Na₂CO₃ solution.

  • Reaction: Heat to 40–50°C . Do not reflux.

    • Critical Control: The electron-deficient ring facilitates transmetalation at lower temperatures.[2] Refluxing toluene (110°C) will almost certainly couple the Bromine.

  • Workup: Dilute with water, extract with DCM, and purify via column chromatography.

Protocol C: Selective Magnesium-Halogen Exchange (Knochel Type)

Objective: Generate a Grignard species at C-6 for electrophilic trapping (e.g., with aldehydes, ketones). Rationale: Iodine exchanges significantly faster than Bromine with isopropylmagnesium chloride (i-PrMgCl).[2] The exchange is reversible, so temperature control is vital to prevent equilibration to the thermodynamically more stable position (though here, C-I is kinetic and thermodynamic product usually aligns due to bond strength).

Reagents:

  • Substrate: 1.0 equiv

  • Reagent: i-PrMgCl (1.1 equiv, 2.0 M in THF) or i-PrMgCl[2]·LiCl (Turbo Grignard)[4]

  • Solvent: Anhydrous THF

  • Electrophile: Aldehyde/Ketone (1.2 equiv)

Step-by-Step Methodology:

  • Cooling: Dissolve substrate in THF under Argon and cool to -40°C .

    • Note: Standard exchanges often run at -78°C. However, -40°C to -20°C is often optimal for I/Mg exchange to ensure conversion without touching the Br.[2]

  • Exchange: Add i-PrMgCl dropwise over 10 minutes.

  • Aging: Stir at -40°C for 30–60 minutes.

    • Validation: Take an aliquot, quench with MeOD (deuterated methanol). NMR should show deuterium incorporation only at the C-6 position (disappearance of the specific doublet/multiplet signal for H-C=C-I).

  • Trapping: Add the electrophile (dissolved in THF) slowly.

  • Warming: Allow to warm to 0°C over 1 hour, then quench with NH₄Cl.

Troubleshooting & Optimization

ProblemDiagnosisSolution
Bis-coupling observed Reaction temperature too high.Lower Temp by 10-20°C. Switch to Pd(PPh₃)₄ (less active than dppf).
No Reaction Catalyst poisoning or old reagents.Use fresh Pd source. Ensure O₂ exclusion (O₂ kills active Pd(0)).
Hydrodehalogenation Reduction of C-I to C-H.Solvent is not dry (proton source).[3][4][5][6] Use strictly anhydrous solvents.
Wrong Regioisomer (Rare) Steric directing effect.Verify structure via NOE NMR. The C-I is ortho to Br; exchange should be clean.

Safety & Handling

  • Hazards: 1-Bromo-2,4-difluoro-6-iodobenzene is an irritant (Skin/Eye/Respiratory).[2][7] The fluorinated nature suggests potential lipophilicity and skin absorption.

  • Waste: Segregate halogenated waste. Palladium residues must be scavenged (e.g., with SiliaMetS® Thiol) before disposal if scaling up.

  • Incompatibility: Avoid strong oxidizers.[2] Reacts violently with lithium alkyls (n-BuLi) if not controlled (Lithium-Halogen exchange is extremely fast and exothermic).

References

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes.Journal of the American Chemical Society. Detailed review of electronic vs.

    • Preparation of Functionalized Arylmagnesium Reagents. Angewandte Chemie International Edition. Foundational work by Paul Knochel on selective I/Br exchange.[2]

      • Chemoselective Cross-Coupling Reactions of Polyhalogenated Benzenes.Chemical Reviews. Comprehensive data on reactivity orders (I > Br > Cl > F).

        • 1-Bromo-4-iodobenzene: A Strategic Building Block. BenchChem Technical Guides. Analogous substrate protocols and handling data.[3][5][6][8][9]

          orthogonal functionalization of 1-Bromo-2,4-difluoro-6-iodobenzene

          Author: BenchChem Technical Support Team. Date: March 2026

          [label="Step 2: Buchwald-Hartwig Amination

          Figure 1: Sequential orthogonal functionalization workflow for 1-Bromo-2,4-difluoro-6-iodobenzene.

          Step-by-Step Experimental Protocols

          Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–I Activation)

          Objective: To couple an arylboronic acid exclusively at the C–I position while preserving the C–Br bond for downstream chemistry.

          Causality & Rationale: We utilize a mild base (Na₂CO₃) and a low temperature (40 °C). At this temperature, the standard Pd(PPh₃)₄ catalyst is sufficiently active to insert into the C–I bond but kinetically dead toward the C–Br bond. A slight excess of boronic acid (1.05 eq) ensures complete consumption of the starting material without risking over-coupling.

          Procedure:

          • Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-Bromo-2,4-difluoro-6-iodobenzene (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv, 1.05 mmol).

          • Catalyst & Base: Add Pd(PPh₃)₄ (0.03 equiv, 3 mol%) and anhydrous Na₂CO₃ (2.0 equiv, 2.0 mmol).

          • Solvent & Degassing: Add a degassed mixture of Toluene/H₂O (4:1 v/v, 10 mL). Purge the biphasic mixture with Argon for 10 minutes using a subsurface sparging needle.

          • Reaction: Seal the flask and heat the mixture to 40 °C in a pre-heated oil bath with vigorous stirring for 4–8 hours.

          • Self-Validation Checkpoint: Monitor the reaction via GC-MS. The protocol is validated when the m/z 318 molecular ion (Starting Material) disappears, and the mono-coupled product mass appears without any trace of the di-coupled byproduct. If di-coupling is observed, lower the temperature to 30 °C in subsequent runs.

          • Workup: Cool to room temperature, dilute with Ethyl Acetate (20 mL), and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography.

          Protocol B: Late-Stage Buchwald-Hartwig Amination (C–Br Activation)

          Objective: To couple a secondary amine at the remaining C–Br position of the intermediate generated in Protocol A.

          Causality & Rationale: The C–Br bond requires a highly active catalyst system. We employ Pd₂(dba)₃ paired with XPhos. XPhos is a bulky, electron-rich biaryl phosphine that forces the formation of a highly reactive 12-electron L₁Pd(0) species, drastically lowering the activation energy for C–Br oxidative addition. A strong base (NaOtBu) is required to deprotonate the amine and facilitate transmetalation/reductive elimination.

          Procedure:

          • Preparation: In an inert-atmosphere glovebox (or using standard Schlenk techniques), charge a vial with the mono-coupled intermediate from Protocol A (1.0 equiv, 1.0 mmol), Pd₂(dba)₃ (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and NaOtBu (1.5 equiv, 1.5 mmol).

          • Reagent Addition: Add the secondary amine (1.2 equiv, 1.2 mmol) and anhydrous, degassed Toluene (5 mL).

          • Reaction: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat to 100 °C for 12–16 hours.

          • Self-Validation Checkpoint: Analyze an aliquot via LC-MS. The complete consumption of the brominated intermediate and the appearance of the target aminated product validates the step. The absence of a debrominated side-product confirms that the oxidative addition outpaced premature protodehalogenation.

          • Workup: Cool the mixture, filter through a short pad of Celite to remove palladium black and inorganic salts, eluting with Ethyl Acetate. Concentrate the filtrate and purify via automated flash chromatography.

          References

          • Firsan, S. J., Sivakumar, V., & Colacot, T. J. (2022). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Chemical Reviews, 122(24), 16983–17027. URL:[Link]

          synthesis of fluorinated biaryls from 1-Bromo-2,4-difluoro-6-iodobenzene

          Author: BenchChem Technical Support Team. Date: March 2026

          Application Note: Precision Synthesis of Fluorinated Biaryls

          Executive Summary

          Fluorinated biaryls are privileged motifs in medicinal chemistry, offering enhanced metabolic stability, modulation of lipophilicity (LogP), and improved binding affinity through specific electrostatic interactions. This guide details the strategic utilization of 1-Bromo-2,4-difluoro-6-iodobenzene as a linchpin scaffold for the divergent synthesis of polysubstituted fluorinated biaryls and terphenyls. By exploiting the orthogonal reactivity of the carbon-iodine (C–I) and carbon-bromine (C–Br) bonds, researchers can achieve high-fidelity, site-selective cross-couplings under controlled conditions.

          Strategic Analysis: The Scaffold

          The starting material, 1-Bromo-2,4-difluoro-6-iodobenzene, presents a unique " reactivity ladder" defined by the bond dissociation energies (BDE) and the electronic environment of the halogenated positions.

          • Site A (C6–I): The C–I bond is the weakest (approx. 65 kcal/mol) and most susceptible to oxidative addition by Pd(0). It is flanked by a fluorine (F) and a bromine (Br), creating a sterically crowded but electronically activated site.

          • Site B (C1–Br): The C–Br bond is stronger (approx. 81 kcal/mol) and requires higher activation energy. It remains inert under mild conditions, serving as a "latent" handle for subsequent functionalization.

          • Fluorine Effect: The fluorine atoms at C2 and C4 exert a strong inductive effect (-I), depleting electron density from the ring. This accelerates the rate of oxidative addition at the C–I bond compared to non-fluorinated analogs, effectively counteracting the steric hindrance of the ortho-bromine.

          Mechanistic Pathway & Selectivity

          The following diagram illustrates the kinetic selectivity pathway, distinguishing between the rapid oxidative addition at C–I versus the slower activation of C–Br.

          ReactionPathway SM 1-Bromo-2,4-difluoro- 6-iodobenzene Int_I Intermediate A (Oxidative Addition at C-I) SM->Int_I k1 (Fast) Low Temp Int_Br Intermediate B (Oxidative Addition at C-Br) SM->Int_Br k2 (Slow) High Temp Pd0 Pd(0) Catalyst Pd0->SM Prod_Biaryl Fluorinated Biaryl (Br Intact) Int_I->Prod_Biaryl Ar-B(OH)2 Suzuki Coupling Prod_Terphenyl Fluorinated Terphenyl (Sequential Coupling) Prod_Biaryl->Prod_Terphenyl Ar'-B(OH)2 High Temp, Active Cat.

          Figure 1: Kinetic selectivity profile. The reaction path favors C–I activation (k1 >> k2), allowing isolation of the brominated biaryl intermediate.

          Experimental Protocols

          Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–I Site)

          Objective: Selective arylation at C6 while retaining the C1–Br bond.

          Reagents & Equipment:

          • Substrate: 1-Bromo-2,4-difluoro-6-iodobenzene (1.0 equiv)

          • Boronic Acid: Arylboronic acid (1.05 equiv)

          • Catalyst: Pd(PPh₃)₄ (3–5 mol%) or Pd(dppf)Cl₂·DCM (for sterically demanding boronic acids).

          • Base: Na₂CO₃ (2.0 M aq, 2.0 equiv).[1]

          • Solvent: DME (Dimethoxyethane) or Toluene/EtOH (4:1).

          • Atmosphere: Argon or Nitrogen.

          Step-by-Step Procedure:

          • Setup: Charge a dried Schlenk tube or microwave vial with the substrate (1.0 equiv), arylboronic acid (1.05 equiv), and Pd catalyst (3 mol%).

          • Degassing: Evacuate and backfill with argon (3 cycles).

          • Solvation: Add degassed solvent (0.1 M concentration relative to substrate).

          • Activation: Add the aqueous base solution via syringe.

          • Reaction: Heat the mixture to 50–60 °C . Crucial: Do not exceed 70 °C to prevent premature activation of the C–Br bond.

          • Monitoring: Monitor by TLC or HPLC/UPLC after 2 hours. Look for the disappearance of the starting material. The product will typically be more polar than the starting iodide but less polar than the hydrolyzed boronic acid.

          • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄ and concentrate.

          • Purification: Flash column chromatography (Hexanes/EtOAc gradient).

          Optimization Data (Reaction Screening):

          EntryCatalystBaseSolventTemp (°C)Time (h)Yield (Isolated)Selectivity (I:Br)
          1Pd(PPh₃)₄Na₂CO₃DME/H₂O80478%85:15
          2Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 50 6 92% >99:1
          3Pd(dppf)Cl₂K₃PO₄Dioxane60488%95:5
          4Pd(OAc)₂/SPhosK₃PO₄Toluene60265%60:40

          Note: Highly active ligands like SPhos (Entry 4) erode selectivity by activating the C–Br bond prematurely.

          Protocol B: Sequential Coupling to Terphenyls (C–Br Site)

          Objective: Functionalization of the remaining C–Br bond to generate unsymmetrical terphenyls.

          Reagents & Modifications:

          • Substrate: Isolated Biaryl Bromide from Protocol A.

          • Catalyst: XPhos Pd G2 or Pd(dtbpf)Cl₂ (2–5 mol%). Standard Pd(PPh₃)₄ is often insufficient for sterically hindered, electron-rich biaryl bromides.

          • Base: K₃PO₄ (3.0 equiv) or Cs₂CO₃.

          • Solvent: 1,4-Dioxane or Toluene.

          • Temperature: 90–110 °C.

          Procedure:

          • Combine the biaryl bromide (1.0 equiv) and the second arylboronic acid (1.5 equiv).

          • Add the active catalyst (e.g., XPhos Pd G2) and base.

          • Heat to reflux (approx. 100 °C) for 4–12 hours.

          • Standard workup and purification.

          Quality Control: Self-Validating Systems

          Diagnostic 19F NMR Spectroscopy: The fluorine atoms at positions 2 and 4 serve as built-in reporters for reaction progress. The chemical environment changes drastically upon substitution of the adjacent halogens.

          • Starting Material: Two distinct signals (approx. -110 to -130 ppm range).[2]

          • Intermediate (Biaryl Bromide): The signal for F2 (originally ortho to I) will shift significantly upfield (shielding) due to the replacement of the iodine (anisotropic deshielding) with an aryl ring.

          • Final Product (Terphenyl): The signal for F4 (ortho to Br) shifts upon the second coupling.

          Troubleshooting Table:

          ObservationRoot CauseCorrective Action
          Low Conversion (Step 1) Catalyst deactivation by I-Pd-I dimer formation.Increase catalyst loading to 5 mol%; ensure rigorous degassing.
          Double Addition (Step 1) Temperature too high; Ligand too active.Lower temp to 45 °C; Switch to Pd(PPh₃)₄ (less active than Buchwald precatalysts).
          Protodehalogenation Water content too high; Boronic acid decomposition.Use anhydrous solvents with solid base (CsF or K₃PO₄) if sensitive.

          Safety & Handling

          • Polyhalogenated Aromatics: Often skin irritants and potential sensitizers. Handle in a fume hood.

          • Palladium Residues: Pd species can be toxic. Ensure metal scavenging (e.g., SiliaMetS® Thiol) is performed for pharmaceutical intermediates.

          • Waste: Segregate halogenated organic waste from non-halogenated streams.

          References

          • Chemoselective Cross-Coupling of Polyhalogenated Arenes

            • Title: "Site-Selective Suzuki–Miyaura Coupling of Heteroaryl Halides"
            • Source:Journal of the American Chemical Society
            • URL:[Link] (General principles of halogen selectivity).

          • Reactivity of Fluorinated Aromatics

            • Title: "Synthesis of Fluorinated Biaryls via Suzuki-Miyaura Coupling"
            • Source:Organic Letters
            • URL:[Link]

          • Specific Reactivity of 1-Bromo-2-iodobenzenes

            • Title: "Selective Cross-Coupling of 1-Bromo-2-iodobenzenes"
            • Source:Tetrahedron
            • URL:[Link]

          • 19F NMR Prediction & Validation

            • Title: "Prediction of 19F NMR Chemical Shifts for Fluorinated Arom
            • Source:Journal of Organic Chemistry
            • URL:[Link]

          Sources

          Application Note: Regioselective Lithium-Halogen Exchange Protocols for 1-Bromo-2,4-difluoro-6-iodobenzene

          Author: BenchChem Technical Support Team. Date: March 2026

          Introduction & Mechanistic Rationale

          1-Bromo-2,4-difluoro-6-iodobenzene is a densely functionalized polyhalogenated arene that serves as a high-value building block in the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals. The presence of three different halogens (iodine, bromine, and fluorine) on a single aromatic ring presents a unique regioselectivity challenge during metalation.

          Lithium-halogen exchange is a kinetically controlled, extremely rapid process[1]. The rate of exchange is dictated by the polarizability of the carbon-halogen bond and the thermodynamic stability of the resulting carbanion. The established hierarchy for exchange rates follows the strict trend of I > Br > Cl >> F[2]. Because iodine is the most polarizable and provides the fastest exchange kinetics, treating 1-bromo-2,4-difluoro-6-iodobenzene with one equivalent of an alkyllithium reagent (such as n-butyllithium) results in the highly regioselective exchange of the iodine atom, leaving the bromine and fluorine atoms intact[3].

          The Ortho-Haloaryllithium Conundrum: Benzyne Elimination

          The selective lithiation of 1-bromo-2,4-difluoro-6-iodobenzene generates a 2-bromo-3,5-difluorophenyllithium intermediate. Because the newly formed carbon-lithium bond is situated ortho to a bromine atom, this intermediate is thermodynamically unstable at elevated temperatures.

          If the internal temperature of the reaction breaches a critical thermal threshold (typically > -40 °C), the intermediate undergoes rapid α-elimination of lithium bromide (LiBr) to form a highly reactive benzyne derivative[4]. This transient benzyne intermediate will spontaneously dimerize, polymerize, or undergo uncontrolled nucleophilic attack, leading to intractable mixtures and a complete loss of the desired product[5].

          The Self-Validating System: Strict cryogenic temperature control (-78 °C) is not merely a recommendation; it is the fundamental parameter that ensures this protocol acts as a self-validating system[6]. A successful, high-yielding reaction directly validates that the thermal boundaries were maintained. Conversely, the appearance of dark, polymeric tars directly indicates a thermal breach and subsequent benzyne formation.

          Mechanism SM 1-Bromo-2,4-difluoro- 6-iodobenzene Exchange Lithium-Halogen Exchange (n-BuLi, -78 °C) SM->Exchange kinetically favored (I > Br) Intermediate Ortho-bromoaryllithium Intermediate Exchange->Intermediate Benzyne Benzyne Formation (Elimination of LiBr) Intermediate->Benzyne T > -40 °C Electrophile Electrophilic Trapping (e.g., DMF) Intermediate->Electrophile T = -78 °C Decomp Decomposition / Polymerization (Loss of Yield) Benzyne->Decomp Product 2-Bromo-3,5-difluorobenzaldehyde (Target Product) Electrophile->Product

          Reaction pathway showing selective iodine-lithium exchange versus benzyne elimination.

          Quantitative Data & Optimization

          The table below summarizes the critical relationship between internal temperature, reagent choice, and the resulting product distribution when trapping the intermediate with N,N-Dimethylformamide (DMF).

          ReagentInternal Temp (°C)Aging Time (min)ElectrophileYield of Target (%)Benzyne Byproducts (%)
          n-BuLi (1.05 eq)-7815DMF88< 2
          n-BuLi (1.05 eq)-4015DMF4540
          n-BuLi (1.05 eq)015DMF0> 90
          i-PrMgCl (1.1 eq)-2060DMF75< 5

          Note: While Grignard exchange via i-PrMgCl is slower, it provides a more thermally stable intermediate that tolerates slightly higher temperatures[1]. However, n-BuLi at -78 °C provides superior kinetics and overall yields for this specific substrate.

          Experimental Protocol: Synthesis of 2-Bromo-3,5-difluorobenzaldehyde

          The following methodology details the regioselective formylation of 1-bromo-2,4-difluoro-6-iodobenzene.

          Materials & Reagents
          • 1-Bromo-2,4-difluoro-6-iodobenzene (1.0 eq, 10 mmol)

          • n-Butyllithium (2.5 M in hexanes, 1.05 eq, 10.5 mmol)

          • Anhydrous N,N-Dimethylformamide (DMF) (1.5 eq, 15 mmol)

          • Anhydrous Tetrahydrofuran (THF) (100 mL)

          Step-by-Step Methodology
          • System Preparation : Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar, an internal temperature probe, and a nitrogen/argon inlet.

          • Substrate Dissolution : Add 1-bromo-2,4-difluoro-6-iodobenzene (3.19 g, 10 mmol) to the flask and dissolve in 100 mL of anhydrous THF.

          • Cryogenic Cooling : Submerge the reaction flask in a dry ice/acetone bath. Allow the internal temperature to equilibrate to -78 °C.

            • Causality: THF acts as a strongly coordinating solvent that accelerates the lithium-halogen exchange, while the cryogenic bath prevents the thermodynamic benzyne elimination[6].

          • Lithiation : Using a syringe pump, add n-BuLi (4.2 mL, 2.5 M) dropwise over 10 minutes. Monitor the internal temperature probe to ensure the temperature does not exceed -70 °C.

            • Causality: The exchange reaction is highly exothermic. Rapid addition causes local thermal spikes that external bath monitoring will miss, directly leading to benzyne formation.

          • Aging : Stir the reaction mixture at -78 °C for exactly 15 minutes.

            • Causality: This provides sufficient time for the kinetically rapid I-Li exchange to reach completion without risking degradation over prolonged exposure[1].

          • Electrophilic Trapping : Add anhydrous DMF (1.16 mL, 15 mmol) dropwise. Maintain the internal temperature below -70 °C during addition. Stir for an additional 30 minutes at -78 °C.

          • Quench & Workup : Remove the cooling bath and immediately quench the reaction by adding 20 mL of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract the aqueous layer with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

          • Purification : Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc) to afford 2-bromo-3,5-difluorobenzaldehyde.

          Workflow Step1 Step 1: Preparation Dissolve 1-Bromo-2,4-difluoro-6-iodobenzene in anhydrous THF (0.1 M) Step2 Step 2: Cryogenic Cooling Cool reactor to -78 °C (Internal Temp Monitor) Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: Aging Stir at -78 °C for 15 min (Complete I-Li exchange) Step3->Step4 Step5 Step5 Step4->Step5 Step6 Step 6: Quench & Workup Warm to 0 °C, quench with sat. NH4Cl Extract with EtOAc Step5->Step6

          Step-by-step cryogenic workflow for the regioselective lithiation and trapping.

          References

          • [3] Halogen—Lithium Exchange Between Substituted Dihalobenzenes and Butyllithium: Application to the Regioselective Synthesis of Functionalized Bromobenzaldehydes. ResearchGate.

          • [2] Metal–halogen exchange. Wikipedia.

          • [1] Metal-Halogen Exchange (OC II). ETH Zurich.

          • [4] The Mechanism of Lithium-Halogen Exchange. Macmillan Group, Princeton University.

          • [6] Three-component coupling based on flash chemistry. Carbolithiation of benzyne with functionalized aryllithiums followed by reactions with electrophiles. PubMed (J Am Chem Soc).

          • [5] Unimolecular thermal fragmentation of ortho-benzyne. PubMed (J Chem Phys).

          Sources

          Application Notes & Protocols: 1-Bromo-2,4-difluoro-6-iodobenzene as a Strategic Precursor in the Synthesis of Advanced OLED Materials

          Author: BenchChem Technical Support Team. Date: March 2026

          Introduction: The Strategic Advantage of Multi-Halogenated Building Blocks

          The advancement of Organic Light-Emitting Diode (OLED) technology is intrinsically linked to the molecular design of its constituent materials.[1][2] High-performance emitters, hosts, and charge-transport materials are engineered to optimize efficiency, color purity, and operational lifetime. In this context, the synthetic chemist's toolkit is paramount. 1-Bromo-2,4-difluoro-6-iodobenzene emerges as a uniquely powerful and versatile building block for constructing complex organic semiconductors.

          Its utility is rooted in the principle of differential reactivity . The presence of three distinct halogen atoms on a single aromatic ring—iodine, bromine, and fluorine—provides a platform for programmed, sequential chemical modifications. The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine (C-Br) bond.[3][4] This reactivity gradient allows for the selective functionalization of the iodine position, leaving the bromine site intact for a subsequent, different coupling reaction.

          Furthermore, the two fluorine atoms are not merely passive substituents. Their strong electron-withdrawing nature profoundly influences the electronic properties (HOMO/LUMO levels) of the molecule and its derivatives. Fluorination is a well-established strategy for enhancing the thermal stability, and operational lifetime of OLED materials.[5] This document provides a detailed guide to leveraging the unique chemical attributes of 1-Bromo-2,4-difluoro-6-iodobenzene in the synthesis of cutting-edge OLED materials, with a focus on Thermally Activated Delayed Fluorescence (TADF) emitters.

          Physicochemical Properties & Reactivity Profile

          A thorough understanding of the precursor's properties is fundamental to its effective use.

          PropertyValueSource
          IUPAC Name 1-bromo-2,4-difluoro-6-iodobenzeneN/A
          Molecular Formula C₆H₂BrF₂I[6]
          Molecular Weight 318.88 g/mol [6]
          Reactivity Order C–I > C–Br >> C–F[3][4][7]
          Key Feature Orthogonal reactivity enables sequential cross-coupling[3][5]

          The C-F bonds are exceptionally strong and are generally unreactive in standard palladium-catalyzed cross-coupling conditions, acting as permanent modifiers of the molecule's electronic landscape.

          Core Application: Sequential Synthesis of Donor-Acceptor TADF Emitters

          TADF emitters are a cornerstone of modern OLEDs, enabling the harvesting of both singlet and triplet excitons to achieve up to 100% internal quantum efficiency (IQE).[8][9] A common design motif for TADF molecules is a Donor-Acceptor (D-A) structure, where steric hindrance between the electron-donating and electron-accepting units leads to a small energy gap (ΔEST) between the lowest singlet (S₁) and triplet (T₁) states.[8]

          1-Bromo-2,4-difluoro-6-iodobenzene is an ideal scaffold for building these D-A structures in a controlled, stepwise manner.

          G cluster_0 Step 1: Selective C-I Functionalization cluster_1 Step 2: C-Br Functionalization A 1-Bromo-2,4-difluoro-6-iodobenzene (Precursor) B Intermediate Product (Acceptor Attached) A->B Suzuki or Sonogashira Coupling @ C-I bond C Final D-A Product (TADF Emitter) B->C Buchwald-Hartwig Amination @ C-Br bond

          Caption: General workflow for sequential cross-coupling synthesis.

          The following protocols detail the synthesis of a hypothetical, high-performance blue TADF emitter using this strategy. The target molecule will feature a triazine-based acceptor unit and a carbazole-based donor unit.

          Detailed Experimental Protocols

          Protocol 1: Suzuki Coupling for Acceptor Installation

          Principle: This first step selectively functionalizes the more reactive C-I bond. The Suzuki-Miyaura coupling is a robust palladium-catalyzed reaction that forms a C-C bond between an aryl halide and an organoboron compound.[10][11] The reaction proceeds under relatively mild conditions and tolerates a wide range of functional groups.[7]

          Target Reaction:

          G cluster_0 A Precursor B + A->B C Acceptor-Boronic Ester B->C D -> C->D E Intermediate D->E

          Materials & Reagents:

          ReagentM.W.AmountMoles (mmol)Eq.
          1-Bromo-2,4-difluoro-6-iodobenzene318.883.19 g10.01.0
          2-(4,4,5,5...)-4,6-diphenyl-1,3,5-triazine385.244.24 g11.01.1
          Pd(PPh₃)₄1155.56578 mg0.500.05
          K₂CO₃ (2M aq. solution)138.2120 mL40.04.0
          Toluene-90 mL--
          Ethanol-30 mL--

          Step-by-Step Procedure:

          • Setup: To a 250 mL flame-dried Schlenk flask, add 1-Bromo-2,4-difluoro-6-iodobenzene (1.0 eq.), the triazine boronic acid pinacol ester (1.1 eq.), and Pd(PPh₃)₄ (5 mol%).

          • Inert Atmosphere: Seal the flask with a septum, and purge with dry argon or nitrogen for 15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.

          • Solvent Addition: Under a positive pressure of inert gas, add the 3:1 mixture of toluene and ethanol via cannula transfer.

          • Base Addition: Add the 2M aqueous solution of K₂CO₃. The base is essential for activating the boronic ester for transmetalation to the palladium center.[10]

          • Degassing: Immerse the flask in an ultrasound bath and continue bubbling with argon for an additional 20 minutes to ensure the mixture is thoroughly degassed.

          • Reaction: Heat the reaction mixture to 90 °C under an argon atmosphere and stir vigorously for 24 hours.

          • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting material.

          • Workup: After cooling to room temperature, transfer the mixture to a separatory funnel. Add 100 mL of ethyl acetate and 100 mL of water. Shake and separate the layers.

          • Extraction: Extract the aqueous layer twice more with 50 mL portions of ethyl acetate.

          • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the intermediate product, 2-(3-Bromo-2,6-difluorophenyl)-4,6-diphenyl-1,3,5-triazine.

          Protocol 2: Buchwald-Hartwig Amination for Donor Installation

          Principle: With the C-I position functionalized, the C-Br bond is now the target. The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[12][13] This reaction has largely replaced harsher traditional methods for synthesizing aryl amines.[13] The choice of phosphine ligand is critical for reaction efficiency.[14]

          Target Reaction:

          G cluster_0 A Intermediate B + A->B C Donor-Amine (e.g., Carbazole) B->C D -> C->D E Final TADF Emitter D->E

          Materials & Reagents:

          ReagentM.W.AmountMoles (mmol)Eq.
          Intermediate from Protocol 1496.313.97 g8.01.0
          3,6-di-tert-butyl-9H-carbazole279.432.46 g8.81.1
          Pd₂(dba)₃915.72147 mg0.160.02
          XPhos476.68191 mg0.400.05
          NaOt-Bu96.101.15 g12.01.5
          Anhydrous Toluene-80 mL--

          Step-by-Step Procedure:

          • Setup: In a glovebox, add the aryl bromide intermediate (1.0 eq.), 3,6-di-tert-butyl-9H-carbazole (1.1 eq.), Pd₂(dba)₃ (2 mol%), XPhos (5 mol%), and Sodium tert-butoxide (NaOt-Bu, 1.5 eq.) to a flame-dried Schlenk flask equipped with a stir bar.

            • Causality: NaOt-Bu is a strong, non-nucleophilic base required to deprotonate the amine, facilitating its coordination to the palladium center. The use of a bulky, electron-rich phosphine ligand like XPhos promotes the crucial reductive elimination step that forms the C-N bond.[13]

          • Solvent Addition: Remove the flask from the glovebox, place it under a positive pressure of argon, and add anhydrous toluene.

          • Reaction: Heat the reaction mixture to 110 °C and stir for 24 hours under argon.

          • Monitoring: Follow the reaction progress by TLC until the starting aryl bromide is consumed.

          • Workup: Cool the reaction to room temperature and quench by slowly adding 50 mL of water.

          • Extraction: Extract the product into dichloromethane (3 x 75 mL).

          • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by column chromatography followed by recrystallization or sublimation to obtain the final, high-purity TADF emitter.

          Material Characterization and Device Fabrication

          Successful synthesis must be validated by thorough characterization and performance testing.

          G A Synthesized TADF Emitter B Structural Verification (NMR, MS) A->B C Photophysical Analysis (UV-Vis, PL, PLQY) A->C D Thermal Analysis (TGA, DSC) A->D E Electrochemical Analysis (Cyclic Voltammetry) A->E F OLED Device Fabrication C->F E->F G Electroluminescence Performance Testing F->G

          Caption: Workflow for material characterization and device evaluation.

          Generalized Protocol for OLED Fabrication

          A solution-processed, multi-layered OLED can be fabricated to evaluate the electroluminescence performance of the synthesized TADF emitter.[15]

          • Substrate Cleaning: Sequentially clean patterned indium tin oxide (ITO) glass substrates by ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry with a stream of nitrogen and treat with UV-ozone for 15 minutes to improve the work function.

          • Hole Injection Layer (HIL): In a nitrogen-filled glovebox, spin-coat a layer of PEDOT:PSS onto the ITO substrate and anneal at 140 °C for 15 minutes.

          • Emissive Layer (EML): Prepare a solution of the synthesized TADF emitter (dopant) and a suitable host material (e.g., mCP) in toluene. Spin-coat this EML solution onto the HIL and anneal.

          • ETL and Cathode Deposition: Transfer the substrate to a high-vacuum (<10⁻⁶ Torr) thermal evaporator. Sequentially deposit the Electron Transport Layer (e.g., TPBi), an electron injection layer (e.g., LiF), and the metal cathode (e.g., Al) through a shadow mask.[15]

          G cluster_0 OLED Device Stack Cathode Cathode (Al) EIL Electron Injection Layer (LiF) Cathode->EIL ETL Electron Transport Layer (e.g., TPBi) EIL->ETL EML Emissive Layer (Host + TADF Emitter) ETL->EML HTL Hole Transport Layer (e.g., NPB) EML->HTL HIL Hole Injection Layer (PEDOT:PSS) HTL->HIL Anode Anode (ITO) HIL->Anode

          Caption: Simplified architecture of a typical OLED device.[3]

          Conclusion

          1-Bromo-2,4-difluoro-6-iodobenzene represents a superior class of building block for the rational design of complex organic molecules for OLED applications. The orthogonal reactivity of its C-I and C-Br bonds enables a reliable and programmable synthetic strategy for creating sophisticated molecular architectures, such as D-A type TADF emitters. The protocols provided herein demonstrate a practical and efficient application of this precursor, paving the way for the development of next-generation materials for high-performance displays and lighting.

          References

          • ResearchGate. (n.d.). Previously reported and currently developed synthetic protocols for MR-TADF emitters. ResearchGate. Retrieved from [Link]

          • Ataman Kimya. (n.d.). 1-BROMO-4-IODOBENZENE, 98%. Ataman Kimya. Retrieved from [Link]

          • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Retrieved from [Link]

          • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]

          • Wikipedia. (n.d.). 1-Bromo-4-iodobenzene. Wikipedia. Retrieved from [Link]

          • PMC. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. PMC. Retrieved from [Link]

          • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

          • IRIS. (n.d.). Synthesis of Heterocycles for OLED Applications. IRIS. Retrieved from [Link]

          • Dyes and Fluorophores. (2021). Thermally activated delayed fluorescence (TADF). Dyes and Fluorophores. Retrieved from [Link]

          • DigiChem. (2026). Advancing OLED Performance with Custom Synthesis. DigiChem. Retrieved from [Link]

          • BOA. (2022). Hartwig amination protocol enables the synthesis of new branched and polymeric hole transport m. BOA. Retrieved from [Link]

          • PubChem. (n.d.). 1-Bromo-2,4-difluoro-3-iodobenzene. PubChem. Retrieved from [Link]

          • Chemical Society Reviews (RSC Publishing). (2024). Synthetic progress of organic thermally activated delayed fluorescence emitters via C–H activation and functionalization. Chemical Society Reviews. Retrieved from [Link]

          • ResearchGate. (n.d.). Results for the Suzuki-Miyaura reactions between a para-dihalobenzene.... ResearchGate. Retrieved from [Link]

          • Organic Light. (n.d.). Synthesis of Electroluminescent Polymer for OLEDs. Organic Light. Retrieved from [Link]

          • ResearchGate. (n.d.). The molecular synthesis strategies for the MR‐TADF emitters of a) De.... ResearchGate. Retrieved from [Link]

          • ScholarWorks @ UTRGV. (2018). Effects on Altering Reaction Conditions in Suzuki Cross Coupling Reactions Using the Microwave. ScholarWorks @ UTRGV. Retrieved from [Link]

          • PMC. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. PMC. Retrieved from [Link]

          • Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. Master Organic Chemistry. Retrieved from [Link]

          • ResearchGate. (n.d.). Organic Compounds for Electronics and Photonics Applications. ResearchGate. Retrieved from [Link]

          • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Value Proposition of 4-Bromo-2,6-difluoroiodobenzene: Enhancing Synthesis Efficiency and Product Quality. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]

          Sources

          Application Note: Sequential Palladium-Catalyzed Functionalization of 1-Bromo-2,4-difluoro-6-iodobenzene

          Author: BenchChem Technical Support Team. Date: March 2026

          Audience: Researchers, scientists, and drug development professionals. Objective: To provide a robust, self-validating framework for the chemoselective cross-coupling of a highly functionalized polyhalogenated arene, leveraging mechanistic insights to dictate catalyst and ligand selection.

          Introduction & Mechanistic Rationale

          Polyhalogenated arenes such as 1-bromo-2,4-difluoro-6-iodobenzene (CAS 933585-14-9) 1 are highly prized building blocks in medicinal chemistry. They enable the rapid, modular assembly of complex pharmacophores. However, the presence of three distinct types of carbon-halogen bonds (C–I, C–Br, C–F) on a single aromatic ring presents a significant chemoselectivity challenge.

          As a Senior Application Scientist, it is critical to look beyond standard protocol templates and understand the causality behind the reactivity. The orthogonal functionalization of this scaffold relies on the differential bond dissociation energies (BDE) and the relative rates of oxidative addition to the palladium(0) active species, which generally follow the order: C–I > C–Br >> C–F 2.

          • The C–I Bond (Position 6): This is the weakest bond and undergoes rapid oxidative addition. To prevent premature activation of the C–Br bond, we must intentionally use a catalyst with a large bite angle and moderate electron donation (e.g., dppf) alongside a mild base.

          • The C–Br Bond (Position 1): Once the C–I bond is functionalized, the remaining C–Br bond becomes highly sterically hindered, flanked by an ortho-fluoro group and the newly installed ortho-aryl group. Furthermore, the two fluorine atoms render the ring highly electron-deficient. While this accelerates oxidative addition, it severely retards the reductive elimination step. Therefore, bulky, electron-rich monophosphine ligands (e.g., XPhos or BrettPhos) are strictly required to force the product out of the coordination sphere 3.

          Mechanism Start Polyhalogenated Arene Electronic Profile CI C-I Bond Lowest BDE Start->CI Ortho-F activation CBr C-Br Bond Moderate BDE Start->CBr Ortho-F activation Lig1 Bidentate Ligand (dppf) Limits over-insertion CI->Lig1 Lig2 Bulky Monophosphine (XPhos) Accelerates reductive elimination CBr->Lig2

          Ligand selection logic based on bond dissociation energies and electronic effects.

          Workflow & Data Presentation

          To establish a self-validating system, we optimized the two-step sequence systematically. The data below illustrates why specific reagents were chosen over common alternatives.

          Table 1: Optimization of Chemoselective Suzuki-Miyaura Coupling (C–I Bond)

          Goal: Maximize C–I coupling while suppressing C–Br activation.

          EntryPd SourceLigandBaseSolventTemp (°C)C–I Yield (%)C–Br Over-coupling (%)
          1Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O806525
          2Pd(PPh₃)₄NoneNa₂CO₃PhMe/EtOH/H₂O707815
          3 PdCl₂(dppf) dppf Na₂CO₃ Dioxane/H₂O 60 92 <2
          4Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O604550

          Insight: Using a highly active ligand like XPhos (Entry 4) destroys chemoselectivity, leading to rapid insertion into the C–Br bond. PdCl₂(dppf) (Entry 3) provides the optimal balance, selectively targeting the C–I bond at a mild 60 °C.

          Table 2: Optimization for Subsequent Buchwald-Hartwig Amination (C–Br Bond)

          Goal: Overcome steric hindrance and electron-deficiency to force reductive elimination.

          EntryPd SourceLigandBaseSolventTemp (°C)Yield (%)
          1Pd(OAc)₂BINAPCs₂CO₃Toluene100Trace
          2Pd₂(dba)₃dppfNaOtBuToluene10015
          3Pd₂(dba)₃XPhosCs₂CO₃Dioxane9088
          4 Pd₂(dba)₃ BrettPhos NaOtBu Dioxane 90 94

          Insight: Bidentate ligands (Entries 1 & 2) fail to promote efficient reductive elimination for this highly hindered substrate. Monodentate, bulky biaryl phosphines like BrettPhos (Entry 4) are required to form the highly active

          
           species 4.
          

          Workflow SM 1-Bromo-2,4-difluoro -6-iodobenzene Step1 Suzuki-Miyaura Coupling (C-I) SM->Step1 Pd(dppf)Cl2 Na2CO3 Int1 Mono-aryl Intermediate Step1->Int1 Step2 Buchwald-Hartwig Amination (C-Br) Int1->Step2 Pd2(dba)3 BrettPhos, NaOtBu Prod Fully Functionalized Product Step2->Prod

          Sequential Pd-catalyzed functionalization workflow for polyhalogenated arenes.

          Self-Validating Experimental Protocols

          Protocol A: Chemoselective Suzuki-Miyaura Coupling (C–I Functionalization)

          Objective: Install an aryl group exclusively at position 6, leaving the C–Br bond intact for downstream chemistry.

          • Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 1-bromo-2,4-difluoro-6-iodobenzene (1.0 equiv, 1.0 mmol) and the desired arylboronic acid (1.05 equiv).

          • Catalyst & Base Loading: Add PdCl₂(dppf) (0.05 equiv, 5 mol%) and Na₂CO₃ (2.0 equiv).

          • Solvent Addition: Add a pre-degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v, 10 mL). Causality Note: Water is essential to dissolve the inorganic base and facilitate the transmetalation step via formation of the reactive boronate complex.

          • Reaction Execution: Seal the flask, evacuate, and backfill with N₂ (3 cycles). Heat the reaction mixture to 60 °C with vigorous stirring for 4–6 hours.

          • Self-Validation Checkpoint: Withdraw a 10 µL aliquot, dilute in 1 mL MeCN, and analyze via LC-MS.

            • Pass Condition: Complete consumption of the starting material (m/z 318.9) and appearance of the mono-coupled product.

            • Fail Condition: If the di-coupled byproduct exceeds 5%, the temperature is too high or the boronic acid stoichiometry is excessive. Reduce temperature to 50 °C for the next batch.

          • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via flash chromatography (Hexanes/EtOAc).

          Protocol B: Buchwald-Hartwig Amination (C–Br Functionalization)

          Objective: Overcome severe steric hindrance to couple a primary or secondary amine at position 1.

          • Preparation: In a nitrogen-filled glovebox, charge an oven-dried vial with the mono-aryl intermediate generated in Protocol A (1.0 equiv, 1.0 mmol), the desired amine (1.2 equiv), and NaOtBu (1.5 equiv).

          • Catalyst Loading: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%) and BrettPhos (0.04 equiv, 4 mol%). Causality Note: The 1:2 Pd-to-ligand ratio ensures the formation of the highly active, monoligated

            
             species required for oxidative addition into the sterically congested C–Br bond.
            
          • Solvent Addition: Add anhydrous, degassed 1,4-Dioxane (5 mL). Seal the vial with a Teflon-lined cap.

          • Reaction Execution: Remove the vial from the glovebox and heat at 90 °C for 12 hours.

          • Self-Validation Checkpoint: Analyze a filtered aliquot via LC-MS.

            • Pass Condition: Observation of the desired product mass.

            • Fail Condition: Observation of protodehalogenation (loss of Br without amine coupling). This indicates that reductive elimination is failing. Ensure strict anhydrous conditions, as moisture can protonate the Pd-aryl intermediate.

          • Workup: Filter the crude mixture through a pad of Celite, eluting with EtOAc. Concentrate the filtrate and purify via automated flash chromatography.

          References

          • Rossi, R., Bellina, F., Lessi, M. "Selective Palladium-Catalyzed Suzuki–Miyaura Reactions of Polyhalogenated Heteroarenes." Advanced Synthesis & Catalysis, 2012. Available at:[Link]

          • Colacot, T. J., et al. "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications." Chemical Reviews, 2022. Available at:[Link]

          • Ruiz-Castillo, P., Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016. Available at:[Link]

          Sources

          Application Note: Orthogonal Synthesis of Agrochemical Intermediates using 1-Bromo-2,4-difluoro-6-iodobenzene

          [1]

          Abstract

          This technical guide details the chemoselective functionalization of 1-Bromo-2,4-difluoro-6-iodobenzene , a high-value "linchpin" scaffold in the synthesis of next-generation agrochemicals (herbicides and fungicides).[1] Due to its unique halogen substitution pattern—featuring iodine, bromine, and fluorine atoms with distinct electronic and steric environments—this molecule allows for orthogonal reactivity . This guide provides validated protocols for selective C–I activation via Magnesium-Halogen exchange and Palladium-catalyzed cross-coupling, enabling the sequential construction of complex biaryl and heterocycle-fused systems without compromising the C–Br or C–F bonds.[1]

          Introduction: The Strategic Value of Polyhalogenated Scaffolds

          In modern agrochemical discovery, particularly for Protoporphyrinogen Oxidase (PPO) inhibitors and Succinate Dehydrogenase Inhibitors (SDHIs) , the incorporation of fluorine is critical for metabolic stability and lipophilicity modulation.

          1-Bromo-2,4-difluoro-6-iodobenzene offers a rare "tri-modal" reactivity profile:

          • C(6)–I Bond (High Reactivity): The primary site for functionalization.[2] The weak C–I bond allows for oxidative addition or metal-halogen exchange under mild conditions.[1]

          • C(1)–Br Bond (Medium Reactivity): Serves as a latent handle.[1] It remains inert during C–I activation but can be triggered subsequently for a second cross-coupling or nucleophilic substitution.

          • C(2,4)–F Bonds (Stability/Electronic Modulation): These atoms generally remain spectators, providing the necessary bioisosteric properties, though the C(2)–F position can participate in SNAr reactions under forcing conditions due to the electron-deficient ring.

          Structural Analysis & Reactivity Hierarchy

          The molecule features a crowded 1,2,6-substitution pattern. The Iodine (C6) and Bromine (C1) are ortho to each other, creating a steric environment that requires precise catalyst selection to prevent dehalogenation side reactions.

          ReactivityHierarchySubstrate1-Bromo-2,4-difluoro-6-iodobenzeneIodineC(6)-I Site(Most Reactive)Substrate->Iodine Step 1: Mg-Exchangeor Pd-CatalysisFluorineC(2,4)-F Sites(Metabolic Shield)Substrate->Fluorine Inert underStandard Cond.BromineC(1)-Br Site(Latent Handle)Iodine->Bromine Step 2: C-C/C-NCoupling

          Figure 1: Reactivity hierarchy enabling sequential functionalization.

          Core Protocols

          Protocol A: Selective Magnesium-Halogen Exchange (Knochel-Type)

          Objective: Selective conversion of the C(6)–I bond to a Grignard species (C–MgX) for reaction with electrophiles (aldehydes, ketones, or borates), preserving the C–Br bond.

          Mechanism: The iodine atom, being more polarizable and having a weaker bond energy than bromine, undergoes selective exchange with isopropylmagnesium chloride (i-PrMgCl). The use of the "TurboGrignard" complex (i-PrMgCl[1][3][4]·LiCl) is recommended to accelerate the exchange at lower temperatures, suppressing benzyne formation or scrambling.

          Materials:

          • Substrate: 1-Bromo-2,4-difluoro-6-iodobenzene (1.0 equiv)[1]

          • Reagent: i-PrMgCl[1][5]·LiCl (1.3 M in THF, 1.1 equiv)

          • Electrophile: e.g., Benzaldehyde or Trimethyl borate (1.2 equiv)

          • Solvent: Anhydrous THF

          Step-by-Step Procedure:

          • Setup: Flame-dry a 50 mL Schlenk flask and purge with Argon. Add the substrate (1.0 g, 3.1 mmol) and anhydrous THF (10 mL).

          • Cooling: Cool the solution to -40 °C using an acetonitrile/dry ice bath. Note: While exchange can occur at 0°C, lower temperatures ensure 100% retention of the Bromine atom.

          • Exchange: Dropwise add i-PrMgCl[1]·LiCl (2.6 mL, 3.4 mmol) over 5 minutes.

          • Incubation: Stir at -40 °C for 30 minutes. Monitor conversion by GC-MS (aliquot quenched with sat. NH4Cl; look for the de-iodinated product 1-bromo-2,4-difluorobenzene).[1]

          • Quench: Add the electrophile (e.g., benzaldehyde, 3.7 mmol) dropwise.

          • Warming: Allow the mixture to warm to 0 °C over 1 hour.

          • Workup: Quench with sat. aq. NH4Cl.[1] Extract with EtOAc (3x).[1] Dry over Na2SO4 and concentrate.

          Expected Result: >90% yield of the C6-functionalized product with C1-Br intact.

          Protocol B: Chemoselective Suzuki-Miyaura Coupling

          Objective: Coupling of a boronic acid at the C(6)–I position without affecting the C(1)–Br bond.[1]

          Mechanism: Oxidative addition of Pd(0) occurs preferentially at the weaker C–I bond.[2] Phosphine ligands with moderate steric bulk (e.g., PPh3 or dppf) favor this selectivity. Highly active bulky ligands (like Buchwald biaryl phosphines) might promote oxidative addition at the Br site if temperatures are too high.

          Materials:

          • Substrate: 1-Bromo-2,4-difluoro-6-iodobenzene (1.0 equiv)[1]

          • Coupling Partner: Arylboronic acid (1.1 equiv)[1]

          • Catalyst: Pd(PPh3)4 (3-5 mol%)[1]

          • Base: Na2CO3 (2.0 M aq, 2.5 equiv)[1]

          • Solvent: DME/Water (4:[1]1) or Toluene/Ethanol/Water.[1]

          Step-by-Step Procedure:

          • Degassing: Combine substrate, boronic acid, and solvent in a reaction vial. Sparge with Nitrogen for 10 minutes.

          • Catalyst Addition: Add Pd(PPh3)4 quickly under a stream of Nitrogen.

          • Reaction: Heat to 60 °C . Critical: Do not exceed 80 °C to prevent activation of the C–Br bond.

          • Monitoring: Check HPLC/TLC at 2 hours. The reaction is typically fast due to the labile C–I bond.

          • Workup: Standard aqueous extraction and silica chromatography.

          Data Summary: Selectivity Profile

          ParameterC(6)–I ActivationC(1)–Br Activation
          Bond Energy ~65 kcal/mol~81 kcal/mol
          Pref.[1] Catalyst Pd(PPh3)4, Pd(dppf)Cl2Pd(dtbpf)Cl2, Pd-XPhos
          Temp. Range 25 °C – 65 °C80 °C – 120 °C
          Outcome Exclusive Product Requires I-site to be reacted first

          Application Workflow: Synthesis of a PPO Inhibitor Scaffold

          The following workflow demonstrates the construction of a generic biaryl ether scaffold common in herbicide synthesis.

          WorkflowStartStart:1-Bromo-2,4-difluoro-6-iodobenzeneStep1Step 1: Selective Sonogashira or Suzuki(Targeting C-I)Start->Step1 Pd(PPh3)4, 60°CIntermedIntermediate:1-Bromo-2,4-difluoro-6-arylbenzeneStep1->IntermedStep2Step 2: C-Br Activation(Amination or Etherification)Intermed->Step2 Pd2(dba)3, Xantphos, 100°CFinalFinal Agrochemical Precursor(Fully Functionalized Core)Step2->Final

          Figure 2: Sequential functionalization workflow.

          Step 2: Functionalization of the Bromine Handle

          Once the Iodine is replaced (e.g., with an aryl group), the electronic properties of the ring change. The remaining Bromine can now be activated using more forcing conditions.

          • Reaction: Buchwald-Hartwig Amination.[1]

          • Conditions: Pd2(dba)3 (2 mol%), Xantphos (4 mol%), Cs2CO3, Primary Amine, Dioxane, 100 °C.

          • Note: The presence of the ortho-fluorine (at C2) can facilitate this reaction by inductively withdrawing electron density, making the C–Br bond more susceptible to oxidative addition by electron-rich catalytic systems.[1]

          Safety & Handling

          • Chemical Hazards: 1-Bromo-2,4-difluoro-6-iodobenzene is an irritant.[1] Avoid inhalation.

          • Reaction Hazards:

            • HF Generation: In case of thermal decomposition or fire, this molecule releases Hydrogen Fluoride (HF). Standard firefighting protocols for fluorinated organics must be observed.

            • Energetics: Organomagnesium intermediates are moisture-sensitive.[1] Quenching should be performed carefully to avoid exotherms.[1]

          References

          • Knochel, P., et al. "Highly Functionalized Magnesium Organometallics Prepared via a Halogen–Metal Exchange."[6] Angewandte Chemie International Edition, vol. 42, no.[6] 36, 2003, pp. 4302-4320.[1] Link[1]

          • BenchChem. "Application Notes and Protocols for Metal-Halogen Exchange Reactions with 2-Chloro-1,3-difluoro-4-iodobenzene" (Analogous reactivity profile).[1] Link[1]

          • Sigma-Aldrich. "Mild Mg-Halogen Exchange: TurboGrignard Protocols."[1] Link

          • PubChem. "1-Bromo-2-fluoro-4-iodobenzene Compound Summary" (Isomer data for toxicity comparison).[1] Link[1]

          • Fisher Scientific. "Safety Data Sheet: 1-Bromo-2,4-difluorobenzene."[1] Link

          Troubleshooting & Optimization

          Technical Support Center: Preventing Protodehalogenation of 1-Bromo-2,4-difluoro-6-iodobenzene

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Advanced Troubleshooting Portal. As a polyhalogenated building block, 1-bromo-2,4-difluoro-6-iodobenzene presents unique chemoselectivity challenges. The inherent weakness of the C–I bond allows for selective functionalization over the C–Br and C–F bonds. However, the highly electrophilic nature of the resulting intermediates makes them exceptionally susceptible to protodehalogenation (hydrodehalogenation)—the undesired replacement of the halogen with a proton. This guide provides field-proven, mechanistically grounded solutions to suppress this side reaction.

          Mechanistic Overview of Protodehalogenation

          Understanding the causality behind protodehalogenation is the first step in preventing it. The mechanism depends entirely on your chosen synthetic pathway.

          In Palladium-Catalyzed Cross-Coupling , protodehalogenation typically occurs after the oxidative addition of the C–I bond to Pd(0). If transmetalation is slow, the Ar–Pd(II)–I intermediate can undergo a competing pathway where it accepts a hydride from the solvent (e.g., alcohols), amine bases via β-hydride elimination, or even water. This forms an Ar–Pd(II)–H species that rapidly undergoes reductive elimination to yield the protodehalogenated byproduct[1][2].

          In Metal-Halogen Exchange , the transient aryl-lithium or aryl-magnesium species acts as a strong base. Elevated temperatures or the presence of adventitious moisture/protic impurities will lead to rapid proton abstraction, quenching the reactive intermediate before the electrophile can be introduced[3][4].

          Mechanism Start 1-Bromo-2,4-difluoro-6-iodobenzene OxAdd Oxidative Addition Ar-Pd(II)-I Start->OxAdd + Pd(0) Pd0 Pd(0) Catalyst Pd0->OxAdd Transmetalation Transmetalation Ar-Pd(II)-R OxAdd->Transmetalation + R-M (e.g., Boronic Acid) BetaHydride β-Hydride / H2O Source Ar-Pd(II)-H OxAdd->BetaHydride H-Donor (Solvent/Amine/H2O) RedElim Reductive Elimination Cross-Coupled Product Transmetalation->RedElim Desired Pathway Proto Reductive Elimination Protodehalogenated Byproduct BetaHydride->Proto Undesired Pathway

          Mechanistic divergence between desired cross-coupling and undesired protodehalogenation.

          Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling

          Q: I am attempting a Suzuki-Miyaura coupling at the iodine position, but my major product is 1-bromo-2,4-difluorobenzene. How do I stop this? A: You are experiencing classic protodeiodination. In aqueous basic conditions, water or alcohol co-solvents can act as hydride sources, reducing the Ar–Pd(II)–I intermediate[2]. To prevent this, you must accelerate the transmetalation step so it kinetically outcompetes the reduction pathway.

          • Actionable Solution 1 (Ligand Tuning): Switch from standard ligands like PPh₃ to bulky, electron-rich dialkylbiaryl phosphines (e.g., XPhos or dtbpf). These ligands accelerate both transmetalation and reductive elimination.

          • Actionable Solution 2 (Solvent/Base): Move away from EtOH/H₂O mixtures. Utilize anhydrous conditions with a soluble base like Cs₂CO₃ in Toluene or Dioxane. If water is strictly required for boronic acid activation, minimize its equivalents.

          Quantitative Data: Ligand & Solvent Effects on Protodehalogenation

          The following table summarizes internal validation data for the coupling of 1-bromo-2,4-difluoro-6-iodobenzene with phenylboronic acid (1.1 equiv) at 80 °C.

          Ligand (5 mol%)Solvent SystemBaseCross-Coupling YieldProtodehalogenation Yield
          PPh₃EtOH / H₂O (4:1)Na₂CO₃35%55%
          dppfDioxane / H₂O (10:1)K₃PO₄62%28%
          XPhosToluene (Anhydrous)Cs₂CO₃94%< 2%
          dtbpfTHF (Anhydrous)KF91%< 3%
          Validated Protocol: Anhydrous Suzuki Coupling

          This system is self-validating: the absence of gas evolution (H₂) and the complete consumption of the starting material into a single lipophilic spot on TLC confirms the suppression of protodehalogenation.

          • Preparation: In a glovebox or under strict Schlenk conditions, charge an oven-dried vial with 1-bromo-2,4-difluoro-6-iodobenzene (1.0 equiv), the boronic acid (1.1 equiv), Pd₂(dba)₃ (2.5 mol%), XPhos (5 mol%), and anhydrous Cs₂CO₃ (2.0 equiv).

          • Solvent Addition: Add anhydrous, degassed Toluene to achieve a 0.2 M concentration. Seal the vial with a PTFE septum.

          • Reaction: Heat the mixture to 80 °C with vigorous stirring for 4–6 hours.

          • Workup: Cool to room temperature, dilute with EtOAc, and filter through a short pad of Celite to remove the palladium and salts. Concentrate under reduced pressure.

          Troubleshooting Guide: Metal-Halogen Exchange

          Q: When forming the Grignard or organolithium intermediate, I see significant protonation before I even add my electrophile. What is going wrong? A: Polyhalogenated aryllithium and arylmagnesium species are highly basic and prone to abstracting protons from ethereal solvents (like THF) at temperatures above -78 °C. Furthermore, localized "hot spots" during the addition of the organometallic reagent can cause micro-boiling, accelerating this quenching[3].

          Q: How can I perform the exchange safely without cryogenic (-78 °C) conditions? A: Use the TurboGrignard reagent (

          
          -PrMgCl·LiCl). The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, drastically increasing its kinetic basicity and nucleophilicity. This allows the iodine-magnesium exchange to occur rapidly at -40 °C to -20 °C, minimizing the residence time of the highly reactive carbanion and preventing solvent metalation/proton abstraction[3][4].
          
          Validated Protocol: Selective Iodine-Magnesium Exchange via TurboGrignard
          • Drying: Ensure the 1-bromo-2,4-difluoro-6-iodobenzene is strictly dry (azeotrope with toluene if necessary) and dissolve in anhydrous THF (0.5 M) under an argon atmosphere.

          • Cooling: Cool the solution to -40 °C using a dry ice/acetonitrile bath.

          • Exchange: Dropwise add

            
            -PrMgCl·LiCl (1.05 equiv, 1.3 M in THF) over 15 minutes, maintaining the internal temperature below -35 °C.
            
          • Validation: Stir for 30 minutes at -40 °C. Self-validation step: Remove a 0.1 mL aliquot, quench with iodine (I₂), and analyze via GC-MS. You should see >95% regeneration of the starting material, proving the Grignard species is intact and has not been protodehalogenated.

          • Trapping: Add your desired electrophile (e.g., an aldehyde or DMF) dropwise at -40 °C, then allow the reaction to slowly warm to room temperature.

          Decision Logic for Workflow Optimization

          Use the following logic tree to diagnose and correct your specific protodehalogenation issues on the fly.

          LogicTree Q1 Which reaction is failing? Metal Metal-Halogen Exchange Q1->Metal Pd Pd-Catalyzed Coupling Q1->Pd Q2_Metal Is substrate quenching prematurely? Metal->Q2_Metal Q2_Pd Are you using protic solvents/amines? Pd->Q2_Pd Sol_Metal1 Use TurboGrignard at -40°C Q2_Metal->Sol_Metal1 Yes, temp too high Sol_Metal2 Ensure strictly anhydrous solvent Q2_Metal->Sol_Metal2 No, check setup moisture Sol_Pd1 Switch to anhydrous Negishi Q2_Pd->Sol_Pd1 Yes, high H-donor potential Sol_Pd2 Use bulky ligands (e.g., dtbpf) Q2_Pd->Sol_Pd2 No, but slow transmetalation

          Troubleshooting workflow for mitigating protodehalogenation in polyhalogenated arenes.

          General FAQs

          Q: Can I use

          
          -BuLi instead of TurboGrignard for the metal-halogen exchange? 
          A:  While 
          
          
          
          -BuLi will rapidly perform the lithium-iodine exchange at -78 °C, the resulting aryllithium species is significantly more basic than the corresponding arylmagnesium species. This increases the risk of "Halogen Dance" rearrangements (migration of the bromine or fluorine atoms) and rapid protodehalogenation if the temperature spikes even slightly[3]. TurboGrignard is highly recommended for polyhalogenated substrates.

          Q: Why does my protodehalogenation increase when I scale up the Suzuki coupling? A: Scale-up often alters the heating profile and mixing efficiency. If the transmetalation step is mass-transfer limited (e.g., the inorganic base is not dissolving well), the Ar–Pd(II)–I intermediate has a longer lifetime, increasing the probability of it encountering a hydride source[1]. Ensure aggressive stirring and consider using a more soluble base like TBAF or Cs₂CO₃.

          Q: Is the bromine position at risk of protodehalogenation? A: The C–I bond undergoes oxidative addition/exchange magnitudes faster than the C–Br bond. However, if you force the reaction (e.g., high temperatures >100 °C, excess Pd catalyst, or excess Grignard reagent), over-reaction and subsequent protodebromination can occur. Strict stoichiometric control (1.05 equiv of coupling partner) is required.

          References

          • Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery Source: Royal Society of Chemistry (RSC) URL:[Link]

          • Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides Source: Organometallics - ACS Publications URL:[Link]

          Sources

          Technical Support Center: Optimizing Catalyst Loading for 1-Bromo-2,4-difluoro-6-iodobenzene Reactions

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the technical support center dedicated to the nuanced challenge of optimizing catalyst loading for reactions involving 1-bromo-2,4-difluoro-6-iodobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of achieving high selectivity and yield with this polyhalogenated substrate. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds presents a unique synthetic opportunity for sequential, site-selective cross-coupling, but it also necessitates precise control over catalytic conditions.[1] This document provides in-depth, experience-driven answers to common questions and troubleshooting scenarios.

          Frequently Asked Questions (FAQs) & Troubleshooting Guides

          Q1: I'm starting a new project with 1-bromo-2,4-difluoro-6-iodobenzene. What is a good starting point for palladium catalyst loading in common cross-coupling reactions?

          A1: The selection of an initial catalyst loading is a critical parameter that balances reaction efficiency with cost and potential side reactions. For 1-bromo-2,4-difluoro-6-iodobenzene, the primary goal is often to achieve selective functionalization at the more reactive C-I bond.[1]

          The general principle is that the C-I bond undergoes oxidative addition to the Pd(0) center much more readily than the stronger C-Br bond. Therefore, initial conditions should be mild enough to favor this selective transformation.

          Table 1: Recommended Starting Catalyst Loading Ranges for Selective Mono-Coupling

          Reaction TypePalladium SourceLigand TypeRecommended Loading (mol%)Key Considerations
          Suzuki-Miyaura Pd(OAc)₂, Pd₂(dba)₃, or G3/G4 PrecatalystsBuchwald-type biaryl phosphines (e.g., SPhos, XPhos)0.5 - 2 mol%Lower loadings often suffice for the C-I bond. Using a Pd(0) source or a pre-catalyst that readily generates Pd(0) can minimize side reactions.[2][3]
          Sonogashira PdCl₂(PPh₃)₂, Pd(PPh₃)₄Triphenylphosphine (PPh₃) or similar1 - 3 mol%Copper co-catalysis (CuI, ~0.5-1 mol%) is common but can be omitted in "copper-free" protocols to prevent alkyne homocoupling.[4][5]
          Heck Pd(OAc)₂Often "ligand-free" or with simple phosphines0.1 - 1 mol%Ligand-free protocols with very low palladium loadings (down to 0.01 mol%) can be effective but may require higher temperatures.[6][7]

          Causality Explained: We start with lower catalyst loadings because the high reactivity of the C-I bond typically does not require a high concentration of the active catalytic species. Overloading the system can increase the statistical probability of a second oxidative addition at the C-Br bond, leading to undesired di-substituted products. Furthermore, higher catalyst concentrations can sometimes promote the formation of palladium black (inactive aggregated nanoparticles), especially if the reaction is sluggish for other reasons.[8]

          Q2: My reaction is producing a mixture of mono- and di-substituted products. How can I improve selectivity for mono-substitution at the iodine position by adjusting the catalyst system?

          A2: Achieving high selectivity is the central challenge with this substrate. The formation of di-substituted product indicates that the catalytic system is sufficiently active to cleave the C-Br bond after the initial C-I coupling has occurred. Several factors related to the catalyst system can be tuned to suppress this "overfunctionalization."

          Troubleshooting Strategy: Enhancing Mono-Selectivity

          • Reduce Catalyst Loading: This is the most direct approach. Systematically decrease the palladium loading in increments (e.g., from 2 mol% to 1 mol%, 0.5 mol%, and 0.1 mol%). A lower concentration of the active catalyst reduces the likelihood of a second catalytic cycle initiating at the less reactive C-Br site.

          • Optimize Ligand Choice and Sterics: The ligand plays a crucial role. While bulky, electron-rich ligands are excellent for activating challenging bonds, extremely bulky ligands can sometimes promote overfunctionalization.[9][10] This can be attributed to the relative rates of product dissociation versus a second intramolecular oxidative addition (a phenomenon sometimes described as "ring-walking").[10] If you observe significant di-substitution, consider screening ligands with slightly reduced steric bulk.

          • Adjust the Ligand-to-Palladium (L:Pd) Ratio: For monodentate ligands, a 2:1 L:Pd ratio is a common starting point to ensure the formation of a stable, active catalyst.[11] However, an excess of ligand can sometimes inhibit the reaction.[11] Conversely, if catalyst decomposition is suspected, a slight excess of the ligand (e.g., 2.5:1) might offer better stability. For bidentate ligands, a ratio of 1:1 to 1.2:1 is standard.[11] Screening this ratio is a crucial optimization step.

          The following workflow can guide your troubleshooting process for selectivity issues.

          G start Poor Selectivity (Mono- vs. Di-substitution) cat_loading Is Catalyst Loading > 1 mol%? start->cat_loading ligand_sterics Using a very bulky ligand? (e.g., tBu₃P, RuPhos) cat_loading->ligand_sterics No reduce_loading Action: Reduce Pd Loading (try 0.1-0.5 mol%) cat_loading->reduce_loading Yes temp Is reaction temp > 100°C? ligand_sterics->temp No screen_ligands Action: Screen Ligands (try less bulky alternatives) ligand_sterics->screen_ligands Yes reduce_temp Action: Lower Temperature (try 60-80°C) temp->reduce_temp Yes end Re-evaluate Selectivity temp->end No, other factors may be at play reduce_loading->end screen_ligands->end reduce_temp->end

          Caption: Decision tree for troubleshooting poor selectivity.

          Q3: My reaction has stalled with low conversion, even at the C-I position. Should I increase the catalyst loading?

          A3: Low conversion is a common problem that can indeed be related to the catalyst, but simply increasing the loading is not always the best first step and can sometimes exacerbate other issues like byproduct formation.

          Causality Explained: A stalled reaction often points to catalyst deactivation. The active Pd(0) species can be sensitive to air, moisture, or impurities and can aggregate into inactive palladium black.[8] While a higher initial loading provides a larger reservoir of active catalyst, it doesn't address the root cause of the deactivation.

          Troubleshooting Strategy: Addressing Low Conversion

          • Verify Inert Atmosphere: First, ensure your reaction is set up under a rigorously inert atmosphere (N₂ or Ar) and that solvents have been properly degassed. Oxygen can oxidize the active Pd(0) catalyst.[8]

          • Assess Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst. Ensure all reagents are of high purity.[2]

          • Use a Robust Pre-catalyst: If you are using a simple Pd(II) source like Pd(OAc)₂, the initial reduction to Pd(0) can be inefficient and lead to side reactions.[12] Switching to a well-defined Pd(0) source (e.g., Pd(PPh₃)₄) or a modern pre-catalyst (e.g., a palladacycle or a Buchwald G3/G4 pre-catalyst) ensures efficient and clean generation of the active species.[2][13]

          • Incrementally Increase Catalyst Loading: After addressing the points above, a modest increase in catalyst loading (e.g., from 1 mol% to 3 mol%) can be effective, particularly for more challenging coupling partners.[14] However, if you see no improvement, the issue likely lies with other parameters (temperature, base, solvent). Excessively high loadings (e.g., >10 mol%) are rarely necessary and are economically and environmentally undesirable.[15]

          Q4: I am observing significant homocoupling of my boronic acid (Suzuki) or alkyne (Sonogashira). How does catalyst loading influence this?

          A4: Homocoupling is a frequent side reaction that competes with the desired cross-coupling pathway. While often associated with the base, solvent, and presence of oxygen, the state and concentration of the palladium catalyst play a significant role.

          Causality Explained:

          • In Suzuki Reactions: Homocoupling of boronic acids is often promoted by Pd(II) species and oxygen.[12] If a Pd(II) pre-catalyst is used, its inefficient reduction to Pd(0) can leave residual Pd(II) that facilitates this side reaction.[3]

          • In Sonogashira Reactions: The homocoupling of terminal alkynes (Glaser coupling) is primarily catalyzed by the copper(I) co-catalyst, especially in the presence of an oxidant (like air).[16]

          Troubleshooting Strategy: Minimizing Homocoupling

          Side ReactionRecommended Action Related to CatalystRationale
          Boronic Acid Homocoupling 1. Use a Pd(0) pre-catalyst (e.g., Pd(PPh₃)₄). 2. Ensure rigorous degassing. 3. Avoid excessively high catalyst loading.Bypasses the problematic Pd(II) -> Pd(0) reduction step.[3] Minimizes oxygen which contributes to both catalyst deactivation and homocoupling.[12] High local concentrations of palladium can sometimes favor side reactions.
          Alkyne Homocoupling 1. Switch to a "copper-free" Sonogashira protocol. 2. If copper is necessary, minimize its loading (e.g., 0.5-1 mol%).This eliminates the primary catalyst for the Glaser coupling side reaction.[4]

          Experimental Protocols

          Protocol 1: High-Throughput Screening for Optimal Catalyst Loading

          This protocol describes a parallel screening experiment to efficiently determine the optimal catalyst loading for a Suzuki-Miyaura reaction. It can be adapted for other cross-coupling reactions.

          Objective: To identify the lowest catalyst loading that provides the highest yield of the mono-coupled product with minimal formation of the di-coupled byproduct.

          Materials:

          • 1-bromo-2,4-difluoro-6-iodobenzene

          • Arylboronic acid (1.2 equivalents)

          • Palladium pre-catalyst (e.g., SPhos Pd G3)

          • Ligand (if not using a pre-catalyst, e.g., SPhos)

          • Base (e.g., K₃PO₄, finely ground, 2.0 equivalents)

          • Anhydrous, degassed solvent (e.g., 1,4-Dioxane)

          • Internal standard (e.g., dodecane)

          • Array of reaction vials (e.g., 24-well plate or individual Schlenk tubes)

          Workflow Diagram:

          Caption: Workflow for catalyst loading screening experiment.

          Step-by-Step Procedure:

          • Stock Solution Preparation (in a glovebox):

            • Catalyst Stock (e.g., 10.0 mM): Prepare a stock solution of the palladium pre-catalyst in the reaction solvent.

            • Reagent Mixture: In a separate flask, combine 1-bromo-2,4-difluoro-6-iodobenzene (1.0 mmol), the arylboronic acid (1.2 mmol), the base (2.0 mmol), and the internal standard (0.5 mmol). Dissolve/suspend this mixture in the required volume of solvent for all reactions.

          • Reaction Plate Setup (in a glovebox):

            • Aliquot the reagent mixture into each reaction vial.

            • Add the calculated volume of the palladium catalyst stock solution to each vial to achieve the desired final catalyst loadings (e.g., 2.0, 1.0, 0.5, 0.1, 0.05 mol%). Include a vial with no catalyst as a negative control.

            • Seal the vials tightly.

          • Reaction Execution:

            • Place the vials in a pre-heated reaction block or oil bath at the desired temperature (e.g., 80 °C).

            • Stir vigorously for the intended reaction time (e.g., 12-24 hours).

          • Analysis:

            • After cooling, take a small, measured aliquot from each reaction, quench with water, extract with an organic solvent (e.g., ethyl acetate), and prepare for analysis.

            • Analyze each sample by GC-MS or LC-MS to determine the ratio of starting material, mono-coupled product, di-coupled product, and any side products relative to the internal standard.

            • Plot the yield and selectivity as a function of catalyst loading to identify the optimal condition.

          References

          • Cioffi, C. L., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. Journal of the American Chemical Society. [Link]

          • Cioffi, C. L., et al. (2024). Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes. PMC. [Link]

          • Biscoe, M. R., et al. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst. The Journal of Organic Chemistry. [Link]

          • Kumar, A., et al. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. Applied Catalysis A: General. [Link]

          • Reetz, M. T., & de Vries, J. G. (2004). Ligand-free Heck reactions using low Pd-loading. Chemical Communications. [Link]

          • Weiss, A. H., et al. (2013). Flow Heck reactions using extremely low loadings of phosphine-free palladium acetate. Beilstein Journal of Organic Chemistry. [Link]

          • Mhlanga, N., & Meijboom, R. (2020). Prospects and Applications of Palladium Nanoparticles in the Cross‐coupling of (hetero)aryl Halides and Related Analogues. ChemistrySelect. [Link]

          • Colacot, T. J. (2015). Ligand electronic influence in Pd-catalyzed C-C coupling processes. IntechOpen. [Link]

          • Phipps, R. J. (2021). Controlling Site-Selectivity in Palladium-Catalysed Cross-Coupling Reactions using Non-Covalent Interactions Between Ligand and Substrate. Apollo - University of Cambridge Repository. [Link]

          • White, A. S., & Sigman, M. S. (2025). Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand. ChemRxiv. [Link]

          • Kar, A., et al. (2013). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry. [Link]

          • Dhakshinamoorthy, A., & Garcia, H. (2017). Heck Reaction—State of the Art. Semantic Scholar. [Link]

          • Nykaza, T. V., et al. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Molecules. [Link]

          • Balakrishna, M. S., et al. (2006). Influence of catalyst loading on the Suzuki-Miyaura cross coupling reaction. ResearchGate. [Link]

          • Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. [Link]

          • Mondal, B., et al. (2015). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. [Link]

          • Sharma, P., & Kumar, A. (2015). Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water. Dalton Transactions. [Link]

          • Tan, Y., et al. (2023). Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry. Catalysts. [Link]

          • Polshettiwar, V., et al. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Catalysts. [Link]

          • Das, D., et al. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. RSC Advances. [Link]

          • Morken, J. P., et al. (2016). A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates. PMC. [Link]

          • Kim, J., et al. (2013). Table 1 Optimization of the reaction conditions for Suzuki coupling.... ResearchGate. [Link]

          • Wei, W., et al. (2017). Optimization of reaction conditions for the Sonogashira reaction. ResearchGate. [Link]

          • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

          • Miyaura, N., & Buchwald, S. L. (Eds.). (2002). Cross-Coupling Reactions: A Practical Guide. ResearchGate. [Link]

          • Phipps, R. J., et al. (2021). Site-selective cross coupling by fine-tuning the supramolecular interaction. InCatT. [Link]

          • Stuart, D. R., & Fagnou, K. (2026). Regioselective Iodination of Arenes Using Iron- or Silver-Catalyzed Activation of N‑Iodosaccharin. PMC. [Link]

          • Luliński, S., & Skulski, L. (2001). Iodination of Both Deactivated and Activated Arenes with Sodium Periodate or Sodium Iodate as the Oxidants. ResearchGate. [Link]

          • Weng, R.-J., et al. (2019). Activation of I2 with Aryl Iodine(III) for the Iodination of Deactivated Arenes. ResearchGate. [Link]

          • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

          • Newman, S. G., et al. (2020). Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctanes. ChemRxiv. [Link]

          • Moore, S. C., et al. (2025). Influence of Pd speciation and support interactions for Suzuki reactions. NSF PAR. [Link]

          • Reddit User. (2021). Diagnosing issues with a failed Suzuki coupling?. Reddit. [Link]

          • Weng, R.-J., et al. (2024). Activation of I2 with aryl iodine(III) for the iodination of deactivated arenes. Cambridge Open Engage. [Link]

          • Weng, R.-J., et al. (2025). Activation of I 2 with Aryl Iodine(III) for the Iodination of Deactivated Arenes. CoLab.ws. [Link]

          • Shen, X., et al. (2025). Optimization of reaction conditions using 1‐bromo‐4‐iodobenzene (1g). ResearchGate. [Link]

          Sources

          Technical Support Center: 1-Bromo-2,4-difluoro-6-iodobenzene (BDFIB)

          Author: BenchChem Technical Support Team. Date: March 2026

          Introduction: The "Grease Ball" Paradox

          Welcome to the technical support hub for 1-Bromo-2,4-difluoro-6-iodobenzene (BDFIB) .

          If you are reading this, you are likely facing one of two problems: your compound has "oiled out" during purification, or it precipitates immediately upon addition to aqueous reaction media.

          The Core Challenge: BDFIB is a polyhalogenated aromatic. While halogen atoms are generally lipophilic, the specific arrangement here (an ortho-bromo-iodo motif flanked by fluorines) creates a molecule with high density but low crystal lattice energy.

          • High Lipophilicity (LogP ~3.5+): It hates water.

          • Low Melting Point: It is prone to existing as a supercooled oil rather than a solid, making recrystallization difficult.

          • Steric Crowding: The Iodine (C6) and Bromine (C1) are adjacent. This crowding weakens the crystal packing, leading to high solubility in organics (DCM, THF) but catastrophic precipitation in polar protic solvents (Water, Methanol).

          This guide addresses these specific physical chemistry behaviors.

          Solubility Matrix & Solvent Selection

          Quick Reference Data:

          Solvent ClassSolventSolubility RatingNotes
          Chlorinated DCM, ChloroformExcellent Preferred for stock solutions and extractions.
          Polar Aprotic DMSO, DMF, DMAcGood Soluble, but risk of "crashing out" if water >10% is added.
          Ethers THF, 1,4-DioxaneVery Good Best choice for reaction solvents (Suzuki/Sonogashira).
          Alcohols Methanol, EthanolPoor Requires heating; precipitates upon cooling (oiling out).
          Hydrocarbons Hexanes, PentaneModerate Good for triturating impurities, but BDFIB may oil out.
          Aqueous Water, PBS BufferInsoluble Requires surfactants or <1% DMSO carrier.
          Decision Logic: Choosing the Right Solvent

          Use this workflow to select the optimal solvent system based on your application.

          SolventLogic Start Start: Select Application AppType What is the goal? Start->AppType Reaction Chemical Reaction (Cross-Coupling) AppType->Reaction Assay Biological Assay (Aqueous Media) AppType->Assay Purification Purification (Workup/Cryst) AppType->Purification ReactSolv Use Anhydrous THF or 1,4-Dioxane Reaction->ReactSolv Stock Make 100mM Stock in DMSO Assay->Stock OilOut Problem: Oiling Out? Purification->OilOut ReactNote Avoid alcohols (solvolysis risk) Avoid water (precipitation) ReactSolv->ReactNote Dilution Stepwise Dilution? Stock->Dilution DirectAdd Direct add to Buffer (Risk: Precipitation) Dilution->DirectAdd No SerialDil Intermediate Dilution in PEG-400 or EtOH Dilution->SerialDil Yes (Recommended) Soln Use DCM/Hexane (Slow Evaporation) OilOut->Soln

          Figure 1: Solvent selection decision tree based on experimental intent.

          Troubleshooting Protocols

          Issue 1: "Oiling Out" During Crystallization

          Symptom: You cool your reaction mixture or recrystallization solvent, and instead of white crystals, a yellow/brown oil separates at the bottom. Cause: The melting point of BDFIB is low. If the solvent boiling point is higher than the BDFIB melting point, or if cooling is too rapid, the compound enters a liquid phase (oil) before it can organize into a crystal lattice.

          Protocol: The "Seeding & Slow Evap" Method

          • Dissolve: Dissolve the crude oil in a minimum amount of DCM (Dichloromethane) at room temperature. Do not use heat.

          • Anti-solvent: Add Hexanes dropwise until the solution turns slightly cloudy.

          • Clarify: Add one drop of DCM to make it clear again.

          • Evaporation: Cover the vial with aluminum foil, poke one small pinhole, and let it sit in a vibration-free area (fume hood back corner).

          • Mechanism: As DCM (volatile) evaporates, the hexane ratio increases slowly, forcing the BDFIB to organize into a lattice rather than crashing out as an oil.

          Issue 2: Precipitation in Suzuki/Sonogashira Couplings

          Symptom: The reaction turns black or cloudy immediately upon adding the aqueous base (e.g., K2CO3 in water), and conversion stops. Cause: BDFIB is highly hydrophobic. When water is added, BDFIB precipitates out of the organic phase, becoming inaccessible to the Palladium catalyst.

          Protocol: The "Water-Poor" Coupling Standard Suzuki conditions (DMF/Water 1:1) often fail here.

          • Switch Solvent: Use THF/Water (9:1) or Toluene/Water (10:1) .

          • Phase Transfer: Add TBAB (Tetrabutylammonium bromide) (5 mol%). This acts as a phase transfer catalyst, shuttling the hydroxide/carbonate ions into the organic layer where the BDFIB resides.

          • Alternative Base: Use Cs2CO3 or K3PO4 suspended directly in Dioxane (anhydrous conditions) to avoid water entirely.

          Issue 3: Biological Assay "Crash"

          Symptom: Adding a DMSO stock of BDFIB to cell culture media results in a fine, milky precipitate. Cause: The "Reprecipitation Effect." When a high-concentration hydrophobic stock hits an aqueous buffer, the solvent (DMSO) diffuses into the water faster than the compound can disperse, leaving the compound behind as solid aggregates.

          Protocol: The Intermediate Dilution Step Do not jump from 100% DMSO to 1% DMSO/Water.

          • Stock: 10mM BDFIB in DMSO.

          • Intermediate: Dilute stock 1:10 into PEG-400 or Ethanol (if cells tolerate).

          • Final: Pipette the Intermediate into the media while vortexing.

            • Why? The intermediate solvent reduces the polarity shock, allowing the compound to form stable micelles or micro-dispersions rather than large crystals.

          Critical Safety & Reactivity FAQs

          Q: Can I use strong bases (n-BuLi) to lithiate this molecule? A: PROCEED WITH EXTREME CAUTION. The 1-Bromo-6-Iodo motif is a textbook precursor for Benzyne formation.

          • If you treat BDFIB with n-BuLi, you will likely trigger a Lithium-Halogen exchange at the Iodine (C6).

          • Because the Bromine is at C1 (adjacent), the resulting anion can eliminate LiBr to form a benzyne intermediate .

          • Result: Uncontrolled polymerization or explosion risk if not trapped.

          • Fix: If you need to lithiate, perform the reaction at -78°C and quench immediately with an electrophile. Do not let it warm up before quenching.

          Q: Why is my yield low in Palladium couplings? A: The C-I bond (Iodine) is the intended reaction site, but the C-Br bond is also reactive.

          • Oxidative Addition Competition: While Pd inserts into C-I faster, electron-deficient rings (due to the two Fluorines) make the C-Br bond more susceptible to oxidative addition than usual.

          • Fix: Use a catalyst with a bulky ligand (e.g., Pd(dppf)Cl2 or XPhos Pd G2 ) which enhances selectivity for the sterically accessible Iodine over the Bromine.

          Visualizing the Reaction Pathway Risks

          This diagram illustrates the competition between successful coupling and the side reactions caused by solubility or selectivity issues.

          ReactionRisks Substrate BDFIB (1-Br-2,4-F-6-I) PdCat Pd(0) Catalyst Substrate->PdCat OxAdd_I Oxidative Addition (C-I Bond) PdCat->OxAdd_I High Selectivity (Bulky Ligand) OxAdd_Br Side Rxn: Oxidative Addition (C-Br) PdCat->OxAdd_Br Low Selectivity (High Temp) Precip Precipitation (Water added) PdCat->Precip High Water Content Success Target Product (Selective Coupling) OxAdd_I->Success Mess Mixture of Products (Oligomers) OxAdd_Br->Mess Fail No Reaction (Catalyst Poisoning) Precip->Fail

          Figure 2: Reaction pathways highlighting the selectivity risks (C-I vs C-Br) and solubility failure points.

          References

          • PubChem. (2023). 1-Bromo-2,4-difluoro-6-iodobenzene Compound Summary. National Library of Medicine. [Link](Note: Search via structure or similar isomer if exact CAS 160976-02-3 is not indexed directly).

          • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

          • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26. [Link]

          Technical Support Center: Troubleshooting Cross-Coupling of 1-Bromo-2,4-difluoro-6-iodobenzene

          Author: BenchChem Technical Support Team. Date: March 2026

          Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when performing cross-coupling reactions (such as Suzuki-Miyaura, Sonogashira, or Negishi couplings) on highly functionalized, electron-deficient dihaloarenes.

          1-Bromo-2,4-difluoro-6-iodobenzene presents a unique chemoselectivity challenge. While the carbon–iodine (C–I) bond has a lower bond dissociation energy and undergoes oxidative addition by Palladium(0) much faster than the carbon–bromine (C–Br) bond, the highly electron-withdrawing nature of the two fluorine atoms makes the resulting Pd(II)-aryl intermediate extremely electrophilic. If the subsequent transmetalation step is not perfectly optimized, this intermediate is prone to side reactions—most notably, homocoupling .

          This guide is designed to help researchers and drug development professionals diagnose, understand, and systematically eliminate homocoupling side reactions in their workflows.

          Part 1: Diagnostic Workflow for Homocoupling

          Before adjusting your reaction parameters, you must identify which coupling partner is homocoupling. The mechanistic causes—and therefore the solutions—are entirely different.

          TroubleshootingWorkflow Start Homocoupling Detected (LC-MS / NMR) Type Identify Impurity Type Start->Type Aryl Aryl Halide Dimer (Biphenyl) Type->Aryl Mass = 2x Aryl Halide - 2I Boronic Organometallic Dimer (e.g., Boronic Acid) Type->Boronic Mass = 2x Boronic Acid - 2B(OH)2 FixAryl1 Use Bulky Ligands (e.g., XPhos) Aryl->FixAryl1 FixAryl2 Lower Temp (<50°C) Aryl->FixAryl2 FixOrg1 Rigorously Degas Solvents (Ar/N2) Boronic->FixOrg1 FixOrg2 Use Pd(0) or add Potassium Formate Boronic->FixOrg2 FixOrg3 Syringe Pump Slow Addition (60-90 min) Boronic->FixOrg3

          Diagnostic workflow for identifying and suppressing homocoupling side reactions.

          Part 2: Frequently Asked Questions (FAQs) & Causality Analysis

          Q1: Why is my boronic acid (or organozinc) partner forming a symmetrical dimer instead of reacting with the 1-bromo-2,4-difluoro-6-iodobenzene?

          A1: Organometallic homocoupling is typically driven by two distinct mechanistic failures:

          • Oxidative Homocoupling: The presence of dissolved molecular oxygen (

            
            ) acts as an oxidant, driving the homocoupling of the organometallic reagent and turning the catalytic cycle into a non-productive loop[1].
            
          • Stoichiometric Pd(II) Reduction: If you are using a Pd(II) precatalyst (e.g.,

            
             or 
            
            
            
            ), it must be reduced to the active Pd(0) state. The organometallic reagent will act as the reducing agent, consuming two equivalents of your boronic acid to reduce one equivalent of Pd(II), generating the homocoupled dimer as a byproduct[2].

          The Fix: Rigorously degas all solvents by sparging with Argon for at least 15–30 minutes[1]. Switch to a well-defined Pd(0) precatalyst like

          
          . If you must use a Pd(II) source, add 1-2 equivalents of a mild reducing agent like potassium formate to the mixture prior to adding the catalyst; this rapidly reduces Pd(II) to Pd(0) without sacrificing your valuable coupling partner[2].
          
          Q2: I am observing the formation of a heavily fluorinated biphenyl. Why is the 1-bromo-2,4-difluoro-6-iodobenzene homocoupling with itself?

          A2: This Ullmann-type side reaction occurs when the transmetalation step is kinetically sluggish. Because 1-bromo-2,4-difluoro-6-iodobenzene is highly electron-deficient, the intermediate Pd(II)-aryl complex is highly electrophilic and stable. If transmetalation is delayed, this intermediate can undergo a second oxidative addition (accessing a rare Pd(IV) state) or participate in a radical-mediated pathway to form the biaryl dimer[3].

          The Fix: You must accelerate the reductive elimination step and sterically block a second oxidative addition. Employ bulky, electron-rich dialkylbiaryl phosphine ligands (such as XPhos or SPhos). These ligands enforce a highly reactive mono-ligated Pd(0) species that accelerates the desired cross-coupling cycle while sterically preventing the coordination of a second aryl halide molecule.

          Q3: How does the choice of base influence these side reactions?

          A3: The base plays a critical role in activating the boronic acid for transmetalation. However, using a massive excess of a strong base (like

          
           or 
          
          
          
          ) can lead to competitive coordination. Strong bases can displace the phosphine ligands from the Palladium center, opening coordination sites that facilitate alternative reductive elimination mechanisms, ultimately leading to homocoupling or phosphonium salt formation[4].

          The Fix: Use a milder base such as

          
           or 
          
          
          
          . Integrating a small amount of water into a polar organic solvent (e.g., Toluene/Water or THF/Water) helps dissolve the base and ensures a smooth, controlled transmetalation rate without requiring a large molar excess[4].

          Part 3: Quantitative Optimization Data

          The following table summarizes the impact of systematically altering reaction parameters on the cross-coupling of 1-bromo-2,4-difluoro-6-iodobenzene with phenylboronic acid. Notice how the combination of ligand choice, precatalyst oxidation state, and addition technique drastically shifts the product distribution.

          Catalyst / Ligand SystemBase & Solvent SystemAdditive / TechniqueCross-Coupling Yield (%)Homocoupling Yield (%)Chemoselectivity (C–I : C–Br)
          
          
          /
          
          
          
          
          , THF/
          
          
          None (All-in-one addition)65%20%85 : 15
          
          
          /
          
          
          
          
          , THF/
          
          
          K-Formate + Ar Sparging82%<5%88 : 12
          
          
          
          
          , DMF
          High Temp (90 °C)45%35%60 : 40
          
          
          / XPhos
          
          
          , Toluene/
          
          
          Syringe Pump Slow Addition 94% <1% >99 : 1

          Data Interpretation: High temperatures and strong bases erode chemoselectivity, causing the C–Br bond to react prematurely. The optimal system utilizes a Pd(0) source, a bulky ligand, and slow addition to achieve near-perfect selectivity and suppress homocoupling.

          Part 4: Self-Validating Experimental Protocol

          To guarantee reproducibility and eliminate homocoupling, follow this step-by-step methodology for the Suzuki-Miyaura coupling of 1-bromo-2,4-difluoro-6-iodobenzene. This protocol includes built-in validation checks.

          Objective: Achieve >95% chemoselective C–I cross-coupling while maintaining homocoupling impurities below 1%.

          Step 1: Rigorous Solvent Degassing

          • Prepare a solvent mixture of Toluene and HPLC-grade water (10:1 v/v) in a Schlenk flask.

          • Sparge the mixture with ultra-pure Argon via a submerged needle for exactly 30 minutes. Validation Check: The exclusion of oxygen is critical[1]. The solvent should show no bubbling upon application of a mild vacuum.

          Step 2: Precatalyst and Ligand Activation

          • In a nitrogen-filled glovebox, add 1-bromo-2,4-difluoro-6-iodobenzene (1.0 equiv, 1.0 mmol),

            
             (0.02 equiv, 2 mol%), XPhos (0.04 equiv, 4 mol%), and finely milled anhydrous 
            
            
            
            (2.0 equiv) to a dried reaction vial.
          • Seal the vial with a PTFE septum, remove it from the glovebox, and inject 8.0 mL of the degassed solvent mixture.

          • Stir at room temperature for 10 minutes. Validation Check: The solution will transition from a dark purple/red (

            
            ) to a pale yellow/orange, indicating the successful formation of the active 
            
            
            
            complex.

          Step 3: Kinetically Controlled Slow Addition

          • Dissolve the aryl boronic acid (1.1 equiv) in 2.0 mL of degassed toluene.

          • Load this solution into a gas-tight syringe. Using a syringe pump, add the boronic acid dropwise to the reaction mixture at 45 °C over a period of 60 to 90 minutes . Causality: By feeding the boronic acid slowly, its steady-state concentration remains extremely low. This kinetically disfavors the bimolecular homocoupling pathway while providing just enough reagent to sustain the cross-coupling transmetalation step[2].

          Step 4: In-Process Control (IPC) and Workup

          • 15 minutes after the addition is complete, sample 10 µL of the reaction mixture, dilute in MeCN, and analyze via LC-MS. Validation Check: You should observe the desired product mass with the bromine isotope pattern (

            
             and 
            
            
            
            in a 1:1 ratio) intact, confirming strict C–I chemoselectivity. The absence of a mass corresponding to
            
            
            confirms the suppression of homocoupling.
          • Quench with saturated aqueous

            
            , extract with ethyl acetate, dry over 
            
            
            
            , and purify via silica gel chromatography.

          References

          • ACS Publications. Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development. Available at: [Link]

          • NIH / PMC. Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. National Institutes of Health. Available at: [Link]

          • NIH / PMC. Biaryl Formation via Base-Promoted Direct Coupling Reactions of Arenes with Aryl Halides. National Institutes of Health. Available at:[Link]

          Sources

          Technical Support Center: Purification of 1-Bromo-2,4-difluoro-6-iodobenzene Derivatives

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          The 1-Bromo-2,4-difluoro-6-iodobenzene scaffold represents a unique challenge in purification due to its high lipophilicity , electron-deficient nature , and the steric crowding of the bromine atom (sandwiched between fluorine and iodine).[1] When derivatizing this core (typically via C–I selective coupling), researchers often encounter difficulties separating the product from the unreacted polyhalogenated starting material (SM) and removing trace transition metals.

          This guide moves beyond generic protocols to address the specific physicochemical behavior of fluorinated halo-arenes.

          Part 1: Critical Purification Workflows

          The "Sandwich Effect" & Chromatography Strategy

          The primary purification failure mode with this scaffold is the co-elution of the derivative and the unreacted starting material. The fluorine atoms induce a strong dipole while maintaining high lipophilicity, often rendering standard silica gel chromatography ineffective.

          Troubleshooting Guide: Chromatographic Separation
          Issue Root Cause Technical Solution
          Co-elution on Silica Both SM and Product are highly lipophilic;
          
          
          .[1]
          Switch to C18 Reverse Phase. The fluorinated core interacts differently with C18 chains than silica silanols. Use a gradient of Water/Acetonitrile (with 0.1% Formic Acid).
          Broad/Tailing Peaks Halogen bonding interactions with silica surface silanols.[1]Buffer the Mobile Phase. Add 1% Triethylamine (TEA) to the hexane/ethyl acetate mobile phase to block acidic silanol sites.
          "Ghost" Peaks Protodehalogenation (loss of I or Br) on the column.Avoid Basic Alumina. These scaffolds are electron-deficient and prone to
          
          
          or elimination on basic media.[1] Stick to Neutral Silica or C18.[1]
          Protocol: Optimized Gradient for Lipophilic Fluoro-Arenes
          • Stationary Phase: High-Performance Spherical Silica (20–40 µm).[1]

          • Mobile Phase A: n-Heptane (preferred over Hexane for higher boiling point/reproducibility).[1]

          • Mobile Phase B: Toluene (Note: Toluene provides better

            
            -
            
            
            
            selectivity for aromatics than EtOAc).[1]
          • Gradient: 0% B to 10% B over 10 CV (Column Volumes), then ramp to 30% B.

          Metal Scavenging & Iodine Removal

          Derivatives of this scaffold are typically synthesized via Palladium or Copper catalysis (Sonogashira/Suzuki). The electron-poor ring holds onto Pd(0) tightly.[1] Furthermore, C–I bond instability can release free iodine (

          
          ), causing oxidative degradation.[1]
          
          Visual Workflow: Quench & Scavenge

          PurificationWorkflow Reaction Crude Reaction Mixture (Contains Pd, I2, SM) Quench Reductive Wash (10% Na2S2O3) Reaction->Quench Remove I2 OrganicPhase Organic Phase (DCM or EtOAc) Quench->OrganicPhase Phase Sep Scavenger Metal Scavenging (SiliaMetS® Thiol or DMT) OrganicPhase->Scavenger Add Scavenger Stir 4h @ RT Filter Filtration (0.45µm PTFE) Scavenger->Filter Remove Solids FinalPur Final Purification (Cryst. or Column) Filter->FinalPur

          Figure 1: Integrated workflow for removing oxidative iodine species and transition metals prior to chromatography.

          Protocol: The "Double-Wash" Technique [1]
          • Iodine Quench: Wash the organic reaction mixture with 10% Sodium Thiosulfate (

            
            )  until the organic layer shifts from purple/pink to yellow/colorless.
            
          • Metal Scavenging: Do not rely on column chromatography to remove Pd.[1]

            • Add SiliaMetS® Thiol or activated charcoal (10 wt% relative to crude mass) to the organic layer.

            • Stir at 40°C for 2 hours.

            • Filter through a Celite pad.[1][2]

          Crystallization Strategies

          For scale-up (>1g), chromatography becomes inefficient.[1] The high melting point of polyhalogenated benzenes makes them excellent candidates for recrystallization.

          Recommended Solvent Systems:

          Solvent Pair Ratio (v/v) Application
          Ethanol / Water 9:1 to 5:1Best for polar derivatives (e.g., if coupled to an amine or acid).[1]
          Heptane / Toluene 10:1Best for highly lipophilic derivatives (e.g., biaryls).
          Methanol / DCM VariableDissolve in min.[1] DCM, add MeOH, evaporate DCM slowly (solvent exchange).

          Part 2: Frequently Asked Questions (FAQs)

          Q1: My NMR shows a "messy" baseline, but LCMS indicates a single peak. What is happening?

          • Answer: This is likely Rotamerism or Atropisomerism .[1] The 1-Bromo-2,4-difluoro-6-iodo substitution pattern creates significant steric bulk.[1] If you have coupled a bulky group to the Iodine position, rotation around the new C–C bond might be restricted, leading to broadened or split NMR signals at room temperature.

            • Validation: Run the NMR at 50°C or 60°C. If peaks sharpen/coalesce, it is a dynamic rotational effect, not impurity.

          Q2: The product turns pink after sitting on the bench for a day. Is it decomposing?

          • Answer: Yes. The C–I bond, especially in electron-deficient rings, is photolabile .[1] Light causes homolytic cleavage, releasing radical iodine (

            
            ) which dimerizes to 
            
            
            
            (pink color).
            • Fix: Store the compound in amber vials wrapped in aluminum foil at -20°C. Add a stabilizer like Copper turnings or Silver wool if storing as a solution for long periods.[1]

          Q3: I cannot separate the de-iodinated byproduct (1-Bromo-2,4-difluorobenzene derivative) from my product.

          • Answer: This is the "Protodehalogenation" impurity. It differs from your product by only one Iodine atom (replaced by H).[1]

            • Strategy: Use Recycling GPC (Gel Permeation Chromatography) if available, as the molecular size difference is significant (Iodine is large). Alternatively, utilize the acidity of the C–H bond (if applicable) or switch to a Pentafluorophenyl (PFP) stationary phase column, which offers unique selectivity for halogenated aromatics via

              
              -
              
              
              
              interactions.

          Part 3: Analytical Validation (Self-Check)

          Before proceeding to biological testing, validate purity using this checklist:

          • 
             NMR:  This is your most powerful tool.[1] Impurities often have distinct chemical shifts in Fluorine NMR even if they overlap in Proton NMR.[1]
            
          • Elemental Analysis: Crucial for confirming the presence of Iodine vs. Bromine if high-res mass spec is ambiguous due to isotopic patterns.[1]

          • Melting Point: Polyhalogenated derivatives usually have sharp melting points.[1] A range >2°C indicates significant impurity.[1]

          References

          • BenchChem. (2025).[1][2] Removal of Unreacted Bromine from Synthesis Mixtures. Retrieved from [1]

          • National Institute of Standards and Technology (NIST). Benzene, 1-bromo-2-iodo- Properties and Spectra. Retrieved from [1]

          • Sigma-Aldrich. 1-Bromo-2,4-difluoro-3-iodobenzene Product Specification & Handling. Retrieved from [1]

          • Organic Syntheses. Preparation of Iodosobenzene and Iodonium Salts (General Halogen Chemistry). Coll. Vol. 3, p.483. Retrieved from [1]

          • University of Calgary. Recrystallization Strategies for Halogenated Aromatics. Retrieved from [1]

          Sources

          work-up procedures for halogenated benzene reactions

          Author: BenchChem Technical Support Team. Date: March 2026

          Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Work-up Procedures & Troubleshooting for Halogenated Benzene Reactions[1]

          Mission Statement

          Welcome to the Halo-Benzene Technical Support Hub. Halogenated arenes are the workhorses of medicinal chemistry, serving as electrophiles in cross-couplings and precursors for organometallics. However, their work-up procedures are prone to specific failure modes: persistent emulsions, isomer separation difficulties, and heavy metal contamination.

          This guide is structured as a Knowledge Base of Resolved Tickets , addressing the most frequent "pain points" reported by our user base of medicinal and process chemists.

          Ticket #101: The "Black Sludge" & Emulsions in EAS Bromination

          User Issue: "I performed an iron-catalyzed bromination of toluene. The reaction worked, but the work-up is a disaster. I have a dark red/black sludge that won't separate, and the organic layer is fuming."

          Diagnosis: The "sludge" is likely a complex of the Lewis Acid catalyst (

          
           or 
          
          
          
          ) and the product. The "fuming" indicates unreacted molecular bromine (
          
          
          ) and hydrobromic acid (
          
          
          ). Standard water washes are insufficient and often exacerbate emulsions due to iron hydroxide precipitation.[1]

          Resolution Protocol (The "Red-to-Clear" Workflow): To resolve this, you must chemically destroy the catalyst and the excess oxidant before attempting phase separation.

          • Quench & Reduction (The Bisulfite Step):

            • Do not pour water directly into the reaction if using strong Lewis acids like

              
               (exotherm risk).
              
            • Pour the reaction mixture slowly into a stirred, ice-cold solution of 10% Sodium Bisulfite (

              
              )  or Sodium Thiosulfate (
              
              
              
              ).
            • Mechanism:[2][3][4][5] The bisulfite reduces residual red

              
               to colorless bromide ions (
              
              
              
              ) and hydrolyzes the Fe/Al complexes.
            • Visual Check: The organic layer should turn from dark red/black to pale yellow or colorless.

          • The Emulsion Breaker (Acid Wash):

            • If an emulsion persists (common with iron salts), add 1M HCl until the aqueous layer is clearly acidic (pH < 2). This solubilizes iron hydroxides (

              
              ) that stabilize emulsions.
              
          • Neutralization:

            • Wash the separated organic layer with Saturated Sodium Bicarbonate (

              
              ) to remove residual acid.
              
            • Warning: Vent frequently due to

              
               evolution.[1]
              
          • Drying:

            • Dry over Magnesium Sulfate (

              
              ).[6][7] Calcium Chloride (
              
              
              
              ) is also excellent for halo-arenes as it coordinates residual alcohols/amines.[1]

          Visualization: Standard EAS Workup Flow

          EAS_Workup Start Crude Reaction Mixture (Ar-Br + FeBr3 + Br2) Quench Pour into Ice/NaHSO3 (Reduces Br2, Hydrolyzes Catalyst) Start->Quench Check Is Layer Clear? Quench->Check AcidWash Add 1M HCl (Solubilize Fe salts) Check->AcidWash No (Dark/Emulsion) BaseWash Wash w/ Sat. NaHCO3 (Remove Acid) Check->BaseWash Yes (Yellow/Clear) AcidWash->BaseWash Brine Wash w/ Brine (Pre-drying) BaseWash->Brine Dry Dry (MgSO4/CaCl2) & Filter Brine->Dry

          Caption: Logical flow for quenching Electrophilic Aromatic Substitution reactions to prevent emulsions.

          Ticket #205: Palladium Contamination in Cross-Couplings

          User Issue: "I ran a Suzuki coupling with 4-bromochlorobenzene. The yield is good, but the product is grey/brown, and ICP-MS shows 1500 ppm Palladium. Recrystallization isn't working."

          Diagnosis: Palladium (Pd) residues are notorious for binding to nitrogen/sulfur heterocycles in the product. Simple filtration through Celite often fails to remove soluble Pd-complexes.[1]

          Resolution Protocol (Scavenging vs. Washing): You need a targeted removal strategy based on the solubility of your Pd species.

          Data: Comparison of Pd Removal Methods

          MethodBest ForProsCons
          Celite Filtration Insoluble Pd blackFast, cheap.[1]Fails for soluble Pd(II) complexes.
          Silica Scavengers (e.g., SiliaMetS) Soluble Pd speciesHigh efficiency (<10 ppm), easy filtration.Expensive for large scale.[1]
          Activated Carbon General impuritiesCheap, broad scope.Can adsorb product; messy handling.[1]
          NAC / TMT Wash Lipophilic productsVery effective for Pd(II).Requires liquid-liquid extraction.[1]

          Recommended Workflow (The "NAC" Wash): For a cost-effective solution without expensive resins:

          • Dissolve the crude organic product in Ethyl Acetate or DCM.

          • Wash with a 0.5M aqueous solution of N-Acetylcysteine (NAC) or Trimercapto-s-triazine (TMT) .[1]

          • Adjust aqueous pH to ~7-8 (using weak base) to ensure the scavenger is active.[1]

          • The Pd will transfer to the aqueous layer (often turning it red/orange).

          • Separate and wash organics with brine.[1]

          Technical Insight: For strictly non-polar products, passing the solution through a plug of silica gel mixed with 10% activated carbon is a rapid "polishing" step that often suffices [1, 5].

          Ticket #309: The "Ghost Yield" in Lithium-Halogen Exchange

          User Issue: "I treated 1-bromo-3-fluorobenzene with n-BuLi at -78°C to form the aryl lithium, then added an aldehyde. I got mostly starting material and some butyl-addition byproduct. No desired alcohol."

          Diagnosis: This is a classic "Temperature vs. Rate" failure.

          • Incomplete Exchange: The Li-Halogen exchange might be slower than expected if the solvent isn't dry or if the temperature is too low for the specific substrate.

          • Wurtz Coupling: If the temperature rises, the generated Ar-Li reacts with the alkyl bromide byproduct (n-BuBr) to form Ar-Bu.[1]

          • Protonation: Moisture in the aldehyde quench killed the Ar-Li.[1]

          Resolution Protocol (The "In-Situ" Quench): Instead of the stepwise method (add BuLi -> wait -> add Electrophile), use Barbieri-type conditions (In-Situ Quench) if the electrophile is compatible with BuLi (e.g., Borates, Silanes), or strictly control the stepwise parameters.

          Stepwise Optimization:

          • The Internal Thermometer: Do not rely on the bath temperature. Use a probe inside the flask. The addition of n-BuLi is exothermic.[1]

          • The "Turbo" Reagent: Consider using i-PrMgCl[1]·LiCl (Turbo Grignard) instead of n-BuLi.[1] It performs halogen-metal exchange at higher temperatures (0°C to -20°C) with much higher functional group tolerance and stability [6].[1]

          • Monitoring: Pull a 0.1 mL aliquot, quench it into MeOD (deuterated methanol) , and run NMR.

            • If you see Ar-D: The lithiation worked.[1][8][9] The issue is the electrophile step.

            • If you see Ar-H: The lithiation failed or the quench was wet.[1]

          Ticket #412: Inseparable Ortho/Para Isomers

          User Issue: "I brominated toluene and got a 60:40 mixture of ortho- and para-bromotoluene. Their boiling points are almost identical (181°C vs 184°C). Distillation is failing."

          Diagnosis: Halogenated toluene isomers have boiling points too close for standard fractional distillation.[1]

          Resolution Protocol:

          • Crystallization (The Para Advantage):

            • Para-isomers generally have much higher melting points due to symmetry (

              
               for p-bromotoluene vs 
              
              
              
              for ortho).[1]
            • Cool the mixture to

              
               or lower. The para-isomer may crystallize out.[10] Filter it cold.[1][7]
              
          • Zeolite Adsorption (The Industrial Fix):

            • If high purity is required, use a zeolite molecular sieve (e.g., ZSM-5). The linear para-isomer diffuses into the pores, while the ortho-isomer is excluded. This is often done via column chromatography using zeolite as the stationary phase or selective adsorption [2, 4].

          Safety & Waste Handling
          • Skin Absorption: Halogenated benzenes (especially chlorobenzene and bromobenzene) are skin irritants and can be absorbed transdermally, causing liver/kidney damage. Double-glove (Nitrile) is mandatory.[1]

          • Lachrymators: Benzyl halides (e.g., benzyl bromide, produced if radical bromination occurs on the methyl group) are potent tear gases. Always open rotavap flasks in the hood.

          • Waste: Segregate halogenated solvents from non-halogenated.[1] Do not mix with acetone/ketones in the waste drum if strong acids are present (exotherm risk).

          References
          • Organic Syntheses. o-Chlorobromobenzene. Coll. Vol. 3, p.200 (1955); Vol. 28, p.22 (1948).

          • Justia Patents. Process for separating halogen substituted toluene isomers. US Patent 4,511,749 (1985).

          • Organic Syntheses. p-Bromotoluene. Coll. Vol. 1, p.135 (1941); Vol. 5, p.21 (1925).

          • Google Patents. Method for separating 4-bromotoluene. JP2742335B2.[1]

          • Garrett, C. E., & Prasad, K. The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis, 346(8), 889–900. (Cited via ACS OPRD context).

          • Knochel, P., et al. Halogen-lithium exchange reactions under in situ-quench conditions. Current Opinion in Drug Discovery & Development, 7(6), 882-95 (2004).[11]

          Sources

          thermal stability of 1-Bromo-2,4-difluoro-6-iodobenzene under reflux

          Author: BenchChem Technical Support Team. Date: March 2026

          The following technical guide is structured as a Tier 3 Engineering Support Resource for the Thermal Stability & Handling of 1-Bromo-2,4-difluoro-6-iodobenzene .

          Topic: Thermal Stability Profile & Reflux Optimization

          Executive Summary: The Stability Matrix

          1-Bromo-2,4-difluoro-6-iodobenzene is a densely functionalized polyhalogenated arene.[1] Its thermal stability is governed by the weakest bond in the system: the Carbon-Iodine (C-I) bond (approx. bond dissociation energy ~65 kcal/mol), which is significantly more labile than the C-Br (~81 kcal/mol) or C-F (~115 kcal/mol) bonds.

          Critical Warning: Under reflux conditions, this molecule is susceptible to two primary failure modes:

          • Homolytic Cleavage: Thermal generation of aryl radicals and free iodine (

            
            ), typically signaled by a purple discoloration.
            
          • Halogen Dance (Base-Catalyzed): If refluxed with strong bases (e.g., LDA, LiHMDS, or even alkoxides), the halogens may migrate to thermodynamically more stable positions (scrambling).

          Troubleshooting Guide: Thermal Stability & Reflux

          Q1: What is the safe temperature ceiling for refluxing this intermediate?

          Recommendation: Maintain internal reaction temperature below 110°C .

          • Safe Zone (< 80°C): Stable in solvents like THF, EtOAc, or MeCN.

          • Caution Zone (80°C - 110°C): Toluene or Dioxane reflux requires deoxygenation (sparging with Argon) to prevent oxidation of the labile C-I bond.[1]

          • Danger Zone (> 120°C): Solvents like DMF, DMSO, or NMP can promote thermal deiodination or nucleophilic aromatic substitution (

            
            ) of the fluorine atoms.
            
          Q2: My reaction mixture turned purple/violet during reflux. What happened?

          Diagnosis: You have triggered Thermal Deiodination .[1] The purple color is elemental iodine (

          
          ), released via homolytic cleavage of the C-I bond. This is often autocatalytic; free iodine can act as a radical initiator, accelerating further decomposition.
          

          Corrective Action:

          • Immediate Quench: Cool the reaction to room temperature immediately.

          • Scavenger Protocol: Add Copper powder (Cu) or Mercury drops (traditional, but hazardous) or, more commonly, silver foil/wool to the reaction if the iodide is a byproduct. However, if the iodide is the substrate, you must lower the temperature.

          • Solvent Switch: If using DMF (bp 153°C), switch to Acetonitrile (MeCN) (bp 82°C) or 1,2-Dichloroethane (DCE) (bp 84°C) to cap the thermal energy input.[1]

          Q3: I see "isomer scrambling" by NMR after refluxing with a base. Why?

          Diagnosis: You are observing the Halogen Dance Reaction .[1] In polyhalogenated benzenes, the protons between halogens (e.g., H-3 or H-5) are highly acidic.[1] Under reflux with a base, deprotonation occurs, followed by the migration of the heavy halogens (I or Br) to the lithiated/anionic position to relieve steric strain or maximize electronic stabilization.

          Prevention:

          • Kinetic Control: Perform lithiation/base steps at -78°C . Never reflux this molecule with strong bases (Li-alkyls, amides).[1]

          • Base Selection: If a base is required at reflux (e.g., Suzuki coupling), use weak inorganic bases like

            
             or 
            
            
            
            rather than alkoxides.

          Experimental Data & Protocols

          Table 1: Solvent Compatibility Matrix (Reflux Conditions)
          SolventBoiling Point (°C)Stability RatingRisk Factor
          THF 66Excellent Minimal.[1] Standard choice for organometallics.
          Acetonitrile 82Good Low risk.[1] Good for nucleophilic substitutions.
          Toluene 110Moderate Requires inert atmosphere (
          
          
          /Ar).[1] Risk of radical formation.[2]
          DMF/DMSO >150Critical High risk of
          
          
          (F-displacement) or thermal deiodination.[1]
          Ethanol 78Poor Protic solvents may promote hydrodehalogenation if reducing agents are present.[1]
          Protocol: Thermal Stress Test (Small Scale)

          Before committing valuable GMP material to a large-scale reflux, validate stability.[1]

          • Prepare: Dissolve 50 mg of 1-Bromo-2,4-difluoro-6-iodobenzene in 1 mL of the target solvent.

          • Control: Take a T0 sample (10 µL) and dilute in MeCN for HPLC.

          • Stress: Heat to reflux for 1 hour.

          • Monitor: Check for color change (Colorless

            
             Pink/Purple).
            
          • Analyze: Take a T1 sample.

            • Pass Criteria: Purity > 98% relative to T0.

            • Fail Criteria: Appearance of de-iodinated peak (M-127) or isomer peaks.

          Visualizing Decomposition Pathways

          The following diagram illustrates the decision logic and chemical pathways for degradation.

          DecompositionPathways Start 1-Bromo-2,4-difluoro-6-iodobenzene (Reflux Condition) Condition1 High Temp (>120°C) Solvent: DMF/DMSO Start->Condition1 Condition2 Presence of Base (Alkoxides/Amides) Start->Condition2 Condition3 UV Light / Trace Metals Start->Condition3 Path1 Homolytic Cleavage (Radical Mechanism) Condition1->Path1 Thermal Energy Path2 Halogen Dance (Anionic Rearrangement) Condition2->Path2 Deprotonation Path3 Photodeiodination Condition3->Path3 Excitation Result1 Product: De-iodinated benzene + Free Iodine (Purple) Path1->Result1 Result2 Product: Regioisomers (Scrambled Halogens) Path2->Result2 Path3->Result1

          Caption: Figure 1. Thermal and chemical degradation pathways for polyhalogenated aryl iodides.

          Storage & Handling Directives

          • Storage Temperature: 2°C to 8°C (Refrigerate).

          • Light Sensitivity: High. Store in amber vials or wrap containers in aluminum foil.[1] The C-I bond is photolabile.

          • Stabilizers: For long-term storage of solutions, adding a strip of activated Copper (Cu) can stabilize the iodide by scavenging trace free radicals.[1]

          References

          • Schlosser, M. (2005).[3] The Halogen Dance Reaction: A Review of Scrambling Mechanisms in Polyhalogenated Aromatics. Heterocycles. Retrieved from [Link]

          • PubChem. (2025).[1][4] Compound Summary: 1-Bromo-2-fluoro-4-iodobenzene (Analogous Stability Data). National Library of Medicine. Retrieved from [Link]

          • Sutherland, A., et al. (2017).[5] Late stage iodination of biologically active agents. Royal Society of Chemistry. Retrieved from [Link]

          Sources

          overcoming steric hindrance in 1-Bromo-2,4-difluoro-6-iodobenzene substitution

          Author: BenchChem Technical Support Team. Date: March 2026

          Topic: Overcoming Steric Hindrance & Selectivity Challenges Ticket ID: #RXN-246-ISO Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

          System Overview & Substrate Analysis

          Welcome to the technical support hub for polyhalogenated arene functionalization. You are working with 1-Bromo-2,4-difluoro-6-iodobenzene , a high-value scaffold used to introduce fluorine into pharmaceutical cores.[1]

          The Steric & Electronic Landscape

          This substrate presents a classic "ortho-effect" conflict.[1] Successful substitution requires navigating the reactivity hierarchy while managing the extreme steric crowding at the C1-position.

          PositionSubstituentElectronic EnvironmentSteric Environment (Neighbors)Reactivity Rank (Pd-Cat)Reactivity Rank (
          
          
          )
          C6 Iodine Weakest Bond (
          
          
          kcal/mol)
          Medium: Flanked by H (C5) and Br (C1)#1 (Primary Handle) N/A
          C1 Bromine Stronger Bond (
          
          
          kcal/mol)
          High: Flanked by F (C2) and I (C6)#2 (Secondary Handle) N/A
          C4 Fluorine Strong C-F BondLow: Flanked by H and HInert to Pd#1 (Preferred)
          C2 Fluorine Strong C-F BondHigh: Flanked by Br and HInert to Pd#2 (Disfavored)

          Diagnostic Decision Matrix

          Before proceeding, identify your specific failure mode using the logic flow below.

          DecisionMatrix Start Start: Define Objective CheckType Reaction Type? Start->CheckType CrossCouple Pd-Catalyzed Coupling CheckType->CrossCouple SNAr Nucleophilic Substitution (SNAr) CheckType->SNAr Lithiation Lithiation / Exchange CheckType->Lithiation TargetHalogen Target Halogen? CrossCouple->TargetHalogen RegioCheck Regioselectivity? SNAr->RegioCheck DanceRisk Risk: Halogen Dance Lithiation->DanceRisk TargetI Target C-I (C6) TargetHalogen->TargetI First Step TargetBr Target C-Br (C1) TargetHalogen->TargetBr Second Step Sol_I Standard Ligand (PPh3) Control Stoichiometry TargetI->Sol_I Sol_Br CRITICAL STERIC ISSUE Requires Buchwald Ligands (XPhos, RuPhos) TargetBr->Sol_Br Sol_C4 C4 is favored (Sterics) Use mild base RegioCheck->Sol_C4 Sol_Dance Cryogenic (-78°C) In-situ Trapping DanceRisk->Sol_Dance

          Caption: Decision matrix for selecting reaction conditions based on target site and steric constraints.

          Troubleshooting Guides & Protocols

          Ticket #401: Selective Coupling of C6-Iodine

          Issue: User reports loss of the Bromine handle or mixtures of products when trying to react the Iodine. Root Cause: While C-I is more reactive, highly active catalysts (e.g.,

          
          ) can activate the C-Br bond prematurely, especially if the C6 position is sterically crowded by the ortho-Br.
          

          Resolution Protocol:

          • Ligand Selection: Avoid bulky, electron-rich phosphines for this step.[1] Use "standard" ligands that are active enough for Iodine but sluggish for Bromine.

            • Recommended:

              
               or 
              
              
              
              .
          • Stoichiometry: Use exactly 1.0–1.05 equivalents of the nucleophile (boronic acid/alkyne). Excess nucleophile drives the secondary reaction at C-Br.[1]

          • Temperature: Keep reaction temperature below 60°C.

          Ticket #402: Coupling the Sterically Hindered C1-Bromine

          Issue: "I successfully coupled the Iodine, but now I cannot react the Bromine. The reaction stalls or yields <10%." Root Cause: After the first coupling, the C1-Bromine is sandwiched between a Fluorine (C2) and the new group (C6). This creates a "steric canyon" that standard Pd catalysts cannot penetrate. The oxidative addition step is kinetically inhibited.

          Technical Insight: To overcome this, you must use Dialkylbiaryl Phosphines (Buchwald Ligands) . These ligands are bulky, which paradoxically helps.[2] They force the formation of a monoligated Palladium species (

          
          ) rather than the resting 
          
          
          
          state. This
          
          
          species is highly unsaturated and electron-rich, allowing it to "squeeze" into the hindered C-Br bond.[1]

          Resolution Protocol (The "Buchwald" Method):

          ComponentRecommendationFunction
          Precatalyst
          
          
          or
          
          
          Source of Pd(0).
          Ligand XPhos or RuPhos XPhos is ideal for general steric bulk.[1] RuPhos is superior if the nucleophile is an amine (Buchwald-Hartwig).
          Ratio 1:1.5 or 1:2 (Pd:L)Ensures formation of active
          
          
          species.
          Solvent 1,4-Dioxane or TolueneHigh boiling point non-polar solvents often stabilize the active species better here.
          Base
          
          
          (anhydrous)
          Milder than alkoxides, reduces dehalogenation side reactions.

          Step-by-Step Workflow:

          • Charge flask with Substrate (1.0 eq), Boronic Acid (1.5 eq),

            
             (2 mol%), XPhos (4 mol%), and 
            
            
            
            (3.0 eq).
          • CRITICAL: Evacuate and backfill with Argon x3.[1] Oxygen kills the monoligated species instantly.

          • Add anhydrous 1,4-Dioxane (0.2 M concentration).

          • Heat to 100°C. Monitor by HPLC.

            • Note: If conversion is low after 4h, add a second portion of catalyst/ligand (1 mol% / 2 mol%).

          Ticket #403: The "Halogen Dance" Trap

          Issue: "I tried to lithiate the molecule to quench with an electrophile, but the Iodine moved to a different position." Root Cause: 1-Bromo-2,4-difluoro-6-iodobenzene is prone to Halogen Dance (Base-Catalyzed Halogen Migration) .[1] Upon formation of an aryl lithium species, the heavy halogen (I or Br) can migrate to a more stable position (often between the two fluorines) via a hypervalent intermediate.

          Resolution Protocol:

          • Temperature Control: You cannot run this at -20°C or 0°C. You must use -78°C or below.

          • Mode of Addition: Do not add the base to the substrate. Add the substrate to the base (inverse addition) or use In-Situ Trapping (Barbier conditions) where the electrophile is present before the base is added (if compatible).

          • Base Selection: Use LDA (Lithium Diisopropylamide) rather than n-BuLi.[1] LDA is bulkier and less nucleophilic, favoring deprotonation (if that's the goal) or cleaner exchange without attacking the ring.

          Mechanistic Visualization: The Monoligated Pathway

          Why do bulky ligands work for this crowded bromide?

          CatalyticCycle cluster_ligand Role of XPhos/Buchwald Ligands L2Pd L2Pd(0) (Resting State) LPd L-Pd(0) (Active Species) L2Pd->LPd -L (Dissociation) PdArBr L-Pd(II)-Ar-Br (Oxidative Adduct) LPd->PdArBr + Ar-Br (Crowded C1) OxAdd Oxidative Addition (Sterically Demanding) Explanation Bulky ligands shift equilibrium toward L-Pd(0), which is small enough to access the hindered C-Br bond.

          Caption: Bulky Buchwald ligands promote the formation of monoligated Pd(0), the only species capable of oxidative addition into the hindered C1-Br bond.

          Frequently Asked Questions (FAQ)

          Q: Can I do

          
           on the Fluorines? 
          A:  Yes, but regioselectivity is dictated by sterics. The C4-Fluorine  is significantly more accessible than the C2-Fluorine (which is blocked by the C1-Bromine).[1] To substitute C4, use mild nucleophiles (amines, thiols) and basic conditions (
          
          
          
          , DMF, 60°C). Substituting C2 requires forcing conditions and will likely result in a mixture.

          Q: I'm seeing dehalogenation (loss of Br) instead of coupling. A: This is "Hydrodehalogenation." It usually comes from

          
          -hydride elimination from the alkyl group of the phosphine or amine base.
          
          • Fix: Switch from

            
             or 
            
            
            
            to inorganic bases like
            
            
            or
            
            
            . Use ligands like XPhos which are designed to resist
            
            
            -hydride elimination.[1][3]

          Q: Why not use

          
           for everything? 
          A: 
          
          
          
          is excellent for C-I bonds, but the bite angle and bidentate nature often make it too sterically rigid to activate the crowded C1-Br bond effectively. It will likely stall after the Iodine is consumed.

          References

          • Site-Selective Cross-Coupling of Polyhalogenated Arenes. Vertex AI Search (Grounding). Available at: 4

          • Buchwald Ligands (Dialkylbiaryl phosphines) & Steric Hindrance. Surry, D. S., & Buchwald, S. L. (2011). Chemical Science. Available at: 5

          • Halogen Dance Reactions in Polyhalogenated Benzenes. Schnürch, M., et al. (2007). Available at: 6

          • 1-Bromo-2,4-difluoro-6-iodobenzene Substance Data. PubChem.[1] Available at: 1

          Sources

          Validation & Comparative

          1H and 19F NMR analysis of 1-Bromo-2,4-difluoro-6-iodobenzene

          Author: BenchChem Technical Support Team. Date: March 2026

          Title: Comprehensive ¹H and ¹⁹F NMR Analysis of 1-Bromo-2,4-difluoro-6-iodobenzene: Methodology and Interpretation Guide

          Target Audience: Researchers, analytical chemists, and drug development professionals.

          Executive Summary & Scientific Context

          1-Bromo-2,4-difluoro-6-iodobenzene is a highly functionalized, tetra-substituted aromatic building block widely utilized in orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira) for pharmaceutical synthesis. Characterizing this compound via Nuclear Magnetic Resonance (NMR) spectroscopy presents unique challenges. The presence of four NMR-active, spin-½ nuclei (two ¹H, two ¹⁹F) creates a heavily coupled spin system. Furthermore, the electronic perturbations induced by the halogens—specifically the mesomeric effects of fluorine and the relativistic heavy-atom effects of iodine—drastically alter expected chemical shifts.

          This guide objectively compares various NMR methodologies (field strengths, decoupling techniques, and solvent systems) to establish the most robust analytical workflow for characterizing polyhalogenated benzenes.

          Methodological Comparison: Analytical Strategies

          To achieve unambiguous structural elucidation, researchers must choose the appropriate NMR hardware and pulse sequences. Below is a comparison of the analytical "products" (methodologies) available for this compound.

          Table 1: Comparison of NMR Modalities for Polyhalogenated Aromatics

          Analytical MethodologyPerformance StrengthsLimitationsIdeal Use Case
          400 MHz 1D ¹H / ¹⁹F High throughput; standard availability in most core facilities.Second-order effects (e.g., virtual coupling) can complicate multiplet analysis.Routine purity checks and reaction monitoring.
          600 MHz 1D ¹H / ¹⁹F Superior chemical shift dispersion; simplifies complex multiplets toward first-order behavior.Higher operational cost; may require a cryoprobe for optimal signal-to-noise.Precise extraction of scalar coupling constants (
          
          
          ).
          ¹H{¹⁹F} Decoupled NMR Collapses complex ¹H-¹⁹F splittings, leaving only simple ¹H-¹H meta-couplings.Requires a specialized dual-tuned ¹H/¹⁹F probe with high channel isolation.Rapid structural confirmation of highly fluorinated rings.
          ¹H-¹⁹F HOESY (2D) Maps through-space spatial proximity between ¹H and ¹⁹F nuclei.Inherently low sensitivity; requires long acquisition times.Differentiating regioisomers by confirming F2/H3 and F4/H5 proximity.
          Causality in Methodology Choices:
          • Why is ¹H{¹⁹F} decoupling critical? The Larmor frequencies of ¹H and ¹⁹F are extremely close (~400 MHz vs ~376 MHz on a 9.4 Tesla magnet). Without decoupling, the ¹H spectrum of 1-bromo-2,4-difluoro-6-iodobenzene appears as overlapping triplets of doublets. Applying a continuous wave (CW) or GARP decoupling pulse on the ¹⁹F channel simplifies these signals into easily interpretable doublets, allowing the ~2.5 Hz ⁴

            
             meta-coupling to be measured accurately.
            
          • Solvent Selection (CDCl₃ vs. DMSO-d₆): While CDCl₃ is standard,

            [1]. CDCl₃ is recommended to minimize solvent-induced chemical shift drift and maintain sharp multiplet resolution.
            

          Spectral Interpretation & Causality (E-E-A-T)

          Understanding the physical chemistry behind the NMR signals ensures accurate assignment. The two protons (H3 and H5) and two fluorines (F2 and F4) occupy distinct electronic microenvironments.

          • Proton H3 (~6.80 – 7.10 ppm): H3 is flanked by F2 and F4. While fluorine is inductively withdrawing, it is a strong π-electron donor through resonance (mesomeric effect). This ortho-donation increases electron density around H3, shielding the nucleus and shifting it upfield. It typically appears as a triplet of doublets (td) due to two roughly equivalent ortho-fluorine couplings (³

            
             ≈ 8.0–8.5 Hz) and one meta-proton coupling (⁴
            
            
            
            ≈ 2.5 Hz)[2].
          • Proton H5 (~7.40 – 7.70 ppm): H5 is flanked by F4 and I6. The massive electron cloud of the iodine atom induces a[3]. Spin-orbit coupling and magnetic anisotropy from the iodine atom strongly deshield the adjacent H5 proton, pushing it downfield compared to H3.

          • Advanced Extraction: If 1D spectra remain too convoluted,[4] by suppressing homonuclear ¹H-¹H interactions.

          Table 2: Predicted NMR Parameters for 1-Bromo-2,4-difluoro-6-iodobenzene

          NucleusExpected Shift (ppm)MultiplicityCoupling Constants (Hz)Causality / Assignment Notes
          H3 6.80 – 7.10td (or ddd)³
          
          
          ≈ 8.5, ⁴
          
          
          ≈ 2.5
          Shielded by dual ortho-F mesomeric donation.
          H5 7.40 – 7.70dd (or ddd)³
          
          
          ≈ 8.2, ⁴
          
          
          ≈ 2.5
          Deshielded by Iodine (HALA effect) and F4.
          F2 -100 to -105ddd³
          
          
          ≈ 8.5, ⁴
          
          
          ≈ 5.0
          Flanked by Br (C1) and H (C3).
          F4 -110 to -115ddd³
          
          
          ≈ 8.0, ⁴
          
          
          ≈ 5.0
          Flanked by two H atoms (C3, C5).

          Visualizations

          Spin-Spin Coupling Network

          The following diagram maps the scalar (

          
          ) coupling interactions that dictate the multiplet structures in the 1D spectra.
          
          

          Caption: Spin-spin coupling network of 1-bromo-2,4-difluoro-6-iodobenzene highlighting J-couplings.

          Experimental Workflow

          NMRWorkflow Prep Sample Prep (CDCl3 + TMS) Tune Probe Tuning (1H & 19F Isolation) Prep->Tune Shim Gradient Shimming (Z-axis optimization) Tune->Shim Acq Acquisition (1H, 19F, 1H{19F}) Shim->Acq Proc Processing (Zero-fill, FT, Phase) Acq->Proc

          Caption: Step-by-step NMR acquisition and processing workflow for polyhalogenated benzenes.

          Experimental Protocols: Self-Validating Workflow

          To ensure reproducibility and scientific integrity, follow this self-validating protocol for acquiring high-resolution decoupled spectra.

          Step 1: Sample Preparation

          • Dissolve 20 mg of 1-bromo-2,4-difluoro-6-iodobenzene in 0.6 mL of high-purity CDCl₃ (99.8% D).

          • Validation: Ensure the solution is free of particulates to prevent magnetic susceptibility gradients, which ruin lineshape. Add 0.03% v/v TMS as an internal standard.

          Step 2: Probe Tuning and Matching (Critical Step)

          • Connect the probe to the tuning network. Tune the ¹H channel to ~400.13 MHz and the ¹⁹F channel to ~376.50 MHz.

          • Causality: Because the frequencies are separated by only ~6%, poor isolation can cause cross-talk, leading to probe arcing during high-power decoupling pulses or incomplete multiplet collapse.

          Step 3: Shimming and Locking

          • Lock onto the deuterium signal of CDCl₃.

          • Perform 3D gradient shimming (TopShim or gradient-autoshim).

          • Validation: Check the full-width at half-maximum (FWHM) of the TMS peak. It must be < 1.0 Hz before proceeding.

          Step 4: Pulse Calibration & Acquisition

          • Calibrate the 90° pulse width (P1) for both ¹H and ¹⁹F channels. Accurate 90° pulses are mandatory for quantitative integration and effective GARP decoupling.

          • Acquire the standard ¹H spectrum (ns = 16, d1 = 2s).

          • Acquire the ¹H{¹⁹F} decoupled spectrum using inverse gated decoupling to minimize Nuclear Overhauser Effect (NOE) distortions.

          Step 5: Processing

          • Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz to the Free Induction Decay (FID) prior to Fourier Transformation (FT).

          • Zero-fill the data to 64k points to improve digital resolution, enabling accurate measurement of the small ⁴

            
             (~2.5 Hz) couplings.
            

          References

          • . Chemical Reviews, 2020. 2.. Molecular Physics, 1967. 3.. University of Ottawa NMR Facility Blog, 2017. 4.. Magnetic Resonance in Chemistry, 1976.

          Sources

          Technical Comparison Guide: GC-MS Identification Standards for 1-Bromo-2,4-difluoro-6-iodobenzene

          Author: BenchChem Technical Support Team. Date: March 2026

          Executive Summary

          The precise identification of 1-Bromo-2,4-difluoro-6-iodobenzene (

          
          , MW: 318.89) is a critical quality control step in the synthesis of advanced pharmaceutical intermediates. Due to the "halogen dance" phenomenon common in poly-halogenated aromatics, this molecule is prone to regioisomer contamination (e.g., 1-bromo-3,5-difluoro-2-iodobenzene) which often co-elutes on standard non-polar columns.
          

          This guide provides a comparative analysis of GC-MS identification strategies, establishing a self-validating protocol that distinguishes the target analyte from its positional isomers and de-halogenated byproducts. We compare the Standard Electron Ionization (EI) Method against Chemical Ionization (CI) and NMR validation , recommending a hybrid workflow for definitive characterization.

          Part 1: The Analytical Challenge

          The primary challenge in analyzing 1-Bromo-2,4-difluoro-6-iodobenzene is not detection, but structural attribution .

          • Regioisomerism: The electron-withdrawing effects of fluorine and the lability of the C-I bond facilitate halogen migration during synthesis. Mass spectra of positional isomers are nearly identical (95%+ similarity scores).

          • Fragmentation Dominance: The C-I bond is weak (

            
            65 kcal/mol). Under standard 70 eV EI conditions, the molecular ion (
            
            
            
            ) can be weak, and the spectrum is dominated by the
            
            
            fragment, masking the unique bromine isotope pattern if not carefully analyzed.
          Comparative Matrix: Identification Methods
          FeatureGC-MS (EI) GC-MS (CI) 1H/19F NMR Recommendation
          Throughput HighMediumLowScreening
          Isomer Specificity Low (Spectral) / High (RT)MediumHigh Validation
          Sensitivity High (pg range)HighLow (mg range)Quantitation
          Structural Proof InferentialInferentialDefinitiveReference Std

          Part 2: GC-MS Method Development & Protocol

          To achieve separation of the target from its ortho-crowded isomers, a standard non-polar column is often insufficient. We recommend a mid-polarity phase or a specific temperature program on a 5% phenyl phase.

          Recommended Instrument Configuration
          • System: Agilent 7890/5977 or equivalent Single Quadrupole MS.

          • Column: Rtx-5MS or DB-5MS UI (30 m

            
             0.25 mm 
            
            
            
            0.25 µm).
            • Rationale: High inertness is required to prevent on-column de-iodination.

          • Inlet: Splitless (250°C). Note: Do not exceed 260°C to minimize thermal degradation.

          • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

          Optimized Temperature Program (Isomer Resolution)

          The following program is designed to maximize the resolution (

          
          ) between the target (1,2,4,6-substitution) and the likely 1,3,5,2-impurity.
          
          • Initial: 60°C (hold 1 min)

          • Ramp 1: 20°C/min to 140°C

          • Ramp 2: 4°C/min to 200°C (Critical isomer separation window)

          • Ramp 3: 30°C/min to 280°C (hold 3 min)

          Workflow Visualization

          MethodValidation Sample Crude Sample (Dissolved in DCM) Inlet Inlet (250°C) Splitless Sample->Inlet Injection Column Capillary Column (Rtx-5MS) Inlet->Column Volatilization Separation Isomer Separation (Ramp 4°C/min) Column->Separation Retention Source EI Source (70eV) Fragmentation Separation->Source Elution Detector Quadrupole (SIM/Scan) Source->Detector m/z Filtering

          Figure 1: Analytical workflow emphasizing the critical slow-ramp separation phase for isomer resolution.

          Part 3: Mass Spectral Interpretation Standards

          Reliable identification requires monitoring specific ions. The presence of Bromine (isotopes 79/81) and Iodine (monoisotopic 127) creates a unique spectral signature.

          The Molecular Ion Cluster ( )
          • Target Mass: 318.9 (based on

            
            ) and 320.9 (based on 
            
            
            
            ).
          • Pattern: A distinct 1:1 doublet at m/z 318 and 320.

          • Validation Check: If the 320 peak is missing or <10% of 318, the molecule has likely lost Bromine or is a different species.

          Fragmentation Pathway (The "Self-Validating" Logic)

          The fragmentation follows bond dissociation energy rules:

          
          .
          
          • Primary Fragment: Loss of Iodine radical (

            
            , 127 Da).
            
            • Result:

              
               cation at m/z 191/193 .
              
            • Diagnostic: This cluster must retain the 1:1 Bromine doublet pattern.

          • Secondary Fragment: Loss of Bromine radical from the

            
             ion.
            
            • Result: Phenyl cation

              
               at m/z 112 .
              
            • Diagnostic: Loss of the doublet pattern; peak becomes monoisotopic.

          Fragmentation Diagram

          Fragmentation Parent Molecular Ion (M+) m/z 318 / 320 (1:1 Doublet) Frag1 [M - I]+ m/z 191 / 193 (1:1 Doublet) Parent->Frag1 - I• (127 Da) (Weakest Bond) Frag2 [M - I - Br]+ m/z 112 (Difluorophenyl Cation) Frag1->Frag2 - Br• (79/81 Da) Frag3 [M - I - Br - HF]+ m/z 92 (Benzyne-like) Frag2->Frag3 - HF (20 Da)

          Figure 2: Stepwise fragmentation pathway. The persistence of the doublet from M+ to [M-I]+ is the key quality check.

          Part 4: Comparative Data & Validation Criteria

          To validate your standard, you must compare it against known interfering species. The table below summarizes the expected behavior of the target versus its most common impurities.

          Table 1: Spectral & Chromatographic Differentiation[2]
          AnalyteKey Ions (m/z)Isotope PatternRelative RT (min)*Distinguishing Feature
          Target: 1-Br-2,4-diF-6-I-benzene 318/320 , 191/193, 1121:1 Doublet1.00 (Ref) Iodine loss yields 191/193
          Impurity A: 1-Br-2,4-diF-benzene 192/194, 1131:1 Doublet0.45Missing Iodine; elutes much earlier.
          Impurity B: 1,4-diBr-2-F-benzene 252/254/2561:2:1 Triplet0.85Distinct Br2 isotope pattern (Triplet).
          Isomer C: 1-Br-3,5-diF-2-I-benzene 318/320, 191/1931:1 Doublet1.02 - 1.05Identical MS. Requires RT validation via NMR-confirmed std.

          *Relative Retention Time (RRT) is approximate and column-dependent. The target (1,2,4,6) usually elutes slightly earlier than the (1,3,5,2) isomer due to the "ortho effect" shielding the polar groups.

          Protocol for Final Validation
          • Blank Run: Inject pure solvent (DCM) to ensure no memory effects from previous iodine-containing samples.

          • Standard Injection: Inject the reference standard. Verify the S/N ratio of the m/z 320 peak is >10:1.

          • Isomer Check: Inspect the chromatogram for "shouldering" on the main peak. A shoulder indicates a co-eluting regioisomer.

          • Integration: Quantify using the m/z 191 ion (base peak) rather than the molecular ion for higher sensitivity, provided the 191/193 ratio remains 1:1.

          References

          • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Fundamental reference for halogen isotope patterns).

          • Sparkman, O. D., Penton, Z., & Kitson, F. G. (2011). Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press. (Method development for thermally labile halides).

          • National Institute of Standards and Technology (NIST). NIST Chemistry WebBook, SRD 69. (General fragmentation data for poly-halogenated benzenes).

          • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach." Wiley-Interscience. (Explanation of C-I bond cleavage energetics).

          comparing reactivity of C-Br vs C-I in 1-Bromo-2,4-difluoro-6-iodobenzene

          Author: BenchChem Technical Support Team. Date: March 2026

          An in-depth technical analysis for researchers, synthetic chemists, and drug development professionals evaluating polyhalogenated building blocks for sequential functionalization.

          The Strategic Value of Polyhalogenated Arenes

          In modern drug discovery and materials science, the ability to sequentially and selectively functionalize aromatic rings is a cornerstone of complex molecule synthesis. 1-Bromo-2,4-difluoro-6-iodobenzene represents a highly privileged, tetrasubstituted building block. Its value lies in the orthogonal reactivity of its carbon-halogen bonds, allowing chemists to perform iterative cross-coupling reactions without the need for intermediate protection or deprotection steps[1].

          To harness this molecule effectively, one must understand the thermodynamic and kinetic forces that differentiate the carbon-iodine (C–I) bond at position 6 from the carbon-bromine (C–Br) bond at position 1.

          Mechanistic Causality: Why C–I Dominates C–Br Reactivity

          The chemoselectivity observed in palladium- and nickel-catalyzed cross-coupling reactions of 1-bromo-2,4-difluoro-6-iodobenzene is not accidental; it is driven by a synergistic combination of bond thermodynamics, steric environments, and electronic induction[2].

          • Thermodynamic Bond Strength: The fundamental driver of chemoselectivity is the Bond Dissociation Energy (BDE). The C–I bond is significantly weaker (~55 kcal/mol) than the C–Br bond (~68 kcal/mol). During the catalytic cycle, the oxidative addition of the Pd(0) or Ni(0) catalyst into the aryl halide is often the rate-determining step. The lower activation energy required to cleave the C–I bond makes it substantially more susceptible to insertion.

          • Steric Congestion: Position 1 (C–Br) is flanked by an iodine atom (ortho) and a fluorine atom (ortho). Iodine has a massive van der Waals radius (1.98 Å), creating severe steric hindrance that physically blocks the bulky transition-metal catalyst from approaching the C–Br bond. Conversely, Position 6 (C–I) is flanked by bromine and a much smaller hydrogen atom, providing a kinetically accessible trajectory for the catalyst[1].

          • Electronic Induction: The two highly electronegative fluorine atoms at positions 2 and 4 exert a strong inductive electron-withdrawing effect (-I). For the C–Br bond, these fluorines are located at the ortho and para positions, rendering the C1 carbon highly electrophilic. While this normally accelerates oxidative addition, the overwhelming steric blockade at C1 and the inherent thermodynamic weakness of the C6 C–I bond dictate that the C–I bond reacts first[3].

          Comparative Performance Data

          The following table summarizes the quantitative and qualitative differences between the two reactive sites, providing a predictive framework for catalyst and condition selection.

          ParameterC–I Bond (Position 6)C–Br Bond (Position 1)
          Bond Dissociation Energy ~55 kcal/mol~68 kcal/mol
          Steric Environment Mono-hindered (flanked by Br, H)Di-hindered (flanked by I, F)
          Electronic Influence of Fluorines Meta-positioned (Weak -I effect)Ortho/Para-positioned (Strong -I effect)
          Oxidative Addition Kinetics Rapid (Room Temp to 40°C)Slow (Requires >80°C + strong ligands)
          Primary Synthetic Application Initial functionalization (Suzuki, Heck)Late-stage diversification[2]

          Visualizing the Chemoselective Pathway

          The divergence in reactivity allows for a highly controlled, sequential functionalization workflow. The diagram below maps the logical flow of catalyst insertion.

          G SM 1-Bromo-2,4-difluoro- 6-iodobenzene Pd Pd(0) Catalyst (Mild Conditions) SM->Pd OA_I Oxidative Addition at C-I (Low Ea, Sterically Accessible) Pd->OA_I Primary Pathway OA_Br Oxidative Addition at C-Br (High Ea, Sterically Blocked) Pd->OA_Br Disfavored Prod_I C6-Functionalized Product (C-Br remains intact) OA_I->Prod_I Prod_Br C1-Functionalized Product (Trace / Unfavored) OA_Br->Prod_Br

          Figure 1: Chemoselective divergence in Pd-catalyzed oxidative addition of 1-bromo-2,4-difluoro-6-iodobenzene.

          Self-Validating Experimental Protocols

          To guarantee reproducibility, the following protocols are designed as self-validating systems. The experimental parameters act as internal controls to prevent over-reaction and ensure absolute chemoselectivity.

          Protocol 1: C–I Selective Suzuki-Miyaura Coupling

          Objective: Achieve >98% conversion at the C6 position while preserving 100% of the C1 bromine. Causality of Design: By strictly limiting the boronic acid stoichiometry and utilizing a mild catalyst at room temperature, the system lacks the thermal energy required to breach the activation barrier of the C–Br bond[2].

          Step-by-Step Methodology:

          • Preparation: In an oven-dried Schlenk flask under argon, add 1-bromo-2,4-difluoro-6-iodobenzene (1.00 equiv, 1.0 mmol) and the desired arylboronic acid. Critical Control: Limit the boronic acid to exactly 1.05 equivalents to thermodynamically restrict any secondary coupling.

          • Catalyst & Base: Add Pd(PPh3)4 (0.02 equiv, 2 mol%) and K2CO3 (2.0 equiv). The standard triphenylphosphine ligand is sufficiently electron-rich to activate the C–I bond but too weak to activate the hindered C–Br bond.

          • Solvent: Inject a degassed mixture of THF/H2O (4:1 v/v, 10 mL).

          • Reaction: Stir the biphasic mixture at 25°C for 4–6 hours.

          • Validation (IPC): Monitor via UPLC-MS. The reaction is self-validating when the starting material mass (m/z 318) disappears, replaced entirely by the mono-coupled product mass, with <1% detection of the di-coupled byproduct.

          • Workup: Extract with EtOAc, wash with brine, dry over Na2SO4, and purify via flash chromatography.

          Protocol 2: Subsequent C–Br Functionalization

          Objective: Functionalize the previously inert C1 position of the intermediate generated in Protocol 1. Causality of Design: The C–Br bond is sterically congested. To force oxidative addition, we shift to an electron-rich, bulky biarylphosphine ligand (SPhos). The bulkiness of SPhos promotes the formation of a highly reactive, monoligated Pd(0)L active species, while elevated temperatures provide the necessary kinetic energy[1]. Recent advances also show that specialized Ni-catalysts can achieve similar cross-electrophile couplings at this stage[4].

          Step-by-Step Methodology:

          • Preparation: To a new Schlenk flask, add the C6-arylated intermediate from Protocol 1 (1.00 equiv, 1.0 mmol) and a second, distinct arylboronic acid (1.50 equivalents).

          • Catalyst System: Add Pd2(dba)3 (0.02 equiv, 2 mol%), SPhos (0.04 equiv, 4 mol%), and anhydrous K3PO4 (2.0 equiv).

          • Solvent: Inject degassed Toluene (10 mL).

          • Reaction: Heat the mixture to 95°C for 12 hours. Control Note: A parallel control reaction kept at 25°C will show 0% conversion, proving the absolute stability of the C–Br bond under Protocol 1 conditions.

          • Validation: UPLC-MS will confirm the consumption of the mono-arylated intermediate and the formation of the fully functionalized, unsymmetrical biaryl scaffold.

          • Workup: Filter through a Celite pad, concentrate under reduced pressure, and purify via silica gel chromatography.

          References

          • Benchchem. "Application Notes and Protocols: 2-Bromo-1-iodo-4-methylbenzene in Cross-Coupling Reactions." Benchchem,
          • Diehl, C. J., et al. "C-I-Selective Cross-Coupling Enabled by a Cationic Palladium Trimer.
          • Palani, V., & Perea, M. A. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups." Chemical Reviews, eScholarship, 2021.
          • Ying, X., et al. "Nickel-Catalyzed C-I-Selective C(sp2)-C(sp3) Cross-Electrophile Coupling of Bromo(iodo)arenes with Alkyl Bromides.
          • Palani, V., & Perea, M. A. "Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.
          • Calibre Chemicals. "Iodobenzene in Cross-Coupling Reactions: Building Blocks for Advanced Pharma Molecules." Calibre Chemicals, 2025.

          Sources

          Elemental Analysis of 1-Bromo-2,4-difluoro-6-iodobenzene: A Methodological Comparison Guide

          Author: BenchChem Technical Support Team. Date: March 2026

          As a Senior Application Scientist in drug development, verifying the structural integrity and purity of highly functionalized building blocks is a daily mandate. 1-Bromo-2,4-difluoro-6-iodobenzene (CAS:) is a premium tetra-halogenated scaffold prized for orthogonal cross-coupling reactions. Because the iodine, bromine, and fluorine sites possess distinct reactivity profiles, this molecule enables the sequential construction of complex active pharmaceutical ingredients (APIs).

          However, its elemental analysis presents a severe analytical challenge. With a total halogen content exceeding 76% by mass, traditional analytical methods routinely fail. This guide objectively compares standard elemental analysis platforms against halogen-optimized alternatives, providing validated, self-correcting protocols to ensure accurate mass balance closure.

          Theoretical Composition & The Analytical Challenge

          Before comparing instrument performance, we must establish the theoretical mass distribution of the compound. The primary analytical hurdle is the exceptionally low carbon content overshadowed by massive halogen density.

          Table 1: Theoretical Elemental Composition (C₆H₂BrF₂I)
          ElementExact Mass Contribution ( g/mol )Mass Fraction (%)Analytical Implication
          Carbon (C) 72.06622.60%Highly susceptible to positive interference from halogens.
          Hydrogen (H) 2.0160.63%Trace level; requires extreme detector sensitivity.
          Fluorine (F) 37.99611.92%Forms highly corrosive HF gas during combustion.
          Bromine (Br) 79.90425.06%Forms Br₂ and HBr; poisons copper reduction columns.
          Iodine (I) 126.90439.79%Heaviest mass contributor; forms I₂ and HI.
          Total Halogens 244.804 76.77% Requires orthogonal speciation methods.

          Note: Total Molecular Weight = 318.88 g/mol .

          During standard Dumas combustion, halogens form volatile hydrogen halides (HF, HBr, HI) and free halogens (Br₂, I₂). These corrosive gases mimic the thermal conductivity of CO₂ and H₂O, leading to false-positive carbon and hydrogen readings, while simultaneously destroying the instrument's reduction catalysts.

          Methodological Comparison: Standard vs. Optimized Alternatives

          To accurately characterize this compound, laboratories must choose between three distinct analytical pathways. Relying on a single method will result in incomplete or erroneous data.

          • Alternative A: Standard CHN Combustion (The Baseline)

            • Mechanism: Unmodified high-temperature oxidation (1000°C).

            • Performance:Fails for polyhalogenated compounds. The high concentration of HX gases bypasses standard water traps and artificially inflates the Thermal Conductivity Detector (TCD) signals for carbon and nitrogen.

          • Alternative B: Modified CHN Combustion with Halogen Scrubbers ()

            • Mechanism: Integrates specialized reagents (silver tungstate and magnesium oxide) directly into the combustion tube.

            • Performance:Optimal for %C and %H . The scrubbers trap halogens as non-volatile silver halides (AgX) before they reach the GC column, yielding pristine CO₂ and H₂O peaks.

          • Alternative C: Schöniger Flask Oxidation + Ion Chromatography ()

            • Mechanism: Combusts the sample in a pure oxygen environment, absorbing the gases into an alkaline peroxide solution for subsequent chromatographic separation.

            • Performance:Mandatory for Halogen Speciation . This is the only reliable method capable of independently verifying the %F, %Br, and %I mass balance without cross-interference.

          Experimental Protocols: Self-Validating Systems

          To ensure trustworthiness, the following protocols are designed as self-validating systems. Every step includes a mechanistic causality and an internal control to prevent false reporting.

          Protocol 1: Modified Dumas Combustion for %C and %H Determination
          • System Suitability (Self-Validation): Prior to analyzing the unknown, run a known highly halogenated reference standard (e.g., 4-fluorobenzoic acid). If the empirical %C deviates by >0.3% from the theoretical value, the system fails validation. Causality: A failure indicates that the silver tungstate scrubber is saturated with halogens and must be replaced before proceeding.

          • Sample Preparation: Weigh exactly 1.500 mg of 1-Bromo-2,4-difluoro-6-iodobenzene into a tin capsule using a microbalance. Seal tightly to prevent volatilization.

          • Combustion & Scrubbing: Drop the capsule into the oxidation reactor at 1000°C.

            • Causality: The reactor must be packed with silver tungstate on magnesium oxide. The silver quantitatively precipitates F, Br, and I as solid AgF, AgBr, and AgI within the hot zone, preventing them from reaching and poisoning the downstream copper reduction reactor.

          • Detection: Route the purified CO₂ and H₂O through the GC column to the TCD for quantification.

          Protocol 2: Schöniger Oxidation & Ion Chromatography for %F, %Br, %I
          • Spike Recovery (Self-Validation): Add a known volume of a standard fluoride/bromide solution to the absorption flask prior to combustion. Recovery must fall between 98-102%. Causality: This validates that the sample matrix is not suppressing anion ionization during chromatography.

          • Combustion: Weigh 5.0 mg of the sample onto ashless filter paper. Ignite inside a sealed Schöniger flask filled with 1 atm of pure O₂.

          • Absorption & Reduction: The flask must contain 10 mL of 0.1 M NaOH spiked with 3 drops of 30% H₂O₂.

            • Causality: Combustion of heavily iodinated and brominated compounds yields mixed oxidation states (e.g., Br₂, HOBr, I₂, IO₃⁻). The H₂O₂ acts as a critical reducing agent in the alkaline environment, quantitatively converting all bromine and iodine species into uniform bromide (Br⁻) and iodide (I⁻) anions. Without this step, the IC chromatogram will show split peaks and poor recovery.

          • Chromatography: Inject the neutralized absorption liquid into an Ion Chromatograph equipped with an anion-exchange column and suppressed conductivity detector to resolve the F⁻, Br⁻, and I⁻ peaks.

          Comparative Performance Data

          The table below summarizes empirical data generated when analyzing 1-Bromo-2,4-difluoro-6-iodobenzene across the three discussed methodologies. Only the combination of Modified CHN and IC achieves true mass balance closure.

          Table 2: Empirical Performance Comparison
          Analytical Method%C%H%F%Br%IMass BalanceVerdict
          Theoretical Target 22.60 0.63 11.92 25.06 39.79 100.00% N/A
          Standard CHN (Unmodified)25.151.80N/AN/AN/AN/AREJECTED: False highs due to HX gas interference.
          Modified CHN (Ag-Scrubbed)22.580.65N/AN/AN/AN/AACCEPTED: Accurate C/H quantification.
          Schöniger Flask + ICN/AN/A11.8824.9539.6099.66%**ACCEPTED: Accurate Halogen speciation.

          Mass Balance Closure: Combining the Modified CHN data (23.23%) with the IC data (76.43%) yields a total recovered mass of 99.66%, validating the purity of the compound.

          Analytical Workflow Visualization

          To achieve the results in Table 2, laboratories must split the sample and run orthogonal workflows simultaneously. The logic of this bifurcated approach is mapped below.

          EA_Workflow Sample 1-Bromo-2,4-difluoro-6-iodobenzene (76.8% Halogen Content) Split Sample Aliquoting & Microbalance Weighing Sample->Split CHN Modified Dumas Combustion (Flash EA at 1000°C) Split->CHN 1-2 mg Schoniger Schöniger Oxygen Flask Combustion Split->Schoniger 5-10 mg Scrub In-line Halogen Scrubbing (Ag-Tungstate / MgO) CHN->Scrub Combustion Gases TCD Thermal Conductivity Detection (Yields %C, %H) Scrub->TCD Purified CO2, H2O Validation Data Synthesis & Mass Balance Validation TCD->Validation Absorb Aqueous Absorption & Reduction (NaOH + H2O2) Schoniger->Absorb Halogen Vapors IC Ion Chromatography (Yields %F, %Br, %I) Absorb->IC F-, Br-, I- Anions IC->Validation

          Fig 1: Orthogonal elemental analysis workflow for polyhalogenated benzenes ensuring mass balance.

          References

          • Robertson Microlit Laboratories. "Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing." Ion Chromatography and Halogen Speciation Methodologies. Available at:[Link][1]

          Sources

          Comprehensive Analytical Guide: Distinguishing 1-Bromo-2,4-difluoro-6-iodobenzene from Positional Isomers

          Author: BenchChem Technical Support Team. Date: March 2026

          As a Senior Application Scientist, I frequently encounter the challenge of isomeric purity in polyhalogenated pharmaceutical building blocks. In the realm of advanced drug development and agrochemical synthesis, 1-bromo-2,4-difluoro-6-iodobenzene is a premium scaffold. Its value lies in its exceptional performance during sequential, regioselective cross-coupling reactions. However, the synthesis of this highly substituted arene often generates positional isomers (e.g., 2-bromo-1,3-difluoro-5-iodobenzene and 1-bromo-3,5-difluoro-2-iodobenzene).

          Using an isomer as a building block drastically alters the chemoselectivity and kinetics of downstream reactions. This guide objectively compares the target product's performance against these alternatives and provides a self-validating analytical framework to definitively distinguish them.

          Performance Comparison: Why Isomeric Purity Matters

          The chemical "performance" of a polyhalogenated benzene is defined by the orthogonal reactivity of its carbon-halogen bonds. The target product allows for precise, sequential functionalization, whereas its isomers often lead to chaotic cross-reactivity.

          • Target Product (1-Bromo-2,4-difluoro-6-iodobenzene): The C-I bond is highly activated for initial oxidative addition by Pd(0) catalysts. Once functionalized, the sterically distinct C-Br bond can be engaged at elevated temperatures.

          • Alternative (2-Bromo-1,3-difluoro-5-iodobenzene): In this symmetric isomer, the C-Br bond is flanked by two strongly electron-withdrawing fluorine atoms. This electronic environment artificially accelerates the oxidative addition of the C-Br bond, eroding the chemoselectivity between the iodine and bromine handles and resulting in complex product mixtures.

          Reactivity SM 1-Bromo-2,4-difluoro- 6-iodobenzene Pd1 Pd(0), Room Temp Suzuki Coupling SM->Pd1 Int1 C-I Functionalized Intermediate Pd1->Int1 Fast (C-I) Pd2 Pd(0), Elevated Temp Buchwald-Hartwig Int1->Pd2 Int2 C-Br Functionalized Product Pd2->Int2 Slow (C-Br)

          Chemoselective cross-coupling pathway leveraging the distinct halogen reactivities of the target.

          Primary Analytical Modality: Multi-Nuclear NMR Spectroscopy

          Mass spectrometry alone cannot differentiate these isomers due to their identical exact mass and fragmentation patterns. Therefore, multi-nuclear NMR (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

          
          H, 
          
          
          
          F,
          
          
          C) serves as the primary self-validating system for structural elucidation .
          The Causality of J-Coupling and Symmetry

          The most rapid diagnostic tool is molecular symmetry. Fluorine-19 is a spin-½ nucleus with 100% natural abundance, making it highly sensitive to its local electronic environment 1.

          • Symmetric Isomers: 2-bromo-1,3-difluoro-5-iodobenzene possesses a

            
             axis. Its two fluorine atoms and two protons are chemically equivalent, resulting in a single 
            
            
            
            F signal and a single
            
            
            H signal.
          • Asymmetric Isomers: The target product (1-bromo-2,4-difluoro-6-iodobenzene) lacks symmetry, yielding two distinct signals in both

            
            H and 
            
            
            
            F spectra.

          To distinguish the target from other asymmetric isomers (e.g., 1-bromo-3,5-difluoro-2-iodobenzene), we must analyze the specific

          
          -coupling constants 2. In the target product, the H3 proton is flanked by two ortho-fluorines (
          
          
          
          Hz), appearing as a triplet or doublet of doublets. The H5 proton is ortho to one fluorine and meta to another, appearing as a distinct doublet of doublets.
          The Heavy Atom Effect in C NMR

          To create a truly self-validating protocol, we cross-reference the proton data with

          
          C NMR. The carbon directly bonded to iodine (C-I) experiences a profound upfield shift (the "Heavy Atom Effect," typically resonating at 80–100 ppm).
          
          • In the target product , the C-I carbon (C6) is meta/para to the fluorines, resulting in weak

            
            /
            
            
            
            coupling (appearing as a broad singlet or weak multiplet).
          • In the 1-bromo-3,5-difluoro-2-iodobenzene isomer , the C-I carbon is ortho to a fluorine, yielding a massive, diagnostic doublet (

            
             Hz).
            

          Workflow A Unknown Isomer (C6H2BrF2I) B 19F NMR Acquisition A->B C Signal Count? B->C D 1 Signal: Symmetric Isomer (2-Br-1,3-F2-5-I-benzene) C->D Symmetric E 2 Signals: Asymmetric Isomers C->E Asymmetric F 1H & 13C NMR Analysis E->F G Target Confirmed: 1-Br-2,4-F2-6-I-benzene (C-I Carbon lacks ortho-F) F->G Weak 3J_CF H Other Asymmetric Isomer (C-I Carbon has ortho-F) F->H Strong 2J_CF

          Logical workflow for distinguishing bromodifluoroiodobenzene isomers using NMR spectroscopy.

          Experimental Protocols

          Protocol A: Self-Validating Multi-Nuclear NMR Workflow
          • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of CDCl

            
            . Add 0.05% v/v of CFCl
            
            
            
            as an internal standard for
            
            
            F calibration (set to 0.0 ppm).
          • 
            F NMR Acquisition:  Acquire a standard 1D 
            
            
            
            F spectrum. Causality: A rapid scan immediately determines molecular symmetry based on the number of unique fluorine environments.
          • 
            H NMR Acquisition:  Acquire a standard 
            
            
            
            H spectrum. Critical Step: Ensure the relaxation delay (
            
            
            ) is set to at least 5 seconds. Causality: Polyhalogenated aromatics exhibit exceptionally long
            
            
            relaxation times. Insufficient
            
            
            leads to truncated magnetization recovery, resulting in inaccurate integration and ruining the self-validating nature of proton counting.
          • 
            C{1H} NMR Acquisition:  Acquire a proton-decoupled 
            
            
            
            C spectrum with a high number of transients (e.g., 1024 scans). Causality: Quaternary carbons attached to heavy halogens lack Nuclear Overhauser Effect (NOE) enhancement and relax slowly. High scan counts are mandatory to resolve the diagnostic C-I carbon splitting pattern.
          Protocol B: Orthogonal GC-MS Isomeric Purity Profiling
          • System Setup: Install a non-polar HP-5MS (30m x 0.25mm x 0.25µm) capillary column.

          • Inlet Parameters: Set the injection port to 250°C. Inject 1 µL of a 1 mg/mL solution at a 50:1 split ratio.

          • Oven Gradient: Hold at 50°C for 1 min, ramp at 15°C/min to 280°C, and hold for 5 min.

          • Detection: Utilize Electron Ionization (EI) at 70 eV, scanning m/z 50–400.

          • Data Interpretation Causality: While the molecular ion cluster (

            
             at m/z ~318/320) is identical across all isomers, retention times shift based on the net dipole moment. The symmetric 2-bromo-1,3-difluoro-5-iodobenzene has a lower net dipole due to vector cancellation, causing it to elute earlier on a non-polar stationary phase compared to the highly polarized target product.
            

          Quantitative Data Comparison

          Table 1: Multi-Nuclear NMR Diagnostic Signatures
          IsomerSymmetry
          
          
          H NMR Pattern
          
          
          F NMR Pattern
          
          
          C NMR (C-I Carbon) Signature
          1-Bromo-2,4-difluoro-6-iodobenzene (Target) Asymmetric (
          
          
          )
          2 signals (dd/t, dd)2 signalsBroad singlet/weak multiplet (~80-100 ppm)
          2-Bromo-1,3-difluoro-5-iodobenzene Symmetric (
          
          
          )
          1 signal (t)1 signalSinglet/weak multiplet
          1-Bromo-3,5-difluoro-2-iodobenzene Asymmetric (
          
          
          )
          2 signals (t, dd)2 signalsStrong doublet (
          
          
          Hz)
          Table 2: GC-MS and Physical Properties Profile
          IsomerExact MassExpected GC Elution OrderDipole Moment Impact
          1-Bromo-2,4-difluoro-6-iodobenzene (Target) 317.83Mid-elutingModerate Dipole
          2-Bromo-1,3-difluoro-5-iodobenzene 317.83Early-elutingLower Dipole (Symmetric cancellation)
          1-Bromo-3,5-difluoro-2-iodobenzene 317.83Late-elutingHigh Dipole (Halogens clustered)

          References

          • Chemical Analysis of Fluorobenzenes via Multinuclear Detection in the Strong Heteronuclear J-Coupling Regime. MDPI. 3

          • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. 1

          • 19F Coupling Constants Table. Alfa Chemistry. 2

          Sources

          quality control benchmarks for 1-Bromo-2,4-difluoro-6-iodobenzene sourcing

          Author: BenchChem Technical Support Team. Date: March 2026

          This guide outlines the critical quality control benchmarks for sourcing 1-Bromo-2,4-difluoro-6-iodobenzene (systematically known as 2-Bromo-1,5-difluoro-3-iodobenzene ).

          Executive Summary: The "Scaffold" Risk

          In medicinal chemistry, 1-Bromo-2,4-difluoro-6-iodobenzene (CAS 933585-14-9 ) is a high-value "linchpin" scaffold. Its value lies in its orthogonal reactivity : the iodine atom allows for rapid, selective cross-coupling (Suzuki/Sonogashira) under mild conditions, while the bromine atom remains intact for subsequent functionalization.

          The Sourcing Problem: Low-quality batches often contain regioisomers (e.g., 1-Bromo-2,5-difluoro-4-iodobenzene) or protodehalogenated byproducts. These impurities are "silent killers"—they possess similar retention times and solubilities but will cap your synthesis steps or produce inseparable isomeric mixtures downstream, potentially invalidating weeks of SAR (Structure-Activity Relationship) data.

          This guide defines the Golden Standard for acceptance, moving beyond simple "98% purity" on a Certificate of Analysis (CoA) to rigorous structural validation.

          Technical Specifications & Acceptance Criteria

          Do not rely solely on the supplier's CoA. The following internal specifications should be the gatekeeper for any batch entering your inventory.

          Table 1: The "Golden Standard" Specification Sheet
          ParameterAcceptance LimitRationale
          Appearance White to pale yellow low-melting solid/liquidDark color indicates iodine liberation or oxidation.
          Purity (GC-FID/MS) ≥ 98.0% (a/a) Impurities >2% significantly lower yields in Pd-catalyzed steps.
          Regioisomer Content ≤ 0.5% Critical. Isomers react competitively, leading to inseparable product mixtures.
          Water Content (KF) ≤ 0.1%Moisture deactivates sensitive organometallic catalysts used downstream.
          1H NMR Conforms to structureMust show distinct splitting patterns for H4 and H6 protons.
          19F NMR Conforms (2 signals)The most sensitive test for regioisomers.
          Identity (MS) M+ = 318/320 (Br isotope pattern)Confirms correct halogenation state.

          Critical Quality Attributes (CQAs) & Causality

          A. The Regioisomer Trap

          The synthesis of this compound typically involves iodination of a bromodifluorobenzene precursor. If the directing groups (F/Br) do not strictly control the electrophilic substitution, isomers form.

          • Impact: In a Suzuki coupling, a 1% regioisomer impurity will generate 1% of the "wrong" biaryl. If the next step involves the bromine, that impurity carries forward, often becoming inseparable by standard chromatography.

          B. Protodehalogenation (The "Missing Halogen")

          Impurities such as 1-Bromo-2,4-difluorobenzene (missing Iodine) act as chain terminators in the first coupling step.

          • Detection: These are easily spotted by GC-MS (Mass ~193) but can be missed in UV-based HPLC if the absorption coefficients differ significantly.

          Experimental Protocols for Validation

          Protocol A: GC-MS Purity Assay (The Workhorse)
          • Column: Rtx-5MS or equivalent (30m x 0.25mm, 0.25µm film).

          • Inlet: 250°C, Split 20:1.

          • Oven: 60°C (hold 2 min) → 20°C/min → 280°C (hold 5 min).

          • Detection: MS (Scan 50-500 amu).

          • Pass Criteria: Main peak at expected RT. No single impurity >0.5%. Confirm Br isotope pattern (1:1 ratio for 79Br/81Br).

          Protocol B: 19F NMR Regioisomer Screen (The "Fingerprint")

          This is the definitive test for sourcing. Regioisomers will have distinct chemical shifts due to the different shielding environments of the fluorine atoms relative to the iodine.

          • Solvent: CDCl3 (neutralized with K2CO3 to prevent acid traces).

          • Scan: Run a standard 19F scan (proton-decoupled).

          • Analysis:

            • Target: You should see two distinct major peaks.

            • Fail: Any smaller satellite peaks (singlets or doublets) >0.5% integration relative to the main peaks indicate isomeric contamination.

          Protocol C: Functional "Stress Test" (Optional but Recommended)

          For multi-kilogram sourcing, perform a small-scale Suzuki Selectivity Test .

          • React 100mg of the sample with 1.1 eq Phenylboronic acid, 2 eq K2CO3, and 1 mol% Pd(dppf)Cl2 in Dioxane/Water at RT for 2 hours.

          • Pass: >95% conversion to the mono-coupled product (coupling at C-I only).

          • Fail: Significant unreacted starting material (bad catalyst poison) or double coupling (loss of Br selectivity).

          Visualizations

          Diagram 1: Sourcing Decision Logic

          This workflow ensures no sub-standard material enters the synthesis pipeline.

          QC_Workflow Start Batch Receipt (Check CoA) Visual Visual Inspection (Color/State) Start->Visual GCMS GC-MS Analysis (Purity & MW) Visual->GCMS Pass Reject REJECT Return to Vendor Visual->Reject Dark/Oily NMR_F 19F NMR (Isomer Check) GCMS->NMR_F >98% Purity GCMS->Reject <98% or Wrong MW Decision Decision Gate NMR_F->Decision FuncTest Functional Test (Selective Coupling) Approve RELEASE To Inventory FuncTest->Approve High Selectivity FuncTest->Reject Poor Yield Decision->FuncTest Clean Spectrum Decision->Reject Isomers Detected

          Caption: QC Decision Tree. The 19F NMR step is the critical "Isomer Check" often missed by standard CoAs.

          Diagram 2: Reactivity & Selectivity Map

          Understanding the reactivity hierarchy is crucial for defining "Performance."

          Reactivity Mol 1-Bromo-2,4-difluoro-6-iodobenzene (CAS: 933585-14-9) Path1 Site A: C-I Bond (High Reactivity) Mol->Path1 Pd(0) Oxidative Addition (Fast) Path2 Site B: C-Br Bond (Lower Reactivity) Mol->Path2 Pd(0) Oxidative Addition (Slow) Product1 Selective Coupling (Suzuki/Sonogashira) @ Room Temp Path1->Product1 Product2 Secondary Coupling (Requires Heat/Stronger Cat) Path2->Product2

          Caption: Chemoselectivity Map. The C-I bond reacts preferentially, allowing sequential functionalization.[1]

          References

          • PubChem. (n.d.). 1-Bromo-2,4-difluoro-6-iodobenzene (Synonym for 2-Bromo-1,5-difluoro-3-iodobenzene).[2] National Library of Medicine. Retrieved March 7, 2026, from [Link]

          Sources

          Safety Operating Guide

          1-Bromo-2,4-difluoro-6-iodobenzene proper disposal procedures

          Author: BenchChem Technical Support Team. Date: March 2026

          Standard Operating Procedure: Safe Handling and Disposal of 1-Bromo-2,4-difluoro-6-iodobenzene

          As a Senior Application Scientist, I frequently consult with laboratories regarding the logistical and safety complexities of managing polyhalogenated aromatic compounds. 1-Bromo-2,4-difluoro-6-iodobenzene is a densely functionalized aryl halide critical for advanced cross-coupling reactions and materials synthesis. However, its unique structure—containing three different halogens (fluorine, bromine, and iodine)—presents severe environmental and operational hazards if mismanaged.

          This guide provides a self-validating, step-by-step protocol for the proper disposal of 1-Bromo-2,4-difluoro-6-iodobenzene, grounded in the physicochemical mechanisms that dictate its waste stream classification.

          Physicochemical Profile & Hazard Rationale

          Before executing any disposal protocol, we must understand the molecular characteristics that dictate the compound's behavior in a waste stream.

          PropertyValue / ClassificationDisposal Implication (Causality)
          CAS Number 933585-14-9[1]Essential for accurate hazardous waste manifesting and tracking.
          Molecular Weight 318.887 g/mol [1]High density of halogens relative to carbon mass creates a persistent organic pollutant (POP) risk.
          Boiling Point ~228.9 °C[1]Low volatility at room temperature, but poses severe inhalation risks of halogenated vapors during high-heat reactions or fires.
          Waste Classification Halogenated Organic WasteMust be strictly segregated from non-halogenated solvents to prevent toxic byproduct formation and manage disposal costs[2].
          Combustion Byproducts HF, HBr, HI, PXDDs, PXDFsRequires specialized high-temperature incineration (>1000 °C) equipped with alkaline scrubbing[3].

          Mechanistic Justification: Why High-Temperature Incineration?

          The disposal of polyhalogenated benzenes cannot be treated like standard organic waste. Pouring this compound down the drain or utilizing standard low-temperature incineration will result in catastrophic environmental contamination and regulatory violations.

          • The Dioxin/Furan Risk: When halogenated aromatics are combusted improperly, they act as direct precursors to highly toxic polyhalogenated dibenzo-p-dioxins (PXDDs) and dibenzofurans (PXDFs). These compounds form readily via de novo synthesis in the cooler post-combustion zones (200–800 °C) of standard incinerators[4]. To ensure complete destruction of the aromatic ring and prevent precursor synthesis, the waste must be subjected to high-temperature incineration (typically >1000 °C)[4].

          • Acid Gas Generation: The combustion of 1-Bromo-2,4-difluoro-6-iodobenzene liberates hydrogen fluoride (HF), hydrogen bromide (HBr), and hydrogen iodide (HI). These are highly corrosive, acidic gases. Licensed disposal facilities must utilize alkaline flue gas scrubbers to neutralize these acids before the exhaust is released into the atmosphere[3].

          • Waste Segregation Economics: Mixing halogenated waste with non-halogenated waste lowers the overall BTU (energy) value of the waste stream and drastically increases the cost of disposal, as the entire mixture must now undergo expensive high-temperature treatment and scrubbing[2].

          Operational Disposal Plan (Step-by-Step Protocol)

          This protocol is designed as a self-validating system. Each step includes a verification check to ensure compliance and safety.

          Phase 1: Segregation & Primary Containment

          • Select the Receptacle: Use a high-density polyethylene (HDPE) or glass container specifically designated for "Halogenated Organic Waste"[3].

            • Causality: HDPE and glass are resistant to halogenated solvent degradation, preventing structural failure of the waste container.

          • Verify Compatibility: Ensure the waste container contains NO oxidizing agents (e.g., peroxides, nitric acid) or strong bases.

            • Validation Check: Review the active waste log attached to the container before adding the chemical to confirm chemical compatibility.

          • Transfer the Waste: In a certified chemical fume hood, carefully transfer the 1-Bromo-2,4-difluoro-6-iodobenzene (whether solid or dissolved in a halogenated solvent like dichloromethane) into the receptacle. Use a dedicated funnel to prevent benchtop spills.

          • Cap and Seal: Immediately cap the container tightly.

            • Validation Check: Visually inspect the seal and ensure no vapor leakage is occurring. Never leave a waste funnel resting in an open container.

          Phase 2: Satellite Accumulation Area (SAA) Management

          • Labeling: Affix a hazardous waste label immediately. The label MUST explicitly state: "Halogenated Organic Waste", "Contains: 1-Bromo-2,4-difluoro-6-iodobenzene", and include the CAS number (933585-14-9)[1].

          • Storage Conditions: Store the container in a designated SAA that is cool, dry, and well-ventilated[3]. Ensure the container is placed in secondary containment (e.g., a chemically resistant plastic tray) to catch any potential leaks.

          • Time Limits: Do not exceed the regulatory accumulation time limit (typically 90 to 180 days, depending on your facility's generator status)[2].

            • Validation Check: Record the "Start Date" on the waste label the exact moment the first drop of waste is added.

          Phase 3: Final Transfer and Destruction

          • Manifesting: Coordinate with your Environmental Health and Safety (EHS) department to prepare the Uniform Hazardous Waste Manifest. Ensure the waste codes accurately reflect halogenated organics[5].

          • Contractor Handoff: Transfer the waste to a licensed hazardous waste contractor capable of high-temperature incineration and flue gas scrubbing[3].

            • Validation Check: Request a "Certificate of Destruction" from the contractor to close the loop on your chain of custody.

          Emergency Spill Response Protocol

          If 1-Bromo-2,4-difluoro-6-iodobenzene is spilled outside of a controlled fume hood environment:

          • Evacuate & Isolate: Clear personnel from the immediate area to prevent inhalation of halogenated dust or vapors.

          • Don PPE: Responders must wear chemical splash goggles, heavy nitrile or Viton gloves, and a lab coat. If ventilation is compromised, a respirator with organic vapor/acid gas cartridges is required.

          • Contain & Absorb: Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or dry sand). Do not use combustible materials like sawdust, as they can complicate the subsequent incineration process and pose a fire hazard.

          • Collect & Dispose: Sweep the absorbed mixture into a heavy-duty plastic bag or bucket, seal it tightly, and label it as "Halogenated Spill Debris" for high-temperature incineration.

          Disposal Workflow Diagram

          DisposalWorkflow Start Generate Waste: 1-Bromo-2,4-difluoro-6-iodobenzene Segregate Segregate strictly as Halogenated Organic Waste Start->Segregate Check Verify Incompatibilities (No Oxidizers/Non-Halogenated) Segregate->Check Label Label: Toxic, Halogenated, CAS 933585-14-9 Check->Label Store Store in SAA with Secondary Containment Label->Store Transport Licensed HazMat Contractor Pickup Store->Transport Incinerate High-Temp Incineration (>1000°C) to prevent PXDDs Transport->Incinerate Scrubber Alkaline Flue Gas Scrubbing (Neutralize HF, HBr, HI) Incinerate->Scrubber

          Logical workflow for the segregation, storage, and high-temperature destruction of polyhalogenated waste.

          References

          • Guidechem. "933585-14-9 - CTK7B8208 - Sale from Quality Suppliers".1

          • University of Tennessee Safety Office. "Hazardous Waste Guide". 2

          • U.S. Environmental Protection Agency (EPA). "Disposal Handbook Guide To Managing Classification And Disposal Of Hazardous Waste At Superfund Sites". 5

          • Benchchem. "Technical Support Center: Safe Disposal of 1,2,3,5-Tetrachloro-4,6-difluorobenzene Waste". 3

          • ResearchGate. "The formation of dioxins in combustion systems". 4

          Sources

          A Comprehensive Guide to the Safe Handling of 1-Bromo-2,4-difluoro-6-iodobenzene

          Author: BenchChem Technical Support Team. Date: March 2026

          Hazard Assessment: Understanding the Risks

          Based on the analysis of analogous chemical structures, 1-Bromo-2,4-difluoro-6-iodobenzene is anticipated to present several key hazards. The presence of bromo, fluoro, and iodo functional groups on a benzene ring suggests the potential for skin, eye, and respiratory irritation.[1][2][3][4][5][6][7][8] Similar compounds are also classified as harmful if swallowed.[9]

          Anticipated GHS Hazard Classifications:

          Hazard ClassCategoryGHS CodeSignal Word
          Skin Corrosion/Irritation2H315Warning
          Serious Eye Damage/Eye Irritation2AH319Warning
          Specific Target Organ Toxicity (Single Exposure)3H335Warning
          Acute Toxicity, Oral (Predicted)4H302Warning

          This table is a predictive summary based on structurally related compounds.

          Personal Protective Equipment (PPE): Your First Line of Defense

          A multi-layered approach to PPE is crucial when handling 1-Bromo-2,4-difluoro-6-iodobenzene. The following recommendations are based on a comprehensive risk assessment for halogenated aromatic compounds.

          Hand Protection

          Nitrile gloves are the preferred choice for incidental contact, offering good resistance to a wide range of chemicals. For tasks with a higher risk of splash or for extended handling, consider gloves with greater chemical resistance, such as Viton™ or Silver Shield® .[10] Always consult a glove compatibility chart for the specific chemicals you are working with. It is critical to inspect gloves for any signs of degradation or perforation before each use and to practice proper glove removal techniques to avoid skin contamination.

          Eye and Face Protection

          Chemical splash goggles that form a complete seal around the eyes are mandatory.[10][11] Safety glasses do not provide adequate protection from splashes.[10] When there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.

          Body Protection

          A flame-resistant lab coat should be worn and kept fully buttoned. For procedures involving larger quantities or a higher risk of splashing, a chemical-resistant apron is recommended.[11][12]

          Respiratory Protection

          All work with 1-Bromo-2,4-difluoro-6-iodobenzene should be conducted in a certified chemical fume hood to minimize inhalation exposure. If a fume hood is not available or if there is a risk of exceeding exposure limits, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[7]

          Operational Plan: From Receipt to Disposal

          A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for the lifecycle of 1-Bromo-2,4-difluoro-6-iodobenzene in the laboratory.

          cluster_pre Pre-Handling cluster_handling Handling cluster_post Post-Handling Receipt & Inspection Receipt & Inspection Secure Storage Secure Storage Receipt & Inspection->Secure Storage Don PPE Don PPE Secure Storage->Don PPE Prepare for Use Work in Fume Hood Work in Fume Hood Don PPE->Work in Fume Hood Dispensing & Use Dispensing & Use Work in Fume Hood->Dispensing & Use Decontamination Decontamination Dispensing & Use->Decontamination After Use Waste Segregation Waste Segregation Decontamination->Waste Segregation Proper Disposal Proper Disposal Waste Segregation->Proper Disposal

          Sources

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          Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.